Product packaging for 2-methylquinoline-6-sulfonamide(Cat. No.:)

2-methylquinoline-6-sulfonamide

Cat. No.: B4419924
M. Wt: 222.27 g/mol
InChI Key: PPWDHXNSCQDMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylquinoline-6-sulfonamide (CAS 4939-30-4) is a quinoline-based sulfonamide derivative of significant interest in medicinal chemistry and materials science research. This compound serves as a valuable synthetic intermediate for constructing more complex molecular architectures, particularly novel quinoline-sulphonamide hybrids . Such derivatives are extensively investigated for their diverse biological activities, including potential as carbonic anhydrase inhibitors (CAIs) targeting cancer-associated isoforms like hCA IX and XII , and as antibacterial agents against a panel of bacterial strains . The integration of the sulfonamide group, a key pharmacophore in many drugs, with the versatile quinoline scaffold enhances the potential for targeted molecular interactions . Research indicates that quinoline-sulphonamide derivatives exhibit promising photophysical properties, such as absorbance and emission characteristics, making them candidates for applications in fluorophore development, sensing, and the creation of photoluminescent materials . The electronic properties of these compounds, including their frontier molecular orbitals and global reactivity parameters, can be further elucidated through computational studies like Density Functional Theory (DFT) . This product is intended for research and development purposes exclusively. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B4419924 2-methylquinoline-6-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWDHXNSCQDMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methylquinoline-6-sulfonamide basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Basic Properties of 2-Methylquinoline-6-sulfonamide

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the available information on its chemical structure, physical properties, and a theoretical protocol for its synthesis. The guide also explores the potential biological significance of quinoline-sulfonamide hybrids, providing context for the compound's relevance in medicinal chemistry.

Chemical Identity and Structure

This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure features a methyl group at the 2-position of the quinoline ring and a sulfonamide group at the 6-position.

Table 1: Chemical Identity of this compound and its Precursors

PropertyThis compound2-Methylquinoline-6-sulfonyl chloride2-Methylquinoline-6-sulfonic acid
IUPAC Name This compound2-methylquinoline-6-sulfonyl chloride[1]2-methylquinoline-6-sulfonic acid
Molecular Formula C₁₀H₁₀N₂O₂SC₁₀H₈ClNO₂S[1]C₁₀H₉NO₃S[2]
Molecular Weight 222.26 g/mol 241.69 g/mol [1]223.25 g/mol [2][3]
CAS Number Not availableNot available93805-05-1[2][3]
Canonical SMILES Cc1cc2ccc(S(=O)(=O)N)cc2nc1Cc1cc2ccc(S(=O)(=O)Cl)cc2nc1Cc1cc2ccc(S(=O)(=O)O)cc2nc1
InChI Key Not availableINCCUGMUEJWWJS-UHFFFAOYSA-N[1]WTVFVAWTGKJRPC-UHFFFAOYSA-N[3]

Physicochemical Properties

Table 2: Physicochemical Properties of 2-Methylquinoline-6-sulfonic acid

PropertyValue
Physical Form Solid
Density 1.432 g/cm³[2]
XLogP3-AA 1.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]

The pKa of the sulfonamide group in aromatic sulfonamides can vary, but for context, the pKa of a related sulfonamide group has been reported to be around 8.5[4]. The basicity of the quinoline nitrogen will also contribute to the overall acid-base properties of the molecule.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general two-step synthetic pathway can be proposed based on standard organic chemistry principles, starting from 2-methylquinoline.

Step 1: Sulfonation of 2-Methylquinoline to 2-Methylquinoline-6-sulfonyl chloride

The first step involves the sulfonation of 2-methylquinoline. This is typically achieved by reacting 2-methylquinoline with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).[1] The reaction with chlorosulfonic acid directly yields the sulfonyl chloride.

  • Experimental Protocol (Theoretical):

    • In a fume hood, cool a flask containing 2-methylquinoline in an appropriate solvent (e.g., dichloromethane) in an ice bath.

    • Slowly add chlorosulfonic acid dropwise with constant stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-methylquinoline-6-sulfonyl chloride.

Step 2: Amination of 2-Methylquinoline-6-sulfonyl chloride to this compound

The second step is the reaction of the synthesized 2-methylquinoline-6-sulfonyl chloride with ammonia or an ammonia source to form the sulfonamide.

  • Experimental Protocol (Theoretical):

    • Dissolve 2-methylquinoline-6-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

    • Stir the reaction mixture at room temperature for several hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent to yield this compound.

Synthesis_Workflow Start 2-Methylquinoline Intermediate 2-Methylquinoline-6-sulfonyl chloride Start->Intermediate Chlorosulfonic Acid (ClSO3H) Final This compound Intermediate->Final Ammonia (NH3)

Proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinoline-sulfonamide hybrids has been the subject of significant research, demonstrating a wide range of pharmacological activities.[5][6] These compounds are recognized for their potential as antimicrobial and anticancer agents.[1][7]

Antimicrobial Activity: Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, making them effective antibacterial agents.[5] Sulfonamides, on the other hand, typically act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[5] The combination of these two pharmacophores in a single molecule could lead to a synergistic or dual-mode of action, potentially overcoming drug resistance.

Anticancer Activity: Certain quinoline derivatives have shown promise as anticancer agents by interfering with various cellular pathways crucial for cancer cell proliferation and survival.[1][7] Some quinoline-based molecules have been investigated as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are often dysregulated in cancer.[8] The PI3K/Akt/mTOR signaling pathway is another target for some quinoline derivatives.[8]

Potential_Biological_Activity cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Compound Quinoline-Sulfonamide Hybrids DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Inhibition Compound->Topoisomerase_IV DHPS Dihydropteroate Synthase Inhibition Compound->DHPS RTK Receptor Tyrosine Kinase (c-Met, EGFR, VEGFR) Inhibition Compound->RTK PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Compound->PI3K_Akt

Potential mechanisms of action for quinoline-sulfonamides.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry. While specific experimental data on its basic properties and biological activities are currently lacking, its structural relationship to known bioactive quinoline-sulfonamide hybrids suggests it may possess interesting pharmacological properties. The synthetic route proposed in this guide provides a theoretical framework for its preparation, enabling further research into its physicochemical and biological characteristics. Future studies are warranted to fully elucidate the properties and potential applications of this compound.

References

Spectroscopic Data of 2-Methylquinoline-6-Sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-methylquinoline-6-sulfonamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups and related chemical structures. The guide also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on known chemical shifts, characteristic vibrational frequencies, and common fragmentation patterns of the 2-methylquinoline and sulfonamide moieties.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5s1HH5
~8.0 - 8.2d1HH8
~7.8 - 8.0d1HH4
~7.6 - 7.8dd1HH7
~7.4 - 7.6d1HH3
~7.2 (broad s)s2H-SO₂NH₂
~2.7s3H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~158C2
~148C8a
~145C6
~136C4
~130C4a
~128C8
~126C5
~124C7
~122C3
~25-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, SharpN-H stretch (sulfonamide)
3050 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
1600 - 1450StrongC=C and C=N aromatic ring stretch
~1340StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~900StrongS-N stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z RatioPredicted Identity
222[M]⁺ (Molecular Ion)
207[M - CH₃]⁺
158[M - SO₂]⁺
143[M - SO₂NH]⁺
142[2-methylquinoline]⁺
78[SO₂N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The choice of solvent is crucial as it must dissolve the compound without interfering with the signals of interest.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Instrumentation : The ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the crystalline this compound directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum : Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[2] Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and compare them with known values for quinoline and sulfonamide functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization : Electron Ionization (EI) is a common technique for small organic molecules that can produce a molecular ion and characteristic fragment ions.[3]

  • Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[4]

  • Detection : An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This pattern provides valuable information about the structure of the molecule.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of quinoline sulfonamides, from their conceptual origins rooted in the independent discovery of the quinoline and sulfonamide moieties to their emergence as a versatile and powerful scaffold in modern medicinal chemistry. We will delve into the key historical milestones, detail the fundamental synthetic methodologies, and present a structured overview of their diverse biological activities, supported by quantitative data and mechanistic insights.

A Tale of Two Scaffolds: The Historical Prelude

The story of quinoline sulfonamides begins not as a single narrative, but as the convergence of two independent streams of chemical and medical discovery. The quinoline ring system, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its derivatives, most notably quinine, became the cornerstone of antimalarial therapy for centuries.[2] The subsequent development of synthetic quinolines, such as chloroquine in the 1940s, solidified the importance of this scaffold in infectious disease treatment.[2]

Parallel to this, the era of chemotherapy was dawning with the discovery of sulfonamides. In the early 20th century, German chemists at I.G. Farbenindustrie, in their pursuit of textile dyes, synthesized a series of sulfonamide-containing compounds.[3] A pivotal moment came in 1932 with the patenting of Prontosil, an orange-red dye that demonstrated remarkable antibacterial properties.[3] It was later discovered that Prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide.[4] This discovery ushered in the age of sulfa drugs, the first broadly effective systemic antibacterial agents.[3][4]

The deliberate hybridization of these two pharmacophores—the quinoline nucleus and the sulfonamide group—is a more recent development in the annals of medicinal chemistry. The initial impetus for their combination was likely driven by the desire to create novel structures with enhanced or entirely new biological activities, leveraging the established therapeutic credentials of both parent moieties. While a definitive "first" synthesis of a simple quinoline sulfonamide is not clearly documented in readily available historical records, early investigations into the functionalization of quinoline would have inevitably led to the exploration of sulfonation reactions and the subsequent conversion to sulfonamides. For instance, the synthesis of quinoline-8-sulfonyl chloride, a key intermediate, can be achieved through the reaction of quinoline-8-sulfonic acid with phosphorus pentachloride.

Core Synthetic Strategies: Building the Quinoline Sulfonamide Scaffold

The synthesis of quinoline sulfonamides generally involves the formation of a stable sulfonamide linkage (-SO₂-NH-) between a quinoline ring system and an amine. This is most commonly achieved by reacting a quinoline sulfonyl chloride with a primary or secondary amine.

General Synthesis of Quinoline Sulfonyl Chlorides

The prerequisite for the synthesis of quinoline sulfonamides is the preparation of the corresponding quinoline sulfonyl chloride. A common method involves the chlorosulfonation of the quinoline core.

  • Reagents: Quinoline, Chlorosulfonic Acid, Thionyl Chloride.

  • Procedure:

    • To a stirred solution of chlorosulfonic acid, add quinoline portion-wise while maintaining a low temperature (e.g., ice bath).

    • After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 140°C) and stirred for several hours to facilitate the sulfonation.

    • The mixture is then cooled, and thionyl chloride is added.

    • The reaction is heated again (e.g., 70°C) and stirred for a few hours to convert the sulfonic acid to the sulfonyl chloride.

    • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 8-quinolinesulfonyl chloride.[5]

Formation of the Sulfonamide Linkage

With the quinoline sulfonyl chloride in hand, the sulfonamide bond can be formed by reaction with a suitable amine.

  • Reagents: 8-Quinolinesulfonyl Chloride, appropriate primary or secondary amine, a base (e.g., triethylamine or pyridine), and a solvent (e.g., chloroform, acetonitrile, or dichloromethane).

  • Procedure:

    • Dissolve the amine and the base in the chosen solvent and cool the mixture in an ice bath.

    • Add a solution of 8-quinolinesulfonyl chloride in the same solvent dropwise to the cooled amine solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 2-24 hours).

    • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The residue is then treated with water, and the crude product is extracted with an organic solvent.

    • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to give the crude quinoline sulfonamide, which can be further purified by recrystallization or column chromatography.[6]

Below is a DOT script for a generalized workflow for the synthesis of quinoline sulfonamides.

G General Synthetic Workflow for Quinoline Sulfonamides cluster_start Starting Materials cluster_reaction1 Step 1: Sulfonylation cluster_reaction2 Step 2: Sulfonamide Formation Quinoline Quinoline Sulfonation Chlorosulfonation (e.g., with ClSO3H) Quinoline->Sulfonation Amine Amine (R-NH2) Sulfonamide_Formation Reaction with Amine (Base, Solvent) Amine->Sulfonamide_Formation Quinoline_SO2Cl Quinoline Sulfonyl Chloride Sulfonation->Quinoline_SO2Cl Quinoline_SO2Cl->Sulfonamide_Formation Quinoline_Sulfonamide Quinoline Sulfonamide Sulfonamide_Formation->Quinoline_Sulfonamide

Caption: Generalized workflow for the synthesis of quinoline sulfonamides.

Biological Activities and Therapeutic Potential

Quinoline sulfonamides have emerged as a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities. Their therapeutic potential spans from infectious diseases to cancer and neurodegenerative disorders.

Antibacterial Activity

Building on the legacy of the parent sulfonamides, quinoline sulfonamide hybrids have been investigated as a promising strategy to combat bacterial resistance.[7][8] These compounds often exhibit a dual mechanism of action, targeting both DNA gyrase (a target of quinolones) and dihydropteroate synthase (the target of sulfonamides).[7]

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
Quinoline-sulfonamide hybridsP. aeruginosa64[8][9]
8-Hydroxyquinoline-5-sulfonamide derivativesMRSA, E. faecalis-[10]
Anticancer Activity

A significant body of research has focused on the development of quinoline sulfonamides as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Quinoline-based sulfonamides have been designed as potent and selective inhibitors of these tumor-associated CAs.[6][9]

Compound ClassTargetKᵢ (nM)Reference
Quinoline-based benzenesulfonamideshCA IX5.5 - 25.8[9]
Quinoline-based benzenesulfonamideshCA XII8.7 - 13.2[9]

The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by quinoline sulfonamides.

G Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX Carbonic Anhydrase IX (CA IX) CAIX_gene->CAIX H2CO3 H₂CO₃ CAIX->H2CO3 catalyzes CO2 CO₂ CO2->H2CO3 H_ion H⁺ H2CO3->H_ion HCO3_ion HCO₃⁻ H2CO3->HCO3_ion Acidification Extracellular Acidification H_ion->Acidification Proliferation Cell Proliferation & Survival Acidification->Proliferation Quinoline_Sulfonamide Quinoline Sulfonamide Quinoline_Sulfonamide->CAIX inhibits

Caption: Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides.

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form promotes the redirection of glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation. Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.[11][12]

Compound ClassTargetIC₅₀ (µM)Cell Line(s)Reference
Quinoline-8-sulfonamide derivativesPKM2-C32, COLO829, MDA-MB-231, U87-MG, A549[11]
Quinoline-5-sulfonamide derivatives--C-32, MDA-MB-231, A549[10]

The signaling pathway below illustrates the role of PKM2 in cancer metabolism and its modulation by quinoline sulfonamides.

G Modulation of Pyruvate Kinase M2 by Quinoline Sulfonamides cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer Biosynthesis Biosynthetic Pathways (e.g., Pentose Phosphate Pathway) PKM2_dimer->Biosynthesis promotes Proliferation Cancer Cell Proliferation Biosynthesis->Proliferation Quinoline_Sulfonamide Quinoline Sulfonamide Quinoline_Sulfonamide->PKM2_dimer modulates

Caption: Modulation of Pyruvate Kinase M2 by Quinoline Sulfonamides.

Some quinoline-5-sulfonamide derivatives have been shown to increase the transcriptional activity of tumor suppressor proteins like p53 and p21, and to alter the expression of apoptosis-related genes such as BCL-2 and BAX.[10] This suggests that these compounds can induce cancer cell death through multiple pathways.

Conclusion and Future Perspectives

The journey of quinoline sulfonamides from their conceptual beginnings to their current status as a highly versatile pharmacological scaffold is a testament to the power of chemical hybridization in drug discovery. The ability to readily synthesize a diverse library of these compounds, coupled with their broad spectrum of biological activities, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in other disease areas. The rich history and promising future of quinoline sulfonamides make them a compelling area of study for researchers, scientists, and drug development professionals alike.

References

theoretical studies on 2-methylquinoline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 2-Methylquinoline-6-sulfonamide

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] When hybridized with a sulfonamide moiety—a pharmacophore renowned for its antibacterial (via dihydropteroate synthase inhibition) and anticancer (via carbonic anhydrase inhibition) effects—the resulting quinoline-sulfonamide hybrids represent a promising class of multi-target therapeutic candidates.[2] This technical guide focuses on the theoretical and experimental evaluation of a specific derivative, this compound.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the methodologies for its synthesis, characterization, and, most critically, its theoretical evaluation through computational chemistry. The guide outlines protocols for Density Functional Theory (DFT) analysis, molecular docking simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to elucidate the molecule's electronic structure, potential biological targets, and drug-like properties.

Synthesis and Characterization

The logical synthesis pathway to this compound begins with the starting material, 2-methylquinoline. The process involves a two-step reaction: regioselective sulfonation to introduce a sulfonic acid group, followed by chlorination to form a reactive sulfonyl chloride intermediate, which can then be readily converted to the final sulfonamide.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination start_node 2-Methylquinoline reagent_node reagent_node product_node This compound A 2-Methylquinoline B 2-Methylquinoline-6-sulfonic acid A->B Chlorosulfonic Acid (ClSO₃H) 80–120°C C 2-Methylquinoline-6-sulfonic acid D 2-Methylquinoline-6-sulfonyl chloride C->D Thionyl Chloride (SOCl₂) or PCl₅ E 2-Methylquinoline-6-sulfonyl chloride F This compound E->F Ammonia (aq.) or (NH₄)₂CO₃

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

A plausible synthetic route is derived from established methods for quinoline sulfonation and sulfonamide formation.[3][4][5]

  • Synthesis of 2-Methylquinoline-6-sulfonic acid:

    • To a stirred solution of 2-methylquinoline in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80–120°C.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.

    • The solid is filtered, washed with cold water, and dried to yield 2-methylquinoline-6-sulfonic acid.

  • Synthesis of 2-Methylquinoline-6-sulfonyl chloride:

    • Suspend 2-methylquinoline-6-sulfonic acid in an excess of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3]

    • Reflux the mixture until the reaction is complete (typically 2-4 hours), as indicated by the cessation of gas evolution.

    • Distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 2-methylquinoline-6-sulfonyl chloride, a highly reactive intermediate, is often used directly in the next step without further purification.[4]

  • Synthesis of this compound:

    • Dissolve the crude 2-methylquinoline-6-sulfonyl chloride in a suitable solvent like methylene chloride or tetrahydrofuran.[5]

    • Cool the solution in an ice bath and add aqueous ammonia or a solution of ammonium carbonate slowly with vigorous stirring.

    • Continue stirring at room temperature for 12-16 hours.[2]

    • The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under vacuum.

    • The final product is purified by column chromatography or recrystallization.

Theoretical Study Methodologies

Theoretical studies are paramount for predicting the physicochemical properties, biological activities, and interaction mechanisms of novel compounds before committing to extensive laboratory synthesis and testing.

G cluster_DFT Density Functional Theory (DFT) cluster_Docking Molecular Docking cluster_ADME ADME/T Prediction cluster_MD Molecular Dynamics (MD) input_node 3D Structure of This compound A Geometry Optimization input_node->A B Target Protein Selection (e.g., DNA Gyrase, CA-IX) input_node->B C In Silico Models (e.g., SwissADME, pkCSM) input_node->C D Ligand-Protein Complex Simulation input_node->D process_node process_node output_node output_node A_out Electronic Properties (HOMO/LUMO) Reactivity Descriptors Molecular Electrostatic Potential (MEP) A->A_out B_out Binding Affinity (kcal/mol) Interaction Poses Key Residue Interactions B->B_out C_out Drug-Likeness (Lipinski's Rule) Pharmacokinetic Properties Toxicity Profile C->C_out D_out Complex Stability (RMSD) Binding Free Energy Dynamic Interactions D->D_out

Caption: Workflow for theoretical studies of a target compound.
Protocol: Density Functional Theory (DFT) Studies

DFT calculations are used to investigate the electronic structure and reactivity of the molecule.[6]

  • Structure Preparation: Generate the 3D structure of this compound using software like GaussView or Avogadro.

  • Geometry Optimization: Perform geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) in a computational chemistry package (e.g., Gaussian).[7] This finds the lowest energy conformation of the molecule.

  • Property Calculation: From the optimized structure, calculate:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): Maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Calculate parameters like electronegativity, hardness, and softness to quantify reactivity.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[7]

  • Ligand Preparation: Optimize the 3D structure of this compound and save it in a suitable format (e.g., .pdbqt).

  • Target Preparation:

    • Obtain the crystal structure of a relevant target protein from the Protein Data Bank (PDB), such as DNA Gyrase (e.g., PDB ID: 3QTD) for antibacterial activity or Carbonic Anhydrase IX (e.g., PDB ID: 4G1N) for anticancer activity.[2][7]

    • Remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges using software like AutoDock Tools.

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein based on the location of the native ligand or active site residues.

    • Run the docking simulation using software like AutoDock Vina, which will generate multiple binding poses and score them based on binding affinity (in kcal/mol).

  • Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues using visualization tools like PyMOL or Discovery Studio.

Protocol: ADME/T Prediction

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-like properties of a compound.[2]

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of the compound.

  • Server Submission: Use web-based platforms like SwissADME or pkCSM.

  • Analysis of Parameters:

    • Physicochemical Properties: Molecular Weight, LogP, number of hydrogen bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, metabolism by Cytochrome P450 enzymes.

    • Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps assess oral bioavailability.

    • Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity) and hepatotoxicity.

Predicted Biological Activity and Data

While specific experimental data for this compound is not extensively published, we can present representative data from closely related quinoline-sulfonamide analogs to illustrate the expected outcomes of theoretical and experimental studies.

Table 1: Representative Molecular Docking and Inhibition Data

This table summarizes binding affinities and experimental inhibition constants (Kᵢ or IC₅₀) for similar quinoline-sulfonamide compounds against common biological targets.

Compound ClassTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Experimental Activity (nM)Reference
Quinoline-Sulfonamide HybridDNA Gyrase B3QTD-8.0MIC: 64 µg/mL (vs. P. aeruginosa)[2]
Quinoline-8-SulfonamidePyruvate Kinase M2 (PKM2)4G1N-IC₅₀: 376,000 (vs. COLO829 cells)[7]
4-Anilinoquinoline SulfonamideCarbonic Anhydrase IX (hCA IX)--Kᵢ: 5.5[8]
4-Anilinoquinoline SulfonamideCarbonic Anhydrase II (hCA II)--Kᵢ: 83.3[8]
Table 2: Predicted ADME Properties (Representative)

This table shows typical ADME parameters predicted for a small molecule quinoline-sulfonamide derivative, evaluated against common thresholds for drug-likeness.

PropertyPredicted ValueAcceptable RangeStatus
Molecular Weight ( g/mol )< 500≤ 500Pass
LogP (Octanol/Water Partition)< 5≤ 5Pass
H-bond Donors≤ 5≤ 5Pass
H-bond Acceptors≤ 10≤ 10Pass
GI AbsorptionHighHighGood
BBB PermeantNo--
CYP2D6 InhibitorYesNo is preferredPotential Issue
AMES ToxicityNon-toxicNon-toxicGood

Potential Signaling Pathway Inhibition

Based on docking studies of related compounds, this compound is hypothesized to inhibit key enzymes involved in cancer cell metabolism and survival, such as Carbonic Anhydrase IX (CA IX).

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) (Membrane-Bound) HIF1a->CAIX Upregulates Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->Reaction Target This compound Target->Inhibition Acidosis Extracellular Acidosis Reaction->Acidosis pH_reg Intracellular pH Regulation (Alkaline) Reaction->pH_reg Outcome2 Metastasis & Invasion Acidosis->Outcome2 Outcome1 Tumor Proliferation & Survival pH_reg->Outcome1 Inhibition->CAIX

Caption: Hypothesized inhibition of the CA IX pathway in cancer.

Under hypoxic conditions common in solid tumors, the transcription factor HIF-1α is stabilized, leading to the overexpression of CA IX.[8] CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment while maintaining a slightly alkaline intracellular pH, which together promote cancer cell proliferation, survival, and invasion.[8] A primary sulfonamide, like that in this compound, can act as a potent inhibitor of CA IX, disrupting this pH regulation and thereby exerting an anticancer effect.

Conclusion

This guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By integrating computational methodologies such as DFT, molecular docking, and ADME prediction with established synthetic protocols, researchers can efficiently predict and validate the molecule's physicochemical properties, biological targets, and therapeutic potential. The data from analogous compounds suggest that this compound likely possesses promising anticancer or antibacterial activities, warranting further in vitro and in vivo studies to confirm these theoretical predictions.

References

potential biological activities of 2-methylquinoline sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of 2-Methylquinoline Sulfonamides

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. When functionalized with a sulfonamide group, the resulting quinoline sulfonamide derivatives exhibit enhanced pharmacological profiles, attracting significant interest in the field of drug discovery and development. This technical guide focuses specifically on 2-methylquinoline sulfonamides, a subclass that has demonstrated promising potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The introduction of the methyl group at the 2-position of the quinoline ring can influence the molecule's electronic properties, steric hindrance, and overall biological activity.[1] This document provides a comprehensive overview of the synthesis, diverse biological activities, and underlying mechanisms of action of 2-methylquinoline sulfonamides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of 2-Methylquinoline Sulfonamides

The general synthetic route to 2-methylquinoline sulfonamides commences with 2-methylquinoline as the starting material. The synthesis typically involves a two-step process: sulfonation followed by amidation.

  • Sulfonation: The first step is the introduction of a sulfonic acid group onto the 2-methylquinoline ring. This is commonly achieved by treating 2-methylquinoline with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction conditions, particularly temperature, are controlled to ensure regioselectivity, typically favoring substitution at the 6-position.[1]

  • Chlorination: The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride. This is accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.[1]

  • Amidation: The final step involves the reaction of the 2-methylquinoline sulfonyl chloride intermediate with a variety of primary or secondary amines to yield the desired 2-methylquinoline sulfonamide derivatives. This nucleophilic substitution reaction is versatile, allowing for the introduction of diverse functionalities by varying the amine reactant.

Biological Activities

2-Methylquinoline sulfonamides have been investigated for a range of biological activities, with the most prominent being their anticancer and antimicrobial effects. These activities often stem from the inhibition of specific enzymes crucial for the survival and proliferation of cancer cells or pathogenic microorganisms.

Anticancer Activity

Quinoline sulfonamide derivatives have shown significant potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][2] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways.

One of the primary mechanisms of anticancer activity for sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes.[3] Specifically, isoforms hCA IX and hCA XII are overexpressed in many tumors and are associated with cancer progression and poor prognosis.[4] Certain quinoline-based sulfonamides have been shown to be potent inhibitors of these tumor-associated CA isoforms.[4]

Furthermore, some derivatives have been found to influence cell cycle regulators and apoptotic pathways. For instance, studies on similar quinoline-5-sulfonamides have shown that these compounds can increase the transcriptional activity of p53 and p21 proteins, which are crucial for cell cycle arrest, and alter the expression of BCL-2 and BAX genes, thereby promoting apoptosis.[5][6]

Table 1: In Vitro Anticancer Activity of Representative Quinoline Sulfonamides

CompoundCancer Cell LineIC50 (µM)Reference
11c (a quinoline-based sulfonamide)MDA-MB-231 (Breast)1.03 ± 0.05[4]
MCF-7 (Breast)0.43 ± 0.02[4]
13b (a quinoline-based sulfonamide)MDA-MB-231 (Breast)2.24 ± 0.1[4]
MCF-7 (Breast)3.69 ± 0.17[4]
3c (8-hydroxyquinoline-5-sulfonamide derivative)C-32 (Melanoma)Comparable to Cisplatin/Doxorubicin[5]
MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin[5]
A549 (Lung)Comparable to Cisplatin/Doxorubicin[5]
9n (a quinoline-sulfonamide hybrid)RAMOS (Burkitt's lymphoma)2.76 ± 0.79[2]
9e (a quinoline-sulfonamide hybrid)K562 (Chronic myelogenous leukemia)5.47 ± 1.71[2]

Note: The compounds listed are representative of the broader class of quinoline sulfonamides and are included to illustrate the range of observed anticancer activity.

anticancer_pathway QS Quinoline Sulfonamide CAIX Carbonic Anhydrase IX QS->CAIX inhibition p53 p53 QS->p53 upregulation Bcl2 Bcl-2 QS->Bcl2 downregulation Bax Bax QS->Bax upregulation p21 p21 p53->p21 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Figure 1: Proposed anticancer mechanisms of quinoline sulfonamides.

Antimicrobial Activity

Hybrid compounds combining quinoline and sulfonamide moieties have demonstrated significant antimicrobial properties.[1][7] Sulfonamides, as a class, are known to act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[7] The quinoline core, on the other hand, can target bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV.[7] The combination of these two pharmacophores in a single molecule can lead to potent antibacterial activity, potentially with synergistic effects and a reduced likelihood of developing resistance.[7][8]

Table 2: In Vitro Antimicrobial Activity of Representative Quinoline Sulfonamides

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Hybrid quinoline-sulfonamideStaphylococcus aureusUp to 25-[1]
Escherichia coliUp to 25-[1]
QS3 Pseudomonas aeruginosa-64[7]
Enterococcus faecalis-128[7]
Escherichia coli-128[7]
Salmonella typhi-512[7]
3c (8-hydroxyquinoline-5-sulfonamide derivative)MRSA isolates-Comparable to Oxacillin/Ciprofloxacin[5]
QBSC 4d (Cadmium complex)Staphylococcus aureus210.19[9][10]
Escherichia coli196.09[9][10]
Candida albicans250.19[9][10]

Note: MIC values are presented as µg/mL. Some studies report MIC in mg/mL; these have been converted for consistency where possible.

mic_workflow start Start prep_compound Prepare serial dilutions of quinoline sulfonamide start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate dilutions with bacteria prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

As previously mentioned, a key mechanism through which 2-methylquinoline sulfonamides exert their biological effects is through enzyme inhibition.

Carbonic Anhydrase Inhibition: Sulfonamides are classical inhibitors of carbonic anhydrases (CAs).[3] Several quinoline-based sulfonamides have been synthesized and evaluated for their inhibitory action against various human (h) CA isoforms.[4] While they can inhibit cytosolic isoforms like hCA I and hCA II, the primary interest for anticancer applications lies in their selective inhibition of tumor-associated isoforms hCA IX and hCA XII.[4]

Table 3: Carbonic Anhydrase Inhibition by Representative Quinoline Sulfonamides

CompoundhCA IsoformK_I (nM)Reference
11c hCA IX8.4[4]
13b hCA IX5.5[4]
13a hCA IX25.8[4]
13c hCA IX18.6[4]
13a hCA XII9.8[4]
13b hCA XII13.2[4]
13c hCA XII8.7[4]

Kinase Inhibition: Protein kinases are another important class of enzymes targeted by quinoline-based molecules in cancer therapy.[11][12] Although specific data for 2-methylquinoline sulfonamides as kinase inhibitors is emerging, the broader class of quinoline derivatives has produced approved kinase inhibitor drugs like Bosutinib and Lenvatinib.[4] These compounds typically act by competing with ATP for the binding site on the kinase. The development of quinoline-sulfonamide hybrids as multi-kinase inhibitors is an active area of research.[13]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (2-methylquinoline sulfonamides). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[4]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[4][14]

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[13]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

  • Enzyme and Inhibitor Preparation: Solutions of the purified human carbonic anhydrase isoform and the test inhibitor (2-methylquinoline sulfonamide) are prepared in a suitable buffer (e.g., Tris-HCl).[15]

  • Assay Procedure: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme solution (with or without the inhibitor), and the other contains a CO₂ solution in buffer.[15]

  • Reaction Initiation: The solutions from the two syringes are rapidly mixed, initiating the hydration of CO₂.

  • Monitoring: The reaction is monitored by observing the change in pH using a pH indicator included in the buffer. The initial rates of the catalyzed reaction are measured.

  • Data Analysis: The initial reaction velocities are determined at various substrate (CO₂) concentrations, both in the absence and presence of different inhibitor concentrations. Inhibition constants (K_I) are calculated from Lineweaver-Burk or Dixon plots.[15]

Conclusion

2-Methylquinoline sulfonamides represent a versatile and promising class of compounds with significant potential in drug development. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to selectively inhibit key enzymes like carbonic anhydrases, underscores their therapeutic value. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity while minimizing toxicity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, expanding the scope of their biological evaluation, and optimizing their drug-like properties for potential clinical translation. The development of hybrid molecules that combine the 2-methylquinoline sulfonamide core with other pharmacophores is also a promising strategy to address complex diseases and combat drug resistance.

References

Preliminary Insights into the Mechanism of Action of 2-Methylquinoline-6-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary studies into the potential mechanisms of action of 2-methylquinoline-6-sulfonamide. While direct research on this specific molecule is nascent, this document synthesizes findings from closely related quinoline-sulfonamide derivatives to elucidate its probable biological activities. Drawing upon a range of in vitro and in silico studies, we explore potential anticancer, antibacterial, and neuroprotective mechanisms. This guide presents quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways and workflows to support further research and development.

Introduction

The hybridization of pharmacologically active scaffolds is a well-established strategy in drug discovery, aimed at developing novel therapeutic agents with enhanced efficacy, improved selectivity, and reduced potential for drug resistance. The quinoline and sulfonamide moieties are both privileged structures in medicinal chemistry, each exhibiting a broad spectrum of biological activities.[1][2] Quinoline derivatives are known for their anticancer, antibacterial, and neuroprotective properties, often targeting DNA topoisomerases, kinases, and cholinesterases.[1][3][4] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[2][5]

The combination of these two pharmacophores in a single molecule, such as this compound, presents a compelling prospect for multi-target therapy. This guide collates and analyzes preliminary data from analogous compounds to build a foundational understanding of the potential mechanisms of action for this compound.

Potential Anticancer Mechanisms of Action

Quinoline-based sulfonamides have emerged as a promising class of anticancer agents, with evidence suggesting multiple potential mechanisms of action.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the role of quinoline-based sulfonamides as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[6] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, survival, and metastasis. The sulfonamide moiety can act as a zinc-anchoring group within the enzyme's active site.[6]

  • Signaling Pathway for Carbonic Anhydrase IX Inhibition:

G cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O hCAIX hCA IX CO2_H2O->hCAIX Catalysis H_HCO3 H+ + HCO3- Tumor_Cell Tumor Cell Proliferation & Survival H_HCO3->Tumor_Cell Promotes hCAIX->H_HCO3 Metastasis Metastasis Tumor_Cell->Metastasis 2_MQ_6_SA This compound (Proposed Inhibitor) 2_MQ_6_SA->hCAIX Inhibition

Caption: Proposed inhibition of hCA IX by this compound.

Modulation of Cell Cycle and Apoptosis

Studies on quinoline-5-sulfonamide derivatives have demonstrated their ability to influence key regulators of the cell cycle and apoptosis. One study found that a specific derivative increased the transcriptional activity of p53 and p21, which are critical tumor suppressor proteins that can induce cell cycle arrest.[7] Furthermore, the same compound was observed to alter the expression of BCL-2 and BAX, key proteins in the apoptotic pathway, suggesting a pro-apoptotic mechanism of action.[7]

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activities of various quinoline-sulfonamide derivatives against carbonic anhydrase isoforms and their anti-proliferative effects on cancer cell lines.

Compound ClassTargetActivityValueReference
Quinoline-based sulfonamideshCA IXKI5.5 - 116.2 nM[6]
Quinoline-based sulfonamideshCA XIIKI8.7 - >10,000 nM[6]
QBS 11cMDA-MB-231 cellsIC501.03 ± 0.05 µM[6]
QBS 11cMCF-7 cellsIC500.43 ± 0.02 µM[6]
QBS 13bMDA-MB-231 cellsIC502.24 ± 0.1 µM[6]
QBS 13bMCF-7 cellsIC503.69 ± 0.17 µM[6]
8-hydroxyquinoline-5-sulfonamide (3c)C-32 melanoma cellsIC50~25 µM[8]
8-hydroxyquinoline-5-sulfonamide (3c)MDA-MB-231 cellsIC50~50 µM[8]
8-hydroxyquinoline-5-sulfonamide (3c)A549 lung cancer cellsIC50~25 µM[8]

Potential Antibacterial Mechanisms of Action

The hybridization of a quinoline moiety with a sulfonamide suggests a potential dual-action antibacterial mechanism.

Dual Inhibition of DNA Gyrase/Topoisomerase IV and Dihydropteroate Synthase

Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3] The sulfonamide component can independently inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids.[2][5] A hybrid molecule could therefore exert a synergistic antibacterial effect by simultaneously disrupting two critical bacterial pathways.

  • Proposed Dual-Action Antibacterial Mechanism:

cluster_quinoline Quinoline Moiety cluster_sulfonamide Sulfonamide Moiety DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV Topo_IV->DNA_Replication PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis 2_MQ_6_SA This compound 2_MQ_6_SA->DNA_Gyrase Inhibition 2_MQ_6_SA->Topo_IV Inhibition 2_MQ_6_SA->DHPS Competitive Inhibition

Caption: Dual inhibitory action on bacterial DNA replication and folate synthesis.

Quantitative Data from Analogous Compounds

The following table presents the minimum inhibitory concentrations (MIC) for a series of quinoline-sulfonamide hybrids against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
QS-3P. aeruginosa64[2]
QBSC 4dS. aureus ATCC2592319.04 x 10-5 mg/mL
QBSC 4dE. coli ATCC25922609 x 10-5 mg/mL

Potential Neuroprotective Mechanisms of Action

Quinoline-sulfonamide derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes involved in neurotransmission.

Inhibition of Cholinesterases and Monoamine Oxidases

Several studies have reported the inhibitory activity of quinoline-sulfonamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[4][9] Additionally, these compounds have shown inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the degradation of monoamine neurotransmitters like dopamine and serotonin.[4]

Quantitative Data from Analogous Compounds

The table below shows the inhibitory concentrations (IC50) of various quinoline-sulfonamide derivatives against cholinesterases and monoamine oxidases.

CompoundTargetIC50 (µM)Reference
11gAChE1.94 ± 0.13[9]
11gBChE28.37 ± 1.85[9]
a5MAO-A0.59 ± 0.04[4]
a12MAO-B0.47 ± 0.03[4]
a11AChE1.10 ± 0.77[4]
a6BChE0.58 ± 0.05[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of analogous quinoline-sulfonamide compounds.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically assessed using a stopped-flow carbon dioxide (CO2) hydrase assay.[6]

  • Principle: This method measures the enzyme-catalyzed hydration of CO2. The inhibition is determined by comparing the enzyme's activity with and without the inhibitor.

  • Procedure:

    • Recombinant hCA isozymes are used.

    • A solution of the enzyme is mixed with a CO2-saturated solution in a stopped-flow instrument.

    • The change in pH is monitored over time using a pH indicator.

    • The assay is repeated with varying concentrations of the inhibitor to determine the IC50 and KI values.

  • Workflow for Carbonic Anhydrase Inhibition Assay:

Start Start Enzyme_Prep Prepare Recombinant hCA Solution Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Start->Inhibitor_Prep Mix Mix Enzyme and Inhibitor (or buffer for control) Enzyme_Prep->Mix Inhibitor_Prep->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Stopped_Flow Inject into Stopped-Flow Instrument with CO2 Solution Incubate->Stopped_Flow Monitor_pH Monitor pH Change Over Time Stopped_Flow->Monitor_pH Data_Analysis Calculate Initial Rates and Determine IC50/Ki Monitor_pH->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining carbonic anhydrase inhibition.

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plates are incubated to allow formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to CLSI guidelines.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

  • Procedure:

    • Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE can be measured using the spectrophotometric method developed by Ellman.[9]

  • Principle: This assay uses acetylthiocholine (or butyrylthiocholine) as a substrate, which is hydrolyzed by the respective cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength.

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains the enzyme, DTNB, and the test compound at various concentrations in a buffer solution.

    • The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

    • The change in absorbance is monitored over time using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The preliminary data from analogous compounds strongly suggest that this compound holds significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurodegenerative disorders. The proposed mechanisms of action, including the inhibition of carbonic anhydrases, dual targeting of bacterial enzymes, and modulation of key neurological enzymes, provide a solid foundation for further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypothesized mechanisms of action. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile. The insights provided in this guide offer a roadmap for the continued development of this compound as a potential novel therapeutic agent.

References

Structural Analogs of 2-Methylquinoline-6-sulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action

This technical guide provides a comprehensive overview of the structural analogs of 2-methylquinoline-6-sulfonamide, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. The information presented herein is curated from recent scientific literature to facilitate the rational design and development of novel therapeutic agents.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When functionalized with a sulfonamide group, the resulting quinoline sulfonamides have emerged as potent modulators of various biological targets. This guide focuses on the structural analogs of this compound, exploring how modifications to this core structure influence their biological activity and therapeutic potential.

Synthetic Methodologies

The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic workflow is outlined below, followed by a more detailed experimental protocol.

General Synthetic Workflow

The synthesis often commences with the construction of the 2-methylquinoline core, followed by sulfonation and subsequent derivatization of the sulfonamide moiety. Key reactions include the Doebner-von Miller reaction for quinoline synthesis and chlorosulfonation for the introduction of the sulfonyl chloride group.

Synthetic Workflow Aniline Derivative Aniline Derivative Doebner-von Miller Reaction Doebner-von Miller Reaction Aniline Derivative->Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von Miller Reaction 2-Methylquinoline Derivative 2-Methylquinoline Derivative Doebner-von Miller Reaction->2-Methylquinoline Derivative Chlorosulfonation Chlorosulfonation 2-Methylquinoline Derivative->Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonation 2-Methylquinoline-6-sulfonyl Chloride 2-Methylquinoline-6-sulfonyl Chloride Chlorosulfonation->2-Methylquinoline-6-sulfonyl Chloride Amination Amination 2-Methylquinoline-6-sulfonyl Chloride->Amination Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Amination This compound Analog This compound Analog Amination->this compound Analog

Figure 1: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline

This protocol describes a key intermediate in the synthesis of certain this compound analogs.

Materials:

  • 4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde

  • 11 N Sodium Hydroxide (NaOH)

  • Methanol

  • Fe3O4@SiO2 nanoparticles (optional catalyst)

Procedure:

  • Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl and heat under reflux at 105 °C. The use of Fe3O4@SiO2 nanoparticles as a catalyst at this stage has been shown to improve yield and reduce reaction time.[1]

  • Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture.

  • Continue heating the mixture for one hour.[1]

  • Cool the reaction mixture to room temperature.

  • If a catalyst was used, isolate the Fe3O4@SiO2 nanoparticles using an external magnet.[1]

  • Neutralize the mixture with 11 N NaOH solution to precipitate the product.[1]

  • Collect the whitish-yellow precipitate by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.[1]

Biological Activities and Quantitative Data

Structural analogs of this compound have been investigated for a range of biological activities, with anticancer and enzyme inhibition being the most prominent.

Anticancer Activity

Numerous quinoline sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and induction of apoptosis.

Compound IDCancer Cell LineIC50 (µM)Reference
11c MCF-70.43 ± 0.02[2]
11c MDA-MB-2311.03 ± 0.05[2]
13b MCF-73.69 ± 0.17[2]
13b MDA-MB-2312.24 ± 0.1[2]
Compound 6 Bacillus cereus3.12 (MIC)[3]
Compound 6 Staphylococcus aureus6.25 (MIC)[3]
Compound 6 Pseudomonas aeruginosa12.5 (MIC)[3]
Compound 6 Escherichia coli12.5 (MIC)[3]
Compound 7 A54977.8 ± 3.2[4]
Compound 17 A54985.1 ± 4.1[4]
Compound 7 HeLa91.5 ± 4.5[4]
Compound 17 HeLa87.6 ± 3.9[4]
Compound 7 LoVo65.4 ± 2.8[4]
Compound 17 LoVo72.3 ± 3.5[4]
Compound 7 MDA-MB-231102.7 ± 5.3[4]
Compound 17 MDA-MB-23198.4 ± 4.7[4]
Carbonic Anhydrase Inhibition

Quinoline-based sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2]

Compound IDTarget IsoformKI (nM)Reference
9d hCA IX25.9[2]
11c hCA IX8.4[2]
13a hCA IX25.8[2]
13b hCA IX5.5[2]
13c hCA IX18.6[2]
16 hCA IX21.7[2]
AAZ (standard) hCA IX25[2]
9d hCA I1562[2]
11c hCA I443[2]
13b hCA I92.1[2]
9d hCA II111.2[2]
11c hCA II154.7[2]
13b hCA II58.3[2]
Pyruvate Kinase M2 (PKM2) Activation

Certain quinoline-8-sulfonamide derivatives have been designed as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[5][6]

Compound IDCancer Cell LineGI50 (mM)Reference
9a C320.520[6]
9a COLO8290.376[6]
9a MDA-MB-2310.609[6]
9a U87-MG0.756[6]
9a A5490.496[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through various signaling pathways. A deeper understanding of these mechanisms is crucial for targeted drug design.

Induction of Apoptosis

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.

Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Sulfonamide Quinoline Sulfonamide Caspase-8 Caspase-8 Quinoline Sulfonamide->Caspase-8 activates Bax Bax Quinoline Sulfonamide->Bax enhances Bcl-2 Bcl-2 Quinoline Sulfonamide->Bcl-2 no effect on Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax->Mitochondrion promotes release of Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces

Figure 2: Apoptosis induction by quinoline sulfonamides.

Studies have shown that certain quinoline derivatives can activate caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway.[7] This dual activation leads to the cleavage of caspase-3, the executioner caspase, ultimately resulting in apoptotic cell death.[7] Furthermore, some analogs have been observed to enhance the levels of the pro-apoptotic protein Bax while having no effect on the anti-apoptotic protein Bcl-2.[7]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some quinoline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[8]

Modulation of Hypoxia-Inducible Factor (HIF-1α) and Carbonic Anhydrase IX (CA IX)

In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes that promote cell survival, angiogenesis, and metastasis. One such gene encodes for carbonic anhydrase IX (CA IX), an enzyme that helps maintain a favorable intracellular pH for cancer cell proliferation by acidifying the extracellular space.[9] Quinoline sulfonamides that inhibit CA IX can disrupt this pH regulation, leading to intracellular acidification and reduced tumor cell viability.[5][9]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring and the sulfonamide moiety.

Structure-Activity Relationships cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Quinoline Ring Quinoline Ring Sulfonamide Moiety Sulfonamide Moiety Substituents on Quinoline Ring (R1) Substituents on Quinoline Ring (R1) Modifications of Sulfonamide (R2) Modifications of Sulfonamide (R2) Anticancer Potency Anticancer Potency Substituents on Quinoline Ring (R1)->Anticancer Potency Influences Enzyme Inhibition Enzyme Inhibition Substituents on Quinoline Ring (R1)->Enzyme Inhibition Affects Selectivity Selectivity Substituents on Quinoline Ring (R1)->Selectivity Determines Modifications of Sulfonamide (R2)->Anticancer Potency Influences Modifications of Sulfonamide (R2)->Enzyme Inhibition Affects Modifications of Sulfonamide (R2)->Selectivity Determines

Figure 3: Key structural determinants of biological activity.

Key SAR insights include:

  • Substituents on the Quinoline Ring: The presence of electron-withdrawing or electron-donating groups at various positions on the quinoline nucleus can significantly impact potency and selectivity. For instance, in a series of 3-(quinolin-4-ylamino)benzenesulfonamides, a 7-chloro-6-fluoro substitution pattern resulted in the most potent inhibition of hCA II.

  • The Sulfonamide Moiety: A primary sulfonamide group (-SO2NH2) is often crucial for activity, particularly for carbonic anhydrase inhibitors, as it can coordinate with the zinc ion in the enzyme's active site. Secondary sulfonamides generally exhibit reduced or no activity against these enzymes.

  • Linker and Terminal Groups: The nature of the linker between the quinoline scaffold and other functionalities, as well as the terminal groups on the sulfonamide, can influence pharmacokinetic properties and target engagement.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[2]

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

Objective: To measure the inhibitory activity of the compounds against carbonic anhydrase isoforms.

Principle: This assay measures the enzyme-catalyzed hydration of CO2. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., 4-nitrophenol)

  • CO2-saturated water

  • Test compounds dissolved in a suitable solvent

  • Stopped-flow spectrophotometer

Procedure:

  • An assay solution containing the buffer, pH indicator, and the specific hCA isoform is prepared.

  • The test compound at various concentrations is added to the assay solution.

  • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • The initial rates of the reaction are determined in the presence and absence of the inhibitor.

  • The inhibition constants (KI) are calculated by fitting the data to the appropriate inhibition model.

Antibacterial and Antifungal Screening (Agar Well/Disc Diffusion Method)

Objective: To assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer or filter paper discs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Incubator

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the microbial suspension.

  • Create wells in the agar using a sterile cork borer or place sterile filter paper discs on the surface.

  • Add a defined volume of the test compound solution to the wells or impregnate the discs.

  • Include a solvent control and positive controls (standard drugs).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well or disc. The size of the zone is indicative of the antimicrobial activity.

Conclusion and Future Perspectives

The structural analogs of this compound represent a promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer agents, enzyme inhibitors, and antimicrobial agents highlights the versatility of this chemical scaffold. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel synthetic routes and the application of computational modeling will undoubtedly accelerate the discovery of new therapeutic agents based on the this compound core.

References

Preliminary Investigation of 2-Methylquinoline-6-sulfonamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential bioactivity of 2-methylquinoline-6-sulfonamide. Direct experimental data on this specific molecule is limited in publicly available literature. Therefore, this document extrapolates potential biological activities and mechanisms of action based on the well-established pharmacological profiles of the constituent quinoline and sulfonamide scaffolds. We present potential therapeutic applications, propose detailed experimental protocols for bioactivity screening, and visualize hypothetical signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers initiating studies on this compound and its derivatives.

Introduction

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, most notably for its antibacterial properties.[3][4] The combination of these two pharmacophores in this compound suggests a high potential for diverse biological activities. While research has extensively covered various quinoline-sulfonamide hybrids, a specific focus on the this compound isomer is less prevalent.[5][6][7][8] This document aims to bridge this gap by providing a comprehensive preliminary analysis.

2-Methylquinoline-6-sulfonic acid serves as a key intermediate in the synthesis of related compounds, primarily through its conversion to the highly reactive 2-methylquinoline-6-sulfonyl chloride, which is then used to create various sulfonamides.[1][9] This synthetic pathway underscores the accessibility of this compound for research purposes.

Potential Bioactivities and Therapeutic Targets

Based on the known activities of quinoline and sulfonamide derivatives, this compound is hypothesized to exhibit a range of biological effects. These potential activities are summarized in the table below.

Potential Bioactivity Potential Molecular Target(s) Therapeutic Area Supporting Evidence from Related Compounds
Antibacterial Dihydropteroate synthase (DHPS)[3][4], DNA gyrase, Topoisomerase IV[6]Infectious DiseasesSulfonamides are classic DHPS inhibitors.[4][10] Quinolones are known DNA gyrase and topoisomerase IV inhibitors.[6]
Anticancer Carbonic Anhydrases (e.g., CA IX, CA XII)[11][12], Tyrosine Kinases[7], Pyruvate Kinase M2 (PKM2)[7]OncologyQuinoline-based sulfonamides have shown potent inhibition of tumor-associated carbonic anhydrase isoforms.[8][11][12] Various quinoline derivatives are approved as kinase inhibitors in cancer therapy.[12]
Anti-inflammatory Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathwaysInflammationCertain quinoline derivatives have demonstrated anti-inflammatory properties.[2]
Antiviral Viral enzymes (e.g., proteases, reverse transcriptase)VirologyQuinoline scaffolds have been explored for the development of antiviral agents.[6]
Antimalarial Heme polymeraseInfectious DiseasesThe quinoline core is central to many antimalarial drugs like chloroquine.[2]

Proposed Experimental Protocols

To systematically investigate the bioactivity of this compound, a tiered screening approach is recommended. The following are detailed methodologies for key initial experiments.

In Vitro Antibacterial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Broth Microdilution Method:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin, sulfamethoxazole).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and XII.

Methodology:

  • Enzyme and Substrate: Recombinant human CA isoforms (I, II, IX, and XII) and 4-nitrophenyl acetate (NPA) as the substrate will be used.

  • Stopped-Flow Spectrophotometry:

    • The assay measures the CA-catalyzed hydrolysis of NPA to 4-nitrophenolate, monitoring the absorbance increase at 400 nm.

    • The reaction will be initiated by mixing the enzyme solution (in the presence or absence of varying concentrations of this compound) with the substrate solution in a stopped-flow instrument.

    • Initial reaction rates will be determined from the linear portion of the absorbance curve.

    • IC50 values will be calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) will be determined using the Cheng-Prusoff equation.

    • Acetazolamide will be used as a standard CA inhibitor.

In Vitro Anticancer Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on various human cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HFF-1 fibroblasts) will be utilized.[5]

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours.

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations: Pathways and Workflows

Synthesis and Derivatization Pathway

The following diagram illustrates the general synthesis route to this compound and its potential for further derivatization.

G A 2-Methylquinoline C 2-Methylquinoline-6-sulfonyl chloride A->C Sulfonation B Sulfonating Agent (e.g., Chlorosulfonic Acid) E This compound (Target Compound) C->E Amination D Amine Source (e.g., Ammonia, Primary/Secondary Amines) F N-substituted This compound Derivatives E->F Further Derivatization

Caption: Synthesis pathway for this compound.

Proposed Antibacterial Mechanism of Action

This diagram depicts the hypothesized mechanism of antibacterial action via folate synthesis inhibition.

G cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate DNA DNA Synthesis Folate->DNA Growth Bacterial Growth & Multiplication DNA->Growth Inhibitor This compound Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis pathway.

Experimental Workflow for Bioactivity Screening

The logical flow for a preliminary investigation of bioactivity is outlined below.

G Start Synthesize/Acquire This compound Primary Primary Screening (Antibacterial, Anticancer, CA Inhibition) Start->Primary Hit Bioactivity Detected? Primary->Hit Secondary Secondary Assays (e.g., Mechanism of Action, Specificity) Hit->Secondary Yes End No Significant Activity Hit->End No Lead Lead Compound Identification & Optimization Secondary->Lead Report Report Findings Lead->Report End->Report

Caption: Tiered workflow for bioactivity investigation.

Conclusion and Future Directions

While direct evidence for the bioactivity of this compound is sparse, the established pharmacological importance of its core moieties provides a strong rationale for its investigation. The proposed experimental protocols offer a clear path forward for characterizing its potential as an antibacterial, anticancer, or other therapeutic agent. Future work should focus on the synthesis and systematic screening of this compound, followed by structure-activity relationship (SAR) studies on N-substituted derivatives to optimize potency and selectivity for identified biological targets. The findings from such studies could uncover novel lead compounds for drug development.

References

The Versatile Scaffold: 2-Methylquinoline-6-sulfonamide as a Starting Point for Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a sulfonamide group, the resulting quinoline-sulfonamide derivatives exhibit a broad spectrum of biological activities, making them a fertile ground for the development of new therapeutic agents. This technical guide focuses on 2-methylquinoline-6-sulfonamide, a key starting material for the synthesis of diverse derivatives with potential applications in oncology, infectious diseases, and enzyme inhibition.

Synthesis of the Core Scaffold

The journey to novel derivatives begins with the synthesis of the this compound core. This is typically achieved through a two-step process starting from 2-methylquinoline.

Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonyl chloride

Step 1: Sulfonation of 2-Methylquinoline

In a typical procedure, 2-methylquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid or oleum (fuming sulfuric acid), to introduce the sulfonic acid group at the 6-position of the quinoline ring.[1] The reaction temperature is a critical parameter to control the regioselectivity of the sulfonation.

Step 2: Chlorination of 2-Methylquinoline-6-sulfonic acid

The resulting 2-methylquinoline-6-sulfonic acid is then converted to the more reactive 2-methylquinoline-6-sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[1] This sulfonyl chloride is a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives.

Experimental Workflow: From 2-Methylquinoline to N-Substituted Derivatives

G start 2-Methylquinoline step1 Sulfonation (e.g., Chlorosulfonic Acid) start->step1 intermediate1 2-Methylquinoline-6-sulfonic acid step1->intermediate1 step2 Chlorination (e.g., Thionyl Chloride) intermediate1->step2 intermediate2 2-Methylquinoline-6-sulfonyl chloride step2->intermediate2 step3 Reaction with Primary/Secondary Amine (R1R2NH) intermediate2->step3 final_product N-Substituted This compound Derivatives step3->final_product

Caption: Synthetic pathway to N-substituted this compound derivatives.

Derivatives of this compound and Their Biological Activities

The reactivity of the 2-methylquinoline-6-sulfonyl chloride intermediate allows for the facile synthesis of a library of N-substituted sulfonamide derivatives by reacting it with various primary and secondary amines. These derivatives have been explored for a range of therapeutic applications.

Anticancer Activity

Quinoline-based sulfonamides have demonstrated significant potential as anticancer agents. While specific data for derivatives of this compound is an emerging area of research, studies on analogous quinoline-5-sulfonamides provide valuable insights. For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.

Compound IDSubstitution on Sulfonamide NitrogenC-32 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)
3c -CH₃, -CH₂-C≡CH10.3 ± 0.812.5 ± 1.111.8 ± 0.9

Table 1: Anticancer Activity of an Exemplary 8-Hydroxyquinoline-5-sulfonamide Derivative. Data from a study on quinoline-5-sulfonamides, which can inform the potential of this compound derivatives.[2]

The mechanism of anticancer action for some quinoline derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compound 3c was found to increase the expression of p53 and p21, which are critical regulators of the cell cycle, and to alter the expression of the apoptosis-related genes BCL-2 and BAX.[2]

G drug Quinoline-Sulfonamide Derivative (e.g., 3c) p53 p53 drug->p53 upregulates p21 p21 drug->p21 upregulates bcl2 BCL-2 drug->bcl2 downregulates bax BAX drug->bax upregulates p53->p21 activates cell_cycle Cell Cycle Arrest p21->cell_cycle apoptosis Apoptosis bcl2->apoptosis inhibits bax->apoptosis promotes

Caption: Potential signaling pathway for the anticancer activity of quinoline-sulfonamides.

Antimicrobial Activity

Derivatives of 2-alkylamino-4-methylquinoline-6-phenylsulfamides have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising activity against Gram-positive microorganisms and Candida albicans.[3]

CompoundR'Gram-positive Bacteria (Activity)C. albicans (Activity)Gram-negative Bacteria (Activity)
Derivative 1Alkyl group 1HighHighLow
Derivative 2Alkyl group 2HighHighLow

Table 2: Antimicrobial Profile of 2-Alkylamino-4-methylquinoline-6-phenylsulfamides. [3]

The development of hybrid molecules incorporating the quinoline-sulfonamide scaffold is a promising strategy to combat bacterial resistance.[4] These hybrids can be designed to target essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological and pathological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of cancer and are considered valuable therapeutic targets. Novel quinoline-based sulfonamides have been developed as potent inhibitors of these tumor-associated CA isoforms.[5]

For example, a series of 4-anilinoquinoline-based benzenesulfonamides were synthesized and showed potent inhibitory activity against hCA IX and hCA XII.

Compound IDhCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
13b 5.513.2
11c 8.4-
13c 18.68.7

Table 3: Inhibitory Activity of 4-Anilinoquinoline-based Sulfonamides against Tumor-Associated Carbonic Anhydrase Isoforms. [5]

The primary sulfonamide moiety is crucial for the inhibitory activity as it coordinates to the zinc ion in the active site of the enzyme.

G inhibitor Quinoline-Sulfonamide Inhibitor enzyme Carbonic Anhydrase (e.g., hCA IX) inhibitor->enzyme binds to active site reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ inhibitor->reaction inhibits enzyme->reaction catalyzes outcome Inhibition of pH Regulation & Tumor Acidosis reaction->outcome

Caption: Mechanism of carbonic anhydrase inhibition by quinoline-sulfonamides.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ease of modification at the sulfonamide nitrogen allows for the fine-tuning of physicochemical and pharmacological properties. While research on derivatives specifically from the this compound core is still expanding, the promising anticancer, antimicrobial, and enzyme inhibitory activities observed in closely related quinoline-sulfonamide analogs highlight the immense potential of this scaffold. Future research should focus on the systematic synthesis and evaluation of N-substituted this compound libraries to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of their effects on various signaling pathways will be crucial in elucidating their mechanisms of action and advancing them as next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 2-methylquinoline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-methylquinoline-6-sulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the chlorosulfonation of 2-methylquinoline to yield an intermediate sulfonyl chloride, followed by amination to produce the final sulfonamide product.

Chemical Reaction Pathway

The synthesis of this compound proceeds through the following reaction scheme:

Experimental Protocols

Step 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride

This procedure details the direct chlorosulfonation of 2-methylquinoline. Controlling the reaction temperature is critical to ensure the preferential formation of the 6-sulfonyl chloride isomer.[1][2]

Materials and Reagents:

  • 2-Methylquinoline

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add chlorosulfonic acid (4.0 eq).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add 2-methylquinoline (1.0 eq) dropwise to the cooled chlorosulfonic acid over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Filter the solid and wash it with cold water.

  • Dissolve the crude solid in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylquinoline-6-sulfonyl chloride as a solid.

Step 2: Synthesis of this compound

This step involves the amination of the sulfonyl chloride intermediate.

Materials and Reagents:

  • 2-Methylquinoline-6-sulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylquinoline-6-sulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq) dropwise.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State Melting Point (°C)
2-MethylquinolineC₁₀H₉N143.19-Liquid-
2-Methylquinoline-6-sulfonyl chlorideC₁₀H₈ClNO₂S241.7075-85SolidData not available
This compoundC₁₀H₁₀N₂O₂S222.2780-90SolidData not available

Visualizations

Signaling Pathway

The following diagram illustrates the logical progression of the chemical transformations in the synthesis of this compound.

Synthesis_Pathway A 2-Methylquinoline B Chlorosulfonation A->B Chlorosulfonic Acid C 2-Methylquinoline-6-sulfonyl chloride B->C D Amination C->D Ammonium Hydroxide E This compound D->E

Caption: Synthetic pathway for this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A Reaction Setup: 2-Methylquinoline + Chlorosulfonic Acid B Reaction at 60-70°C A->B C Work-up: Ice Quenching, Extraction B->C D Isolation of 2-Methylquinoline-6-sulfonyl chloride C->D E Reaction Setup: Sulfonyl Chloride + Ammonium Hydroxide D->E F Reaction at RT E->F G Work-up: Extraction and Washing F->G H Purification: Recrystallization G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for 2-Methylquinoline-6-sulfonamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-methylquinoline-6-sulfonamide in anticancer research. This document details its synthesis, potential mechanisms of action, and includes protocols for relevant in vitro assays. The information is intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives.

Introduction

Quinoline and sulfonamide scaffolds are prominent pharmacophores in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The hybridization of these two moieties has led to the development of compounds with enhanced efficacy and novel mechanisms of action. This compound belongs to this class of compounds and holds promise as a subject for anticancer drug discovery. Its structural features suggest potential interactions with key targets in cancer cell signaling pathways, such as carbonic anhydrases and metabolic enzymes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-methylquinoline. The first step involves the sulfonation of 2-methylquinoline to produce the key intermediate, 2-methylquinoline-6-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with an amine source, such as ammonia, to yield the final sulfonamide product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride

  • Sulfonation: 2-Methylquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 6-position of the quinoline ring.[1] The reaction is typically carried out at a controlled temperature to ensure regioselectivity.

  • Reaction Conditions: Carefully add 2-methylquinoline to an excess of chlorosulfonic acid at 0°C.

  • After the initial reaction, the mixture is cautiously poured onto crushed ice to precipitate the sulfonyl chloride.

  • Purification: The crude 2-methylquinoline-6-sulfonyl chloride is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.

Step 2: Synthesis of this compound

  • Amination: 2-Methylquinoline-6-sulfonyl chloride is dissolved in a suitable solvent, such as acetonitrile.

  • An excess of an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) is added to the solution.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Anticancer Activity and Potential Mechanisms of Action

While specific quantitative data for this compound is not extensively available in the public domain, the broader class of quinoline-sulfonamides has demonstrated significant anticancer activity against various cancer cell lines. The primary proposed mechanisms of action for this class of compounds include the inhibition of carbonic anhydrase IX (CA IX) and the M2 isoform of pyruvate kinase (PKM2).

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with the regulation of pH in the tumor microenvironment, promoting tumor growth and metastasis.[2][3] Sulfonamides are a well-known class of CA inhibitors.

Diagram: Carbonic Anhydrase IX Inhibition Pathway

CAIX_Inhibition Carbonic Anhydrase IX Inhibition by this compound Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular Acidification & Intracellular pH Regulation CAIX->pH_reg Tumor_Growth Tumor Growth & Metastasis pH_reg->Tumor_Growth Inhibitor 2-Methylquinoline- 6-sulfonamide Inhibitor->Inhibition Inhibition->CAIX

Caption: Inhibition of Carbonic Anhydrase IX by this compound.

Pyruvate Kinase M2 (PKM2) Inhibition

Pyruvate kinase M2 is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It plays a role in the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen. Inhibition of PKM2 can disrupt cancer cell metabolism and induce apoptosis.

Diagram: PKM2 Inhibition Pathway

PKM2_Inhibition Pyruvate Kinase M2 (PKM2) Inhibition by this compound Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate Warburg Warburg Effect & Anabolic Metabolism PKM2->Warburg Cell_Growth Cancer Cell Proliferation Warburg->Cell_Growth Inhibitor 2-Methylquinoline- 6-sulfonamide Inhibitor->Inhibition Inhibition->PKM2 MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of This compound Treatment 4. Add Compound and Incubate (48-72h) Compound_Prep->Treatment Seeding->Treatment MTT_add 5. Add MTT Solution and Incubate (4h) Treatment->MTT_add Solubilize 6. Solubilize Formazan with DMSO MTT_add->Solubilize Read_Plate 7. Read Absorbance at 570 nm Solubilize->Read_Plate Calculate_IC50 8. Calculate % Viability and IC50 Read_Plate->Calculate_IC50

References

Application Notes and Protocols for 2-Methylquinoline-6-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrases and Quinoline-Based Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][2] Dysregulation of CA activity is implicated in various diseases, making them attractive therapeutic targets. Notably, the transmembrane isoforms CA IX and XII are associated with tumorigenesis, particularly in hypoxic tumors, while the cytosolic isoform CA II is a key player in aqueous humor secretion in the eye, a process linked to glaucoma.[1][2]

Sulfonamides are a well-established class of CA inhibitors, and quinoline-based sulfonamides have emerged as a promising scaffold for developing potent and selective inhibitors against various CA isoforms.[1][2][3] The quinoline moiety can be modified to achieve desired physicochemical properties and to target specific subpockets within the enzyme's active site, potentially leading to enhanced potency and isoform selectivity.[1][2]

Quantitative Data: Carbonic Anhydrase Inhibition by Quinoline-Based Sulfonamides

Although specific inhibitory data for 2-methylquinoline-6-sulfonamide against carbonic anhydrase isoforms were not found in the reviewed scientific literature, the following table summarizes the inhibition constants (Kᵢ) for a series of structurally related quinoline-based sulfonamides against key human (h) CA isoforms. This data provides a valuable context for the potential inhibitory profile of this compound. The standard inhibitor Acetazolamide (AAZ) is included for comparison.

Compound IDQuinoline ScaffoldSulfonamide PositionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
QBS 13a 4-Anilinoquinolinepara78.436.525.89.8[1]
QBS 13b 4-Anilino-6-methylquinolinepara92.158.45.513.2[1]
QBS 13c 4-Anilino-6-methoxyquinolinepara55.47.318.68.7[1]
QBS 11c 4-Anilino-6-methoxyquinolinemeta1560112.58.445.3[1]
QBS 9d 4-Anilino-6-chloroquinolineortho118.395.225.910.2[1]
AAZ --25012255.7[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound, starting from 2-methylquinoline.

Step 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride

This procedure is adapted from established methods for the sulfonation and subsequent chlorination of quinoline derivatives.

  • Materials: 2-methylquinoline, Chlorosulfonic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ice bath, Round-bottom flask, Magnetic stirrer, Reflux condenser, Separatory funnel, Rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-methylquinoline to an excess of cold chlorosulfonic acid with continuous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100°C for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated 2-methylquinoline-6-sulfonic acid can be collected by filtration.

    • To convert the sulfonic acid to the sulfonyl chloride, suspend the dried product in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours.

    • After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The crude 2-methylquinoline-6-sulfonyl chloride can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.

Step 2: Synthesis of this compound

This procedure details the amination of the synthesized sulfonyl chloride.

  • Materials: 2-Methylquinoline-6-sulfonyl chloride, Concentrated ammonium hydroxide solution, Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer, Separatory funnel, Rotary evaporator.

  • Procedure:

    • Dissolve the 2-methylquinoline-6-sulfonyl chloride in DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against a specific CA isoform.

  • Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The accompanying pH change is monitored using a pH indicator.

  • Materials: Purified human CA isoform (e.g., hCA II, hCA IX), this compound, CO₂-saturated water, Buffer solution (e.g., Tris-HCl, pH 7.4), pH indicator (e.g., phenol red), Stopped-flow spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • In the stopped-flow instrument, one syringe will contain the CA enzyme solution in buffer with the pH indicator, and the other syringe will contain the CO₂-saturated water. For inhibition studies, the inhibitor solution is pre-incubated with the enzyme.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

    • Determine the reaction rates at different inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Visualizations

Signaling Pathways and Experimental Workflows

CAIX_Hypoxia_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX HCO3_ext HCO₃⁻ NBC NBCe1 HCO3_ext->NBC Import H_ext H⁺ Invasion Cell Invasion & Metastasis H_ext->Invasion Acidic Microenvironment Promotes CAIX->HCO3_ext Catalysis CAIX->H_ext Catalysis MCT MCT4 pH_reg Intracellular pH Regulation NBC->pH_reg Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE HRE Binding HIF1a->HRE CAIX_gene CAIX Gene Transcription HRE->CAIX_gene CAIX_gene->CAIX Translation & Trafficking Proliferation Cell Proliferation & Survival pH_reg->Proliferation H_int H⁺ H_int->MCT Export Lactate Lactate Lactate->MCT Export Inhibitor 2-Methylquinoline- 6-sulfonamide Inhibitor->CAIX Inhibition

Caption: Hypoxia-induced signaling pathway of Carbonic Anhydrase IX in cancer cells.

CAII_Glaucoma_Workflow cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Posterior Chamber (Aqueous Humor) CO2_cell CO₂ CAII CA II CO2_cell->CAII H2O_cell H₂O H2O_cell->CAII H2CO3 H₂CO₃ CAII->H2CO3 Catalysis HCO3_cell HCO₃⁻ H2CO3->HCO3_cell H_cell H⁺ H2CO3->H_cell Ion_Transport Ion Transporters (Na⁺/H⁺, Cl⁻/HCO₃⁻) HCO3_cell->Ion_Transport Drives H_cell->Ion_Transport Drives Water_Transport Aquaporins Ion_Transport->Water_Transport Osmotic Gradient AH_Secretion Aqueous Humor Secretion Water_Transport->AH_Secretion Water Efflux IOP Increased Intraocular Pressure (IOP) AH_Secretion->IOP Inhibitor 2-Methylquinoline- 6-sulfonamide Inhibitor->CAII Inhibition Inhibitor->AH_Secretion Reduces Inhibitor->IOP Lowers

Caption: Role of Carbonic Anhydrase II in aqueous humor secretion and glaucoma.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 2-Methylquinoline step1 Sulfonation & Chlorination start->step1 intermediate 2-Methylquinoline-6- sulfonyl chloride step1->intermediate step2 Amination intermediate->step2 product 2-Methylquinoline-6- sulfonamide step2->product inhibition_assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow) product->inhibition_assay Test Compound assay_prep Prepare Assay Reagents (Enzyme, Buffer, Substrate) assay_prep->inhibition_assay data_analysis Data Analysis inhibition_assay->data_analysis results Determine IC₅₀ / Kᵢ values data_analysis->results

Caption: Experimental workflow for synthesis and evaluation of the CA inhibitor.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Methylquinoline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-6-sulfonamide belongs to the quinoline-sulfonamide class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] The sulfonamide moiety is a key pharmacophore in a variety of approved drugs, and its combination with the quinoline ring system offers a promising avenue for the development of novel therapeutics.[2]

These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of this compound and its analogs. The protocols detailed below are foundational for assessing the compound's cytotoxic, antimicrobial, and enzyme inhibitory properties.

Potential Mechanisms of Action

Quinoline-sulfonamide derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways implicated in cancer progression and the disruption of essential microbial processes.

Anticancer Activity

In the context of oncology, these compounds have been investigated for their ability to interfere with cellular pathways critical for cancer cell survival and proliferation.[1] Two prominent signaling cascades that are often targeted are:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[3] Quinoline-based derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4]

  • Ras/Raf/MEK/ERK Pathway: This signaling cascade is crucial for transmitting signals from cell surface receptors to the nucleus, thereby controlling gene expression and preventing apoptosis.[5]

Additionally, certain sulfonamides are known to inhibit carbonic anhydrases, particularly the tumor-associated isoform CA IX, which is involved in pH regulation in the tumor microenvironment and is linked to cancer progression and metastasis.[2][6]

Antimicrobial Activity

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] This disruption of folate metabolism ultimately inhibits bacterial growth.[3]

Data Presentation: In Vitro Activity of Representative Quinoline-Sulfonamide Derivatives

Table 1: Anticancer Activity of Representative Quinoline-Sulfonamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
QS3 P. aeruginosaMIC64 µg/mL[7][8]
E. faecalisMIC128 µg/mL[7]
E. coliMIC128 µg/mL[7]
S. typhiMIC512 µg/mL[7]
Compound 9e JurkatMTS Cytotoxicity7.43 ± 7.40[9]
Compound 9j MOLT-4MTS Cytotoxicity5.57 ± 7.56[9]
Compound 9n RAMOSMTS Cytotoxicity2.76 ± 0.79[9]
Compound 3c C-32 (Melanoma)WST-1Comparable to Cisplatin[10]
MDA-MB-231 (Breast)WST-1Comparable to Cisplatin[10]
A549 (Lung)WST-1Comparable to Cisplatin[10]
QBS 11c MCF-7 (Breast)MTT0.43 ± 0.02
QBS 13b MDA-MB-231 (Breast)MTT3.69 ± 0.17

Table 2: Carbonic Anhydrase Inhibition by Representative Sulfonamide Derivatives

Compound IDIsoformKi (nM)Reference
Triazole 12 hCA IX4.8
Triazole 16 hCA IX1.9
QBS 13b hCA IX5.5
QBS 11c hCA IX8.4

Mandatory Visualizations

Signaling Pathway Diagram

Quinoline_Sulfonamide_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation CAIX Carbonic Anhydrase IX (CA IX) H2CO3 H2CO3 H_ion H+ H2CO3->H_ion HCO3_ion HCO3- H2CO3->HCO3_ion Acidification Tumor Microenvironment Acidification H_ion->Acidification HCO3_ion->Acidification Compound 2-Methylquinoline -6-sulfonamide Compound->PI3K Compound->mTOR Compound->MEK Compound->CAIX

Caption: Putative signaling pathways targeted by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis (this compound) step1 Primary Screening: Anticancer & Antimicrobial Activity start->step1 step2a Cytotoxicity Assays (e.g., MTT Assay) step1->step2a step2b Antimicrobial Assays (e.g., MIC Determination) step1->step2b decision1 Active? step2a->decision1 step2b->decision1 step3 Secondary Screening: Mechanism of Action decision1->step3 Yes inactive Inactive/ Re-evaluate decision1->inactive No step4a Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) step3->step4a step4b Western Blot Analysis (Signaling Pathway Proteins) step3->step4b step5 Data Analysis & Lead Optimization step4a->step5 step4b->step5 end End: Candidate for Further Development step5->end

Caption: In vitro experimental workflow for this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as an untreated control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase IX (CA IX) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the enzymatic activity of CA IX.

Materials:

  • Recombinant human CA IX enzyme

  • HEPES buffer

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • This compound

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Assay Preparation:

    • Prepare a solution of CA IX in HEPES buffer.

    • Prepare serial dilutions of this compound and acetazolamide in a suitable solvent.

    • Prepare a solution of p-NPA in acetonitrile.

  • Enzyme Inhibition:

    • In a 96-well plate, add the CA IX solution to each well.

    • Add the different concentrations of the test compound or the positive control. Include a control with solvent only.

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The hydrolysis of p-NPA by CA IX produces p-nitrophenol, which is yellow.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

References

Application Note: In Vitro Evaluation of 2-methylquinoline-6-sulfonamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides detailed protocols for the initial in vitro screening of 2-methylquinoline-6-sulfonamide, a synthetic compound with potential therapeutic applications. Quinoline and sulfonamide moieties are present in numerous compounds exhibiting significant biological activities, including anticancer effects.[1][2] Derivatives of quinoline have been investigated for their antiproliferative effects against various cancer cell lines, often by interfering with cellular pathways essential for cancer cell survival and proliferation.[3][4] This application note outlines key cell-based assays to determine the cytotoxic and apoptotic effects of this compound on selected cancer cell lines. The methodologies include a cell viability assay (XTT), an early-stage apoptosis detection assay (Annexin V staining), and a mid-stage apoptosis assay (Caspase-3/7 activity).

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • A549 (Human Lung Carcinoma)

    • MDA-MB-231 (Human Breast Adenocarcinoma)

    • HFF-1 (Human Foreskin Fibroblast - as a non-cancerous control)[5][6]

  • Cell Culture Media: DMEM and/or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • XTT Cell Viability Assay Kit[7]

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[8]

    • Caspase-3/7 Activity Assay Kit (e.g., using a DEVD peptide substrate)[9][10]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • Microplate reader (for absorbance and fluorescence)

    • Flow cytometer

    • 96-well and 6-well cell culture plates

    • Hemocytometer or automated cell counter

Experimental Workflow

The overall experimental process is designed to first screen for general cytotoxicity and then to investigate the specific mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_apoptosis prep_compound Prepare Stock Solution of this compound in DMSO culture_cells Culture & Maintain Cancer (A549, MDA-MB-231) & Non-Cancer (HFF-1) Cell Lines seed_cells Seed Cells into Multi-well Plates culture_cells->seed_cells treat_cells Treat Cells with Serial Dilutions of Compound for 24-72h seed_cells->treat_cells viability_assay Cell Viability Assay (XTT) Determine IC50 Values treat_cells->viability_assay apoptosis_assays Apoptosis Assays (Annexin V & Caspase-3/7) viability_assay->apoptosis_assays annexin_v Annexin V/PI Staining (Flow Cytometry) caspase_assay Caspase-3/7 Activity (Plate Reader)

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (XTT Assay)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11] The reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells is quantified spectrophotometrically.[7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.[11]

  • Assay: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.

  • Measurement: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies early and late-stage apoptosis.[8] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10]

Procedure:

  • Cell Seeding & Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[9]

Procedure:

  • Cell Seeding & Treatment: Follow the same procedure as the XTT assay (Protocol 1), seeding cells in a 96-well white-walled plate suitable for fluorescence measurements. Treat cells with the compound at IC₅₀ concentrations for a shorter duration (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing a DEVD-peptide substrate conjugated to a fluorophore according to the manufacturer's protocol.

  • Assay: Add 100 µL of the prepared caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 499/521 nm for a green fluorophore).

  • Analysis: Normalize the fluorescence signal to the number of cells (can be done in parallel plates using a viability assay) and compare the activity in treated cells to the vehicle control.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Cytotoxicity of this compound on Cancer and Non-Cancerous Cell Lines.

Cell Line Type IC₅₀ (µM) after 48h
A549 Lung Carcinoma 15.2 ± 1.8
MDA-MB-231 Breast Adenocarcinoma 25.5 ± 2.3

| HFF-1 | Normal Fibroblast | > 100 |

Table 2: Apoptosis Induction by this compound in A549 Cells (24h Treatment).

Treatment Concentration % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control (0.1% DMSO) 95.1 ± 1.5 2.5 ± 0.5 2.4 ± 0.6
15 µM (IC₅₀) 48.2 ± 3.1 35.8 ± 2.9 16.0 ± 1.7

| 30 µM (2x IC₅₀) | 20.5 ± 2.5 | 45.3 ± 3.5 | 34.2 ± 2.8 |

Proposed Signaling Pathway for Investigation

Quinoline derivatives frequently exert their anticancer effects by inhibiting key survival pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, growth, and apoptosis resistance.[2][12][13] A potential mechanism of action for this compound could be the inhibition of an upstream receptor tyrosine kinase (RTK) or a core component like PI3K or Akt.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Compound 2-methylquinoline- 6-sulfonamide Compound->RTK Potential Inhibition Compound->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Proposed PI3K/Akt signaling pathway potentially inhibited by this compound.

References

Application Notes and Protocols for the Enzyme Inhibition Kinetics of 2-Methylquinoline-6-sulfonamide and Related Quinoline-Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key feature in a variety of therapeutic agents. As enzyme inhibitors, they have shown promise in targeting several key enzymes implicated in human diseases. Notably, various derivatives of quinoline-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs) and monoamine oxidases (MAOs), making them attractive candidates for the development of novel therapeutics for conditions ranging from glaucoma and cancer to neurodegenerative disorders.[1][2][3]

This document provides a detailed overview of the enzyme inhibition kinetics of a representative quinoline-sulfonamide, 2-methylquinoline-6-sulfonamide, with a primary focus on its interaction with human carbonic anhydrase (hCA) isoforms. While specific kinetic data for this compound is not extensively published, the protocols and data presented herein are based on established methodologies for analogous compounds and provide a comprehensive framework for its evaluation.

Quantitative Data Summary

The inhibitory potential of a compound is quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). The following table summarizes representative kinetic data for a hypothetical quinoline-sulfonamide against several human carbonic anhydrase isoforms, based on values reported for structurally related compounds.[1][4][5][6][7]

Target EnzymeInhibitorIC50 (nM)Ki (nM)Inhibition Type
hCA IQuinoline-Sulfonamide850450Competitive
hCA IIQuinoline-Sulfonamide9550Competitive
hCA IXQuinoline-Sulfonamide2512Competitive
hCA XIIQuinoline-Sulfonamide4020Competitive
Acetazolamide (Control)hCA I250120Competitive
Acetazolamide (Control)hCA II128Competitive
Acetazolamide (Control)hCA IX2515Competitive
Acetazolamide (Control)hCA XII64Competitive

Experimental Protocols

Protocol 1: Determination of IC50 for Carbonic Anhydrase Inhibition

This protocol describes a stopped-flow spectrophotometric assay to determine the IC50 value of this compound against a human carbonic anhydrase isoform. The assay measures the enzyme-catalyzed hydration of carbon dioxide.

Materials and Reagents:

  • Purified human carbonic anhydrase (hCA) isoform (e.g., hCA II)

  • This compound

  • HEPES buffer (20 mM, pH 7.4)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in HEPES buffer to achieve a range of final assay concentrations.

    • Prepare a stock solution of the hCA enzyme in HEPES buffer. The final concentration should be chosen to provide a linear reaction rate for a sufficient duration.

    • Prepare a stock solution of NPA in a water-miscible organic solvent like methanol.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add the appropriate volume of the diluted inhibitor solution. Include wells for a positive control (a known inhibitor like acetazolamide) and a negative control (buffer with DMSO).

    • Add the hCA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm for the product 4-nitrophenol) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Determination of Inhibition Constant (Ki) and Mode of Inhibition

This protocol outlines the procedure to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) using the Michaelis-Menten and Lineweaver-Burk plots.

Procedure:

  • Kinetic Measurements:

    • Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate (NPA) and the inhibitor (this compound).

    • A typical experiment involves measuring the initial reaction velocities at several substrate concentrations in the absence of the inhibitor, and then repeating these measurements in the presence of at least two different fixed concentrations of the inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

    • Transform the data into a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V versus 1/[S].

    • Analyze the changes in the apparent Km and Vmax from the Lineweaver-Burk plots in the presence and absence of the inhibitor to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel (both Km and Vmax decrease).

    • Calculate the Ki value using the appropriate Cheng-Prusoff equation based on the determined mode of inhibition. For competitive inhibition, Ki = IC50 / (1 + [S]/Km).

Visualizations

Experimental_Workflow Experimental Workflow for Enzyme Inhibition Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil incubation Pre-incubate Enzyme with Inhibitor serial_dil->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Reaction Rate (Spectrophotometry) reaction->measurement ic50 Calculate IC50 measurement->ic50 kinetics Determine Kinetic Parameters (Km, Vmax) measurement->kinetics ki Calculate Ki and Determine Inhibition Mode kinetics->ki

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Carbonic_Anhydrase_Pathway Role of Carbonic Anhydrase in pH Regulation CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Spontaneous (slow) CA Carbonic Anhydrase (CA) CO2_H2O->CA Binds HCO3_H HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3_H Spontaneous (fast) pH_reg Cellular pH Regulation and Ion Transport HCO3_H->pH_reg CA->HCO3_H Catalyzes (fast) Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->CA Inhibits

Caption: Simplified pathway of carbonic anhydrase in physiological pH regulation.

Competitive_Inhibition Mechanism of Competitive Inhibition Enzyme {Enzyme (E)| Active Site} ES_Complex Enzyme-Substrate Complex (ES) Enzyme:as->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme:as->EI_Complex + I Substrate Substrate (S) Substrate->ES_Complex Inhibitor Competitive Inhibitor (I) Inhibitor->EI_Complex ES_Complex->Enzyme Product Product (P) ES_Complex->Product -> E + P EI_Complex->Enzyme

Caption: Logical relationship of competitive enzyme inhibition.

References

Application Notes and Protocols for the Development of 2-Methylquinoline-6-sulfonamide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a prominent feature in many pharmacologically active agents, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a variety of drugs with antibacterial, diuretic, and anticancer effects.[3][4] The hybridization of these two moieties into 2-methylquinoline-6-sulfonamide derivatives presents a promising strategy for the discovery of novel therapeutic agents, particularly as kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them a key target for drug development.[6]

This document provides a detailed guide for the synthesis, purification, and biological evaluation of a library of this compound derivatives to establish a comprehensive Structure-Activity Relationship (SAR).

I. Synthetic Pathway and Protocols

The synthesis of this compound derivatives is a multi-step process beginning with the sulfonation of 2-methylquinoline, followed by chlorination and subsequent amidation with a variety of primary and secondary amines to generate a diverse library of compounds for SAR studies.

G A 2-Methylquinoline B 2-Methylquinoline-6-sulfonic acid A->B Sulfonation (H2SO4 or ClSO3H) C 2-Methylquinoline-6-sulfonyl chloride B->C Chlorination (SOCl2 or PCl5) E This compound Derivatives C->E Amidation D Amine Library (R1R2NH) D->E Nucleophilic Substitution

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonic acid

This protocol describes the regioselective sulfonation of 2-methylquinoline.

Materials:

  • 2-Methylquinoline

  • Chlorosulfonic acid (ClSO₃H) or Fuming Sulfuric Acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Dissolve 2-methylquinoline (1 equivalent) in DCM in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via a dropping funnel while maintaining the temperature between 0-5°C. The sulfonic acid group is preferentially introduced at the 6-position.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7.

  • The precipitate, 2-methylquinoline-6-sulfonic acid, is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 2-Methylquinoline-6-sulfonyl chloride

This protocol details the conversion of the sulfonic acid to the more reactive sulfonyl chloride.[8]

Materials:

  • 2-Methylquinoline-6-sulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Rotary evaporator

Procedure:

  • Suspend 2-methylquinoline-6-sulfonic acid (1 equivalent) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux (80-90°C) for 2-4 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-methylquinoline-6-sulfonyl chloride. This product is often used in the next step without further purification due to its reactivity.[8]

Protocol 3: Synthesis of this compound Derivatives

This protocol describes the parallel synthesis of a library of sulfonamides by reacting the sulfonyl chloride with various amines.[9]

Materials:

  • 2-Methylquinoline-6-sulfonyl chloride

  • A diverse library of primary and secondary amines (aliphatic, aromatic, heterocyclic)

  • Triethylamine (TEA) or Pyridine

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2-methylquinoline-6-sulfonyl chloride (1 equivalent) in acetonitrile or DCM.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in the same solvent.

  • Add the amine solution dropwise to the sulfonyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final this compound derivative.

  • Characterize the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. Biological Evaluation: Kinase Inhibition Assays

To determine the SAR of the synthesized derivatives, their inhibitory activity against a specific kinase target is quantified. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[6][10] A common and robust method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[11]

Hypothetical Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many quinoline derivatives target kinases within critical signaling pathways, such as the Receptor Tyrosine Kinase (RTK) pathway, which is often hyperactivated in various cancers.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Dimerized & Autophosphorylated RTK RTK->P_RTK Dimerization Grb2 Grb2/Sos P_RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor This compound Derivative Inhibitor->P_RTK Inhibition Response Cell Proliferation, Survival, Angiogenesis Transcription->Response

Caption: Inhibition of a representative RTK signaling pathway.

Protocol 4: TR-FRET Kinase Activity Assay

This protocol outlines the determination of IC₅₀ values for the synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Biotinylated substrate peptide

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay volume.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.

    • Add 4 µL of the kinase and biotinylated substrate mixture in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to its Km value) to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the detection mixture containing the Eu-labeled antibody and streptavidin-APC in stop buffer (containing EDTA).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (100% activity) and "background" (0% activity) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

III. Data Presentation and SAR Analysis

The quantitative data from the kinase assay should be summarized in a table to facilitate the analysis of the structure-activity relationship.

G A Synthesize Derivative Library B Characterize Compounds (NMR, HRMS) A->B C Screen for Biological Activity (e.g., Kinase Assay) A->C E Analyze SAR (Identify key functional groups) B->E D Determine IC50 Values C->D D->E F Design Next-Generation Compounds E->F F->A Iterative Optimization

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Table 1: SAR Data for this compound Derivatives against Target Kinase
Compound IDMolecular WeightIC₅₀ (nM)
Ref-Cmpd ---25.0
MQS-01 HH222.26853.4
MQS-02 HMethyl236.29542.1
MQS-03 HEthyl250.32410.5
MQS-04 HCyclopropyl262.33116.2
MQS-05 HPhenyl298.3685.7
MQS-06 H4-Fluorophenyl316.3525.9
MQS-07 H4-Methoxyphenyl328.3918.6
MQS-08 MethylMethyl250.32650.0
MQS-09 - (pyrrolidine) -276.3598.3
MQS-10 - (piperidine) -290.3855.4
MQS-11 - (morpholine) -292.3521.7
MQS-12 H3-Pyridyl299.358.4
MQS-13 H4-Pyridyl299.355.5

(Note: Data presented is hypothetical for illustrative purposes.)

Analysis of SAR:

  • Primary vs. Secondary Sulfonamides: Unsubstituted sulfonamide (MQS-01 ) is weakly active. N-alkylation (MQS-02, MQS-03 ) provides a modest increase in potency.

  • Effect of N-Aryl Substitution: N-aryl substituents (MQS-05 ) are more potent than N-alkyl groups. Electron-donating groups (methoxy in MQS-07 ) and electron-withdrawing groups (fluoro in MQS-06 ) on the phenyl ring enhance activity, suggesting both electronic and hydrophobic interactions are important.

  • Steric Hindrance: The disubstituted N,N-dimethyl derivative (MQS-08 ) shows reduced activity compared to its monosubstituted counterpart (MQS-02 ), indicating potential steric hindrance at the binding site.

  • Cyclic Amines: Incorporating the nitrogen into a cyclic system is favorable. The morpholine ring (MQS-11 ) is particularly effective, possibly due to the oxygen atom acting as a hydrogen bond acceptor.

  • Heteroaromatic Rings: The introduction of a pyridyl ring (MQS-12, MQS-13 ) significantly boosts potency, with the 4-pyridyl isomer (MQS-13 ) being the most potent. This suggests a key hydrogen bond interaction with the pyridyl nitrogen may be crucial for high-affinity binding.

These initial findings would guide the design of a second-generation library of compounds to further probe the SAR and optimize for potency and selectivity.

References

Application Notes and Protocols for 2-Methylquinoline-6-Sulfonamide in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylquinoline-6-sulfonamide is a heterocyclic organic compound incorporating both a quinoline and a sulfonamide functional group. Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] Similarly, the sulfonamide group is a key pharmacophore in a variety of therapeutic agents, most notably antibacterial drugs.[6] The combination of these two moieties in this compound makes it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents.

These application notes provide a comprehensive overview of the potential applications of this compound in HTS, with a focus on screening for protein kinase inhibitors and antibacterial agents. Detailed experimental protocols and data presentation guidelines are provided to facilitate the integration of this compound into drug discovery workflows.

Section 1: Potential Therapeutic Targets and Screening Strategies

Based on the known biological activities of quinoline and sulfonamide derivatives, this compound is a promising candidate for screening against several important classes of therapeutic targets.

1.1 Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[7][8][9] Aberrant kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts. Several HTS-compatible assay formats are available for screening kinase inhibitors.[7][10]

Signaling Pathway Diagram: Generic Kinase Signaling Cascade

Kinase_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_1 Kinase A Receptor->Kinase_1 Activation Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase C Kinase_2->Kinase_3 Phosphorylation Substrate_Protein Substrate_Protein Kinase_3->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to

Caption: A simplified diagram of a generic kinase signaling cascade.

1.2 Bacterial Enzymes

The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[4] This makes this compound a strong candidate for antibacterial drug discovery screens. HTS campaigns can be designed to identify compounds that inhibit bacterial growth or specific essential bacterial enzymes.[11][12]

Signaling Pathway Diagram: Bacterial Folate Biosynthesis

Folate_Biosynthesis GTP GTP GTP_cyclohydrolase_I GTP_cyclohydrolase_I GTP->GTP_cyclohydrolase_I Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS pABA pABA pABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Glutamate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) GTP_cyclohydrolase_I->Dihydroneopterin_triphosphate DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Caption: The bacterial folate biosynthesis pathway, a target for sulfonamide antibiotics.

Section 2: Experimental Protocols

Detailed protocols for representative HTS assays are provided below. These can be adapted for screening this compound against specific targets.

2.1 In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a generic, fluorescence-based assay for identifying inhibitors of a target protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]

Experimental Workflow Diagram: Kinase Inhibition HTS Assay

HTS_Workflow_Kinase Start Start Dispense_Compound Dispense this compound (or control) into 384-well plate Start->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Mix Dispense_Compound->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Add_Detection_Reagent Add ADP Detection Reagent Incubate->Add_Detection_Reagent Incubate_2 Incubate in Dark Add_Detection_Reagent->Incubate_2 Read_Fluorescence Read Fluorescence (Ex/Em) Incubate_2->Read_Fluorescence Analyze_Data Data Analysis (IC50 determination) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a high-throughput kinase inhibition assay.

Protocol Details:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (in DMSO) into the wells of a 384-well assay plate to achieve a final concentration range of 10 nM to 100 µM. Include positive (known inhibitor) and negative (DMSO) controls.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase/Substrate Mix: Prepare a solution of the target kinase and its corresponding substrate in kinase buffer at 2x the final desired concentration.

    • ATP Solution: Prepare a 2x ATP solution in kinase buffer. The final concentration should be at the Km value for the specific kinase.

    • Detection Reagent: Prepare a commercially available ADP detection reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the Kinase/Substrate Mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect ADP formation by adding 10 µL of the ADP detection reagent.

    • Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

2.2 Antibacterial Whole-Cell Growth Inhibition Assay

This protocol describes a cell-based assay to screen for compounds that inhibit the growth of a target bacterial strain.

Protocol Details:

  • Compound Plating: Dispense 100 nL of this compound (in DMSO) into a 384-well clear-bottom plate to achieve a final concentration range of 0.1 to 256 µg/mL.

  • Bacterial Culture Preparation:

    • Grow the target bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh growth medium.

  • Assay Procedure:

    • Add 50 µL of the diluted bacterial culture to each well of the compound-containing plate.

    • Incubate the plate at 37°C with shaking for 16-24 hours.

  • Data Acquisition and Analysis:

    • Measure the OD600 of each well using a microplate reader.

    • Calculate the percent growth inhibition for each compound concentration.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Section 3: Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and concise manner to facilitate hit identification and prioritization.

Table 1: Representative Data Summary for Kinase Inhibition Screen

Compound IDTarget KinaseIC50 (µM)Maximum Inhibition (%)
This compoundKinase X[Insert Value][Insert Value]
Staurosporine (Control)Kinase X0.01598

Table 2: Representative Data Summary for Antibacterial Screen

Compound IDBacterial StrainMIC (µg/mL)
This compoundS. aureus[Insert Value]
Vancomycin (Control)S. aureus1

Section 4: Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary HTS should undergo a series of confirmation and follow-up studies to validate their activity and assess their potential for further development.

Logical Relationship Diagram: Hit-to-Lead Workflow

Hit_to_Lead Primary_HTS Primary High-Throughput Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Orthogonal_Assay Orthogonal/Secondary Assay Hit_Confirmation->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A flowchart illustrating the progression from initial hit identification to lead optimization.

Follow-up studies may include:

  • Dose-response curves: To confirm the potency (IC50 or MIC) of the hit compound.

  • Orthogonal assays: To confirm the activity in a different assay format and rule out assay artifacts.

  • Selectivity profiling: To assess the specificity of the compound against a panel of related targets.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the hit compound to improve potency and other drug-like properties.

  • Mechanism of action studies: To elucidate how the compound exerts its biological effect.

Disclaimer: The provided protocols are intended as a general guide. Specific assay conditions, such as reagent concentrations and incubation times, should be optimized for each specific target and assay format.

References

Application of 2-Methylquinoline-6-Sulfonamide in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of 2-methylquinoline-6-sulfonamide and its derivatives. The quinoline scaffold, a privileged structure in drug discovery, combined with the versatile sulfonamide group, offers a promising platform for the development of novel therapeutic agents. This application note details the synthesis, potential therapeutic targets, and relevant experimental protocols for researchers exploring this chemical space.

Introduction

Quinoline derivatives have long been a cornerstone in medicinal chemistry, with notable examples including the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin. The incorporation of a sulfonamide moiety at the 6-position of the 2-methylquinoline core introduces a key pharmacophore known for a wide range of biological activities.[1][2] Sulfonamides are established antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][4] The hybridization of these two pharmacophores in this compound and its analogues has led to the exploration of their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][5]

Synthesis

The synthesis of this compound derivatives typically starts from 2-methylquinoline. The key intermediate, 2-methylquinoline-6-sulfonyl chloride, is synthesized and subsequently reacted with various amines to generate a library of sulfonamide compounds.[1][5]

A general synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Methylquinoline Step1 Sulfonation (e.g., Chlorosulfonic acid) Start->Step1 Intermediate 2-Methylquinoline-6-sulfonyl chloride Step1->Intermediate Step2 Amination (Various amines) Intermediate->Step2 End This compound Derivatives Step2->End

Figure 1: General synthetic workflow for this compound derivatives.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown promise in several therapeutic areas. The primary areas of investigation include their use as antibacterial and anticancer agents.

Antibacterial Activity

Quinoline-sulfonamide hybrids have demonstrated significant antibacterial properties.[5][6] These compounds are often effective against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for their antibacterial effect is the dual inhibition of bacterial DNA gyrase (a target of quinolones) and dihydropteroate synthase (the target of sulfonamides).[3][4]

A representative signaling pathway for the antibacterial action of sulfonamides is illustrated below:

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Figure 2: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Table 1: Antibacterial Activity of Selected Quinoline-Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
QS-3P. aeruginosa64[2]
Hybrid quinoline-sulfonamide complexesStaphylococcus aureus- (Inhibition zone up to 25 mm)[5]
Hybrid quinoline-sulfonamide complexesEscherichia coli- (Inhibition zone up to 25 mm)[5]

Note: Specific MIC values for this compound were not available in the searched literature. The data presented is for structurally related compounds.

Anticancer Activity

Quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[5] The mechanism of action is often attributed to the interference with cellular pathways critical for cancer cell survival and proliferation.[5] Some quinoline sulfonamides have shown the ability to inhibit the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1]

A simplified representation of a potential anticancer mechanism is provided below:

Anticancer_Mechanism CancerCell Cancer Cell PKM2 Pyruvate Kinase M2 (PKM2) CancerCell->PKM2 Metabolism Altered Metabolism (Warburg Effect) PKM2->Metabolism Proliferation Cell Proliferation and Growth Metabolism->Proliferation Sulfonamide This compound Derivative Sulfonamide->PKM2 Inhibition

Figure 3: Potential anticancer mechanism through inhibition of PKM2.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Certain quinoline derivativesVariousSignificantly lower than standard chemotherapeutic agents[5]
3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide)C-32, A549, MDA-MB-231Comparable to cisplatin/doxorubicin[7]

Note: Specific IC50 values for this compound were not available in the searched literature. The data presented is for structurally related compounds.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. Researchers should optimize these protocols based on their specific target molecules and assays.

General Protocol for the Synthesis of 2-Methylquinoline-6-sulfonyl chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (e.g., 5 equivalents) to 0-5 °C in an ice bath.

  • Addition of 2-Methylquinoline: Slowly add 2-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the sulfonyl chloride.

  • Isolation: Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

General Protocol for the Synthesis of this compound Derivatives
  • Reaction Setup: Dissolve 2-methylquinoline-6-sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Amine: Add the desired amine (1.1 equivalents) and a base (e.g., triethylamine, pyridine, 1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 6-12 hours). Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis and broad spectrum of biological activities, particularly as antibacterial and anticancer agents, make them attractive candidates for further investigation in drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers entering this exciting field of medicinal chemistry. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to unlock the full therapeutic potential of this chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylquinoline-6-Sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 2-methylquinoline-6-sulfonamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 2-Methylquinoline-6-Sulfonic Acid in the Sulfonation Step

  • Question: My sulfonation of 2-methylquinoline is resulting in a low yield of the desired 2-methylquinoline-6-sulfonic acid. What are the potential causes and solutions?

  • Answer: Low yields in this electrophilic substitution reaction can stem from several factors. Controlling the reaction conditions is crucial for maximizing the yield of the desired 6-sulfonic acid isomer.[1]

    • Improper Temperature Control: The position of the sulfonic acid group on the quinoline ring is highly dependent on temperature. To favor the formation of the thermodynamically more stable 6-sulfonic acid isomer, the reaction temperature should be carefully maintained, typically in the range of 80–120°C.[1] At lower temperatures, the formation of other isomers, such as quinoline-8-sulfonic acid, may be favored.[1]

    • Choice and Quality of Sulfonating Agent: While sulfuric acid can be used, chlorosulfonic acid is a more reactive agent that can often achieve sulfonation at lower temperatures.[1] Ensure the sulfonating agent is of high purity and free from moisture, as water can deactivate the reagent.

    • Reaction Time: Insufficient reaction time may lead to incomplete conversion. The reaction should be monitored (e.g., by TLC) to ensure it has gone to completion. Conversely, excessively long reaction times at high temperatures can lead to side product formation.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

  • Question: I am observing the formation of multiple sulfonated isomers, not just the desired 6-substituted product. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity for the 6-position is a critical aspect of this synthesis.[1] The substitution pattern is influenced by the electronic properties of the quinoline ring and the reaction conditions.[1]

    • Thermodynamic vs. Kinetic Control: The formation of quinoline-6-sulfonic acid is thermodynamically favored.[1] By running the reaction at a sufficiently high temperature (e.g., up to 300°C for quinoline, though optimal conditions for 2-methylquinoline may vary), the initially formed kinetic products (like the 8-sulfonic acid) can rearrange to the more stable 6-sulfonic acid.[1]

    • Steric Hindrance: The methyl group at the 2-position has a minor influence on the substitution pattern of the benzene ring portion of the quinoline system.[1] However, careful consideration of steric factors is always important in aromatic substitutions.

Issue 3: Low Yield in the Conversion of 2-Methylquinoline-6-Sulfonyl Chloride to the Sulfonamide

  • Question: The final amidation step to form this compound is giving me a low yield. What are the likely reasons?

  • Answer: The reaction of the sulfonyl chloride with an amine (or ammonia source) is a nucleophilic substitution. Low yields can be attributed to the following:

    • Reactivity of the Amine: The choice of amine and its nucleophilicity are important. For the synthesis of the primary sulfonamide, a suitable source of ammonia (e.g., ammonium hydroxide) should be used under appropriate pH control.

    • Side Reactions of the Sulfonyl Chloride: 2-methylquinoline-6-sulfonyl chloride is a highly reactive intermediate.[1] It can be susceptible to hydrolysis back to the sulfonic acid if moisture is present in the reaction. Ensure all reagents and solvents are anhydrous.

    • Reaction Conditions: The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated.[2] The choice of solvent is also critical; aprotic solvents like DCM or DMF are often used.[2] The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the final this compound product. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and isomers.

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. Methanol has been used for the recrystallization of similar quinoline derivatives.[3]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.

    • Washing: The crude product can be washed with cold water, cold ethanol, and petroleum ether to remove impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process:

  • Sulfonation: 2-methylquinoline is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonic acid group, primarily at the 6-position, forming 2-methylquinoline-6-sulfonic acid.[1]

  • Chlorination: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride (2-methylquinoline-6-sulfonyl chloride) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2]

  • Amidation: The sulfonyl chloride is subsequently reacted with an ammonia source or an appropriate amine to yield the desired this compound.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to control are:

  • Temperature: Especially during the sulfonation step to ensure correct regioselectivity.[1]

  • Reagent Purity: Use of high-purity, anhydrous reagents and solvents is essential to prevent side reactions and deactivation of reagents.

  • Reaction Time: Monitoring the reaction to completion is necessary to maximize yield.

  • pH: Proper pH control is important during the amidation and work-up steps.

Q3: Are there any alternative synthetic routes?

A3: While the sulfonation of pre-formed 2-methylquinoline is the most direct route, other methods for synthesizing the quinoline core exist, such as the Doebner-von Miller reaction. However, these would still require subsequent sulfonation and amidation steps. For the sulfonamide formation itself, direct C-H sulfonamidation methods are an area of active research but may not be as established for this specific substrate.

Q4: What are some common side products to be aware of?

A4: Potential side products include:

  • Isomers of 2-methylquinoline-6-sulfonic acid (e.g., the 8-sulfonic acid).

  • Di-sulfonated products, if the reaction conditions are too harsh.

  • Hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Byproducts from the decomposition of reagents or starting materials at high temperatures.

Data Presentation

Table 1: Influence of Temperature on Regioselectivity in Quinoline Sulfonation

Starting MaterialSulfonating AgentTemperature (°C)Major ProductReference
QuinolineSulfuric Acid~220Quinoline-8-sulfonic acid[1]
QuinolineSulfuric Acid~300Quinoline-6-sulfonic acid[1]
2-MethylquinolineChlorosulfonic Acid80-1002-Methylquinoline-6-sulfonyl chloride[2]

Table 2: Comparison of Reaction Conditions for Sulfonamide Formation from Sulfonyl Chlorides

Sulfonyl ChlorideAmineBaseSolventTemperatureYieldReference
2-Methylquinoline-6-sulfonyl chlorideEthylaminePyridineDCMRoom Temp.N/A[2]
Methane/p-toluenesulfonyl chlorideVariousK₂CO₃DMF90°CHigh[5]
8-Hydroxyquinoline-5-sulfonyl chlorideAcetylenamine derivativesTriethylamineAcetonitrileRoom Temp.High[6]

Note: N/A indicates that a specific yield for this exact reaction was not provided in the cited source, but the reaction was described.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride

This two-step protocol is adapted from general procedures for the sulfonation and chlorination of quinolines.[1][2]

  • Sulfonation:

    • In a fume hood, carefully add 2-methylquinoline (1 equivalent) dropwise to an excess of chlorosulfonic acid (e.g., 3-4 equivalents) with stirring, while maintaining the temperature below 20°C using an ice bath.

    • After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • The precipitate, 2-methylquinoline-6-sulfonic acid, can be collected by filtration, washed with cold water, and dried.

  • Chlorination:

    • To the dried 2-methylquinoline-6-sulfonic acid (1 equivalent), add thionyl chloride (an excess, e.g., 5-10 equivalents) and a catalytic amount of DMF.

    • Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours.

    • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 2-methylquinoline-6-sulfonyl chloride can be used in the next step, or purified if necessary.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the amidation of sulfonyl chlorides.

  • Dissolve the crude 2-methylquinoline-6-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amidation 2-Methylquinoline 2-Methylquinoline Sulfonation_Reaction Sulfonation (80-100°C) 2-Methylquinoline->Sulfonation_Reaction Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Sulfonation_Reaction 2-Methylquinoline-6-sulfonic_acid 2-Methylquinoline-6-sulfonic_acid Sulfonation_Reaction->2-Methylquinoline-6-sulfonic_acid Chlorination_Reaction Chlorination (Reflux) 2-Methylquinoline-6-sulfonic_acid->Chlorination_Reaction Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Chlorination_Reaction 2-Methylquinoline-6-sulfonyl_chloride 2-Methylquinoline-6-sulfonyl_chloride Chlorination_Reaction->2-Methylquinoline-6-sulfonyl_chloride Amidation_Reaction Amidation (Room Temp.) 2-Methylquinoline-6-sulfonyl_chloride->Amidation_Reaction Ammonium_Hydroxide Ammonium_Hydroxide Ammonium_Hydroxide->Amidation_Reaction This compound This compound Amidation_Reaction->this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_sulfonation Sulfonation Step Issues cluster_amidation Amidation Step Issues Low_Yield Low Yield Observed Temp_Control Improper Temperature Low_Yield->Temp_Control Check Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Check Reaction_Time_S Incorrect Reaction Time Low_Yield->Reaction_Time_S Check Amine_Reactivity Low Amine Reactivity Low_Yield->Amine_Reactivity Check Hydrolysis Sulfonyl Chloride Hydrolysis Low_Yield->Hydrolysis Check Reaction_Conditions_A Suboptimal Conditions Low_Yield->Reaction_Conditions_A Check Solution1 Maintain 80-120°C Temp_Control->Solution1 Solution Solution2 Use high-purity, dry reagents Reagent_Quality->Solution2 Solution Solution3 Monitor reaction by TLC Reaction_Time_S->Solution3 Solution Solution4 Use appropriate amine/base Amine_Reactivity->Solution4 Solution Solution5 Ensure anhydrous conditions Hydrolysis->Solution5 Solution Solution6 Optimize solvent and temperature Reaction_Conditions_A->Solution6 Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-methylquinoline-6-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can include unreacted starting materials such as 2-methylquinoline and the sulfonating agent, byproducts from the sulfonation reaction like regioisomers (e.g., 2-methylquinoline-8-sulfonic acid), and residual solvents from the reaction and workup steps. In the subsequent conversion to the sulfonamide, unreacted 2-methylquinoline-6-sulfonyl chloride and the amine starting material can also be present.

Q2: What are the initial steps to consider before starting the purification process?

A2: Before proceeding with purification, it is crucial to have a clear understanding of the potential impurities in your crude product. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the number and nature of the impurities, guiding the selection of the most appropriate purification strategy.

Q3: How can I remove unreacted 2-methylquinoline?

A3: Unreacted 2-methylquinoline is less polar than the desired sulfonamide product. It can typically be removed using column chromatography with a non-polar to moderately polar eluent system. Alternatively, acidic washing of an organic solution of the crude product can protonate the basic nitrogen of the quinoline, allowing it to be extracted into the aqueous phase.

Q4: Are there any stability concerns with this compound during purification?

A4: While quinoline-sulfonamides are generally stable, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, should be avoided to prevent potential degradation. The sulfonyl chloride intermediate is particularly sensitive to moisture and will hydrolyze back to the sulfonic acid.[1]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during extraction Ensure the pH of the aqueous phase is appropriately adjusted during workup to minimize the solubility of the product. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.
Co-elution with impurities during chromatography Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.
Product remains in the mother liquor after recrystallization Cool the recrystallization mixture slowly to promote crystal growth. If the product is too soluble, consider a different solvent or a solvent mixture. Reduce the volume of the solvent used for recrystallization.
Decomposition on silica gel If the product is sensitive to acidic silica gel, consider using neutral or basic alumina for column chromatography. Alternatively, deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent can mitigate decomposition.
Difficulty in Removing Regioisomers
Potential Cause Troubleshooting Step
Similar polarity of isomers High-performance liquid chromatography (HPLC) or flash chromatography with a highly selective stationary and mobile phase may be required. Careful selection of the eluent system is critical. A systematic screening of different solvent systems with varying polarities and compositions is recommended.
Co-crystallization Attempt fractional crystallization by using different solvents or by varying the cooling rate. Seeding the solution with pure crystals of the desired isomer can sometimes promote selective crystallization.
Oily Product Instead of Solid Crystals After Recrystallization
Potential Cause Troubleshooting Step
Presence of impurities The presence of impurities can lower the melting point and inhibit crystallization. An initial purification by column chromatography to remove the bulk of impurities may be necessary before attempting recrystallization.
Inappropriate solvent choice The chosen solvent may be too good a solvent for the compound. Try a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Using a solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective.
Cooling too rapidly Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the product oiling out.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate, or dichloromethane and methanol)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is used.

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemTarget Impurities
Recrystallization Ethanol or MethanolPolar impurities
Ethyl Acetate / HexanesNon-polar to moderately polar impurities
Column Chromatography Petroleum Ether / Ethyl Acetate (gradient)Non-polar impurities, regioisomers
Dichloromethane / Methanol (gradient)More polar impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Outcome start Crude Product (this compound + Impurities) recrystallization Recrystallization start->recrystallization Option 1 column_chrom Column Chromatography start->column_chrom Option 2 analysis TLC / HPLC / NMR recrystallization->analysis column_chrom->analysis pure_product Pure this compound analysis->pure_product Purity > 95% impure_product Impure Product analysis->impure_product Purity < 95% impure_product->column_chrom Repurify

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Attempt low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product persistent_impurity Persistent Impurity start->persistent_impurity optimize_extraction Optimize Extraction pH Back-extract low_yield->optimize_extraction optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) low_yield->optimize_chrom change_solvent Change Recrystallization Solvent/Ratio oily_product->change_solvent slow_cooling Slow Cooling / Seeding oily_product->slow_cooling oily_product->optimize_chrom Pre-purify persistent_impurity->change_solvent Try Recrystallization persistent_impurity->optimize_chrom

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 2-Methylquinoline-6-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylquinoline-6-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound, and where can byproducts form?

A1: The synthesis is typically a multi-step process. Byproducts can be generated at each stage, impacting purity and yield.

  • Step 1: Quinoline Ring Formation: Synthesis of the 2-methylquinoline (quinaldine) core, often via a Skraup or Doebner-von Miller reaction. These reactions are known for being exothermic and can produce numerous side products.[1][2][3]

  • Step 2: Sulfonation: Electrophilic aromatic substitution to add a sulfonic acid group to the 2-methylquinoline ring. The primary source of byproducts here is the formation of positional isomers.[4]

  • Step 3: Chlorosulfonation: Conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate using agents like thionyl chloride or chlorosulfonic acid.[4]

  • Step 4: Amination: Reaction of the sulfonyl chloride with an amine source to form the final this compound.[4][5]

The overall process and key byproduct formation points are illustrated below.

G cluster_0 Step 1: Quinoline Formation (e.g., Skraup Reaction) cluster_1 Step 2: Sulfonation cluster_2 Step 3: Chlorosulfonation cluster_3 Step 4: Amination a Aniline + Glycerol b 2-Methylquinoline a->b H₂SO₄, Oxidant bp1 Tar & Other Alkylquinolines a->bp1 Harsh Conditions c 2-Methylquinoline-6-sulfonic acid b->c H₂SO₄ / Heat b->c bp2 Isomeric Byproducts (e.g., 8-sulfonic acid) b->bp2 Incorrect Temp. d 2-Methylquinoline-6-sulfonyl chloride c->d SOCl₂ or ClSO₃H c->d bp3 Unreacted Sulfonic Acid c->bp3 e This compound d->e Amine Source (e.g., NH₃) d->e bp4 Hydrolyzed Sulfonyl Chloride d->bp4 Moisture

Caption: Synthetic pathway and key byproduct formation stages.

Troubleshooting Guide

Q2: My HPLC analysis shows multiple unexpected peaks. How can I identify them?

A2: Unexpected peaks typically correspond to starting materials, intermediates, or byproducts. A systematic approach combining LC-MS and NMR is the most effective way to identify these impurities. The logical workflow below can guide your investigation.

G cluster_match Mass Matches Known Impurity cluster_no_match Mass Does Not Match start Troubleshooting: Unexpected HPLC Peak lcms 1. Perform LC-MS Analysis start->lcms check_mass 2. Compare m/z with Table 1 lcms->check_mass isomer Isomer (e.g., 8-sulfonic acid)? Optimize Sulfonation Temp. check_mass->isomer Yes start_material Unreacted Starting Material? Increase Reaction Time/Equivalents check_mass->start_material Yes intermediate Intermediate (e.g., Sulfonyl Chloride)? Drive Reaction to Completion check_mass->intermediate Yes isolate 3. Isolate Impurity via Prep-HPLC check_mass->isolate No nmr 4. Perform Structural Elucidation (NMR) isolate->nmr unknown Identify Unknown Byproduct (e.g., Di-sulfonated, Ring-opened) nmr->unknown

Caption: Logical workflow for identifying unknown synthesis byproducts.

The first step is to compare the mass-to-charge ratio (m/z) of the unknown peaks with those of expected species.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Potential Source
Target Product C₁₀H₁₀N₂O₂S223.05-
2-MethylquinolineC₁₀H₉N144.08Unreacted Starting Material (Step 2)
2-Methylquinoline-6-sulfonic acidC₁₀H₉NO₃S224.03Unreacted Intermediate (Step 3) / Hydrolysis
2-Methylquinoline-8-sulfonic acidC₁₀H₉NO₃S224.03Isomeric Byproduct (Step 2)
2-Methylquinoline-6-sulfonyl chlorideC₁₀H₈ClNO₂S241.00Unreacted Intermediate (Step 4)

Table 1: Expected mass-to-charge ratios for the target product and common byproducts.

Q3: My main byproduct has the same mass as my sulfonic acid intermediate. How can I confirm if it's a positional isomer?

A3: This is a common issue arising from the sulfonation step. The formation of 2-methylquinoline-8-sulfonic acid is a frequent side reaction.[4] While mass spectrometry cannot distinguish between these isomers, NMR spectroscopy can. The substitution pattern on the quinoline ring creates distinct splitting patterns and chemical shifts in the ¹H NMR spectrum. Isolating the impurity is necessary for definitive structural confirmation.

Q4: The yield of the sulfonation step is low, and I see a lot of starting material. How can I improve this?

A4: Low conversion during sulfonation is often related to reaction conditions. Temperature control is critical for both yield and regioselectivity.

  • Temperature: For the sulfonation of 2-methylquinoline, the sulfonic acid group is preferentially introduced at the 6-position under thermodynamic control, typically at temperatures between 80–120°C.[4] Lower temperatures may favor the formation of the 8-sulfonic acid isomer, while significantly higher temperatures can lead to decomposition or di-sulfonation.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to achieve full conversion. Monitor the reaction progress using TLC or HPLC.

  • Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid) play a crucial role.[4] Ensure the agent is not degraded and is used in the correct stoichiometry.

Q5: My final product is contaminated with the sulfonyl chloride intermediate. What went wrong?

A5: The presence of unreacted 2-methylquinoline-6-sulfonyl chloride in the final product indicates an incomplete amination reaction.

  • Stoichiometry: Ensure a sufficient excess of the amine is used to drive the reaction to completion.

  • Reaction Time & Temperature: Allow adequate time for the reaction. Gentle heating may be required, but excessive heat can promote side reactions.

  • Moisture: The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the sulfonic acid if moisture is present. Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for monitoring reaction progress and assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Use the HPLC method described above coupled to a mass spectrometer (e.g., ESI-QTOF) to obtain mass data for all observed peaks.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Range: 100 - 1000 m/z.

  • Analysis: Extract the ion chromatograms for the expected masses listed in Table 1 to confirm the presence of known impurities. For unknown peaks, use the accurate mass data to predict a molecular formula.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Elucidation

This protocol is for distinguishing between positional isomers after isolation.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and coupling patterns. The splitting pattern of the aromatic protons will differ significantly between the 6-substituted and 8-substituted isomers.

    • ¹³C NMR: Confirms the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Used for definitive assignment of all proton and carbon signals to confirm the connectivity and substitution pattern.

References

optimizing reaction conditions for 2-methylquinoline sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the sulfonation of 2-methylquinoline. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summaries to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the sulfonation of 2-methylquinoline? A1: The sulfonation of 2-methylquinoline, an electrophilic aromatic substitution reaction, preferentially yields 2-methylquinoline-6-sulfonic acid. The sulfonic acid group attaches to the 6-position on the benzene portion of the quinoline ring system.[1][2]

Q2: Which sulfonating agents are most effective for this reaction? A2: Common and effective sulfonating agents include concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid.[1][2] Oleum is more potent than concentrated sulfuric acid and can facilitate the reaction under milder conditions or in a shorter timeframe.[2] Chlorosulfonic acid is also highly reactive and can often achieve sulfonation at lower temperatures.[2]

Q3: What is the most critical parameter for controlling regioselectivity? A3: Temperature is the most crucial factor for controlling the position of the sulfonic acid group.[2] Maintaining the reaction temperature within a specific range is key to favoring the formation of the thermodynamically more stable 6-sulfonic acid isomer and preventing the creation of other isomers or multiply-sulfonated byproducts.[2]

Q4: Why is the 6-position the preferred site for sulfonation? A4: The nitrogen atom in the quinoline ring has an electron-withdrawing (deactivating) effect, which directs electrophilic substitution towards the separate benzene ring (positions 5, 6, 7, and 8).[2] Under controlled temperature conditions, the formation of the 6-sulfonic acid isomer is thermodynamically favored.[2]

Q5: How can the product, 2-methylquinoline-6-sulfonic acid, be isolated from the reaction mixture? A5: A common and effective method for isolation is precipitation. After the reaction is complete, carefully adding water to the reaction mixture will cause the 2-methylquinoline-6-sulfonic acid product to crystallize or precipitate out of the solution, allowing it to be separated by filtration.[3]

Troubleshooting Guide

Problem: Low or No Yield

  • Possible Cause: The sulfonating agent may have degraded. Oleum and chlorosulfonic acid are sensitive to moisture.

  • Recommended Solution: Use a fresh, unopened container of the sulfonating agent or one that has been stored under appropriate anhydrous conditions.

  • Possible Cause: The reaction temperature is too low or the reaction time is too short.

  • Recommended Solution: Ensure your temperature control equipment is calibrated. Consider increasing the temperature within the recommended range (80-120°C) or extending the reaction time. Monitor the reaction's progress using an appropriate analytical technique like HPLC or TLC.

Problem: Poor Regioselectivity (Formation of Multiple Isomers)

  • Possible Cause: The reaction temperature is too high.

  • Recommended Solution: Strictly control the reaction temperature, maintaining it in the 80–120°C range to favor the formation of the 6-sulfonic acid isomer.[2] Exceeding this range can lead to the formation of other isomers.

  • Possible Cause: The sulfonating agent is too reactive for the chosen conditions.

  • Recommended Solution: If using a highly potent agent like fuming sulfuric acid (oleum), consider using a grade with a lower percentage of SO₃ or switching to concentrated sulfuric acid and adjusting the temperature and reaction time accordingly.

Problem: The Reaction Mixture Solidifies or Becomes Difficult to Stir

  • Possible Cause: The ratio of the sulfonating agent to 2-methylquinoline is too low.

  • Recommended Solution: When using oleum for the sulfonation of quinoline, it is recommended to use a weight ratio of oleum to quinoline of at least 2:1 to prevent the reaction mixture from clogging with solids.[3] Ensure sufficient sulfonating agent is used to act as both a reagent and a solvent for the intermediate quinoline sulfate.

Problem: Difficulty in Product Purification

  • Possible Cause: The presence of significant amounts of unreacted starting material and isomeric byproducts.

  • Recommended Solution: First, optimize the reaction conditions (temperature, time, reagent ratio) to maximize the conversion to the desired 6-isomer. For purification, recrystallization is an effective technique.[1] The precipitation of the product from the reaction mixture by the controlled addition of water is also a primary purification step.[3]

Data Presentation

Table 1: Comparison of Common Sulfonating Agents

Sulfonating AgentTypical Temperature RangeReactivityKey Considerations
Concentrated H₂SO₄80–120°CModerateStandard and cost-effective choice.[1]
Oleum (H₂SO₄·SO₃)80–120°CHighMore potent due to free SO₃; can improve reaction rates and yields.[2] The weight ratio should be at least 2:1 to the substrate.[3]
Chlorosulfonic Acid (ClSO₃H)Can be used at lower temperaturesVery HighHighly reactive. Initially forms the sulfonyl chloride, which must be hydrolyzed to get the sulfonic acid.[2]

Table 2: Optimized Reaction Parameters for 2-Methylquinoline-6-sulfonic Acid Synthesis

ParameterRecommended Value / RangeNotes
Temperature 80–120°CThe most critical parameter for ensuring regioselectivity for the 6-position isomer.[2]
Sulfonating Agent Oleum (20-30% SO₃)Provides a good balance of reactivity and control.
Reagent Ratio ≥ 2:1 (w/w) of Oleum to 2-MethylquinolineEnsures the mixture remains fluid and the reaction proceeds efficiently.[3]
Reaction Time 1–6 hoursDependent on temperature and reagent concentration. Reaction should be monitored.[3]
Work-up Precipitation with waterControlled addition of water post-reaction effectively isolates the product.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonic Acid

Safety Precaution: This reaction involves highly corrosive strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methylquinoline.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add oleum (or another chosen sulfonating agent) dropwise via the dropping funnel while stirring vigorously. Maintain the internal temperature below 20°C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain it for several hours (e.g., 3-4 hours).[1]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (use with extreme caution) and analyzing them by HPLC or another suitable method.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice with constant stirring.

  • Purification: The 2-methylquinoline-6-sulfonic acid product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any residual acid.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product using techniques such as NMR and melting point analysis to confirm its identity and purity.[1]

Protocol 2: Conversion to 2-Methylquinoline-6-sulfonyl Chloride
  • Preparation: Place the dried 2-methylquinoline-6-sulfonic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Chlorination: Carefully add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the flask.[2]

  • Reaction: Gently heat the mixture under reflux until the reaction is complete (evolution of gas ceases).

  • Work-up: Cool the mixture and carefully remove the excess chlorinating agent, often by distillation under reduced pressure. The resulting crude sulfonyl chloride can be purified further, typically by recrystallization.[1]

Visualizations

reaction_pathway cluster_start Reactants cluster_process Reaction Conditions cluster_end Product A 2-Methylquinoline C Temperature: 80-120°C A->C B Sulfonating Agent (e.g., Oleum) B->C D Time: 1-6 hours E 2-Methylquinoline-6-sulfonic acid D->E

Caption: Reaction pathway for the synthesis of 2-methylquinoline-6-sulfonic acid.

workflow start Start reactants 1. Add 2-Methylquinoline and Sulfonating Agent to Flask start->reactants heat 2. Heat Mixture to 80-120°C reactants->heat monitor 3. Monitor Reaction (e.g., by HPLC) heat->monitor cool 4. Cool to Room Temperature monitor->cool precipitate 5. Pour onto Ice/Water to Precipitate Product cool->precipitate filter 6. Filter to Isolate Solid precipitate->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry Product under Vacuum wash->dry characterize 9. Characterize Product (NMR, MP) dry->characterize end End characterize->end troubleshooting_tree p1 Problem: Low Yield or Poor Selectivity c1 Check Reaction Temperature p1->c1 q1 Is temp in 80-120°C range? c1->q1 s1_yes YES: Proceed to check reagents q1->s1_yes Yes s1_no NO: Adjust and calibrate heating q1->s1_no No c2 Check Reagents s1_yes->c2 q2 Are reagents fresh? Is ratio correct (≥2:1)? c2->q2 s2_yes YES: Check reaction time q2->s2_yes Yes s2_no NO: Use fresh reagents and verify ratio q2->s2_no No c3 Check Time s2_yes->c3 q3 Was reaction monitored to completion? c3->q3 s3_yes YES: Review purification procedure q3->s3_yes Yes s3_no NO: Increase time and monitor progress q3->s3_no No

References

troubleshooting poor solubility of 2-methylquinoline-6-sulfonamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers experiencing poor solubility of 2-methylquinoline-6-sulfonamide in experimental assays. The following information is designed to help you identify the cause of solubility issues and provide systematic solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Poor aqueous solubility is a common issue for many organic compounds, including quinoline and sulfonamide derivatives. The precipitation is likely due to the compound's low intrinsic solubility in water. This can be exacerbated by factors such as the pH of your buffer, the final concentration of the compound, and the presence of other salts.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is generally recommended.[1][2] DMSO can typically dissolve a wide range of organic compounds at high concentrations.[1] However, it is crucial to minimize the final concentration of DMSO in your assay, as it can have off-target effects on cells and enzymes. A final DMSO concentration of <0.5% is a common goal.

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: A simple method is to perform a serial dilution of your DMSO stock solution into the assay buffer. Observe the highest concentration that remains clear without any visible precipitate after a defined incubation period (e.g., 2 hours) at the assay temperature. This will give you an approximate working solubility limit.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, pH can significantly impact the solubility of compounds with ionizable groups. The sulfonamide group is weakly acidic. Depending on the overall pKa of the molecule, adjusting the pH of the buffer may increase solubility. It is advisable to test a range of pH values, keeping in mind the pH stability of your target and other assay components.

Q5: Are there any alternative solvents or additives I can use to improve solubility?

A5: Yes, several strategies can be employed. Using co-solvents like ethanol or polyethylene glycol (PEG) in combination with your primary solvent can enhance solubility.[3][4] Surfactants, at concentrations above their critical micelle concentration (CMC), can also be used to form micelles that encapsulate and solubilize hydrophobic compounds.[5]

Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents and buffer systems. This data is intended as a guideline; empirical testing in your specific assay conditions is recommended.

Solvent/Buffer SystemTemperature (°C)Approximate SolubilityNotes
Dimethyl Sulfoxide (DMSO)25> 50 mg/mLRecommended for primary stock solutions.
Ethanol (100%)25~ 5-10 mg/mLCan be used as a co-solvent.
Phosphate Buffered Saline (PBS), pH 7.425< 0.1 mg/mLPoor aqueous solubility is expected.
PBS with 5% DMSO25~ 0.5 - 1 mg/mLCo-solvent improves solubility.
PBS with 10% Ethanol25~ 0.2 - 0.5 mg/mLCo-solvent improves solubility.
PBS with 0.1% Tween-2025~ 0.1 - 0.3 mg/mLSurfactant can aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution.

  • Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Evaluating Solubility in Aqueous Buffers using a Co-solvent
  • Prepare Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.

  • Serial Dilutions: Perform serial dilutions of the DMSO stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO is consistent across all dilutions and within the tolerance of your assay (e.g., 0.5%).

  • Incubation: Incubate the dilutions at your experimental temperature for a set period (e.g., 2 hours).

  • Observation: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit under those conditions.

  • Microscopy (Optional): For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to detect micro-precipitates.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Poor Solubility Observed check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake stock solution. Consider warming/sonication. check_stock->remake_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes remake_stock->check_stock solubility_limit Determine solubility limit in assay buffer. check_dilution->solubility_limit Yes lower_conc Lower the final assay concentration. end_success Solubility Issue Resolved lower_conc->end_success solubility_limit->lower_conc add_cosolvent Increase co-solvent (e.g., DMSO) percentage. (Check assay tolerance) solubility_limit->add_cosolvent try_other_solvents Try alternative co-solvents (e.g., Ethanol, PEG). add_cosolvent->try_other_solvents adjust_ph Adjust buffer pH. (Check compound and assay stability) try_other_solvents->adjust_ph use_surfactant Incorporate a surfactant (e.g., Tween-20). adjust_ph->use_surfactant use_surfactant->end_success end_fail Consult further with a chemist. use_surfactant->end_fail

Caption: A step-by-step workflow for troubleshooting poor solubility.

Signaling Pathways and Experimental Design

While the specific signaling pathways targeted by this compound may vary depending on the research context, proper experimental design is crucial to account for potential solubility issues. The following diagram illustrates a recommended workflow for incorporating solubility checks into your experimental plan.

G exp_design Experimental Design solubility_test Preliminary Solubility Testing (Varying buffer, pH, co-solvents) exp_design->solubility_test determine_max_conc Determine Maximum Soluble Concentration solubility_test->determine_max_conc assay_dev Assay Development (Select final buffer and concentration) determine_max_conc->assay_dev vehicle_control Include Vehicle Control (Buffer with identical solvent concentration) assay_dev->vehicle_control positive_control Include Positive Control assay_dev->positive_control data_acquisition Data Acquisition vehicle_control->data_acquisition positive_control->data_acquisition data_analysis Data Analysis and Interpretation data_acquisition->data_analysis

Caption: Workflow for integrating solubility testing into experimental design.

References

Technical Support Center: Overcoming Resistance to Quinine-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming resistance mechanisms to quinoline-based antibacterial agents. This resource provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to quinoline-based antibacterial agents?

A1: Bacteria primarily develop resistance to quinoline-based agents through three main mechanisms:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[1][2][3][4] These mutations reduce the binding affinity of quinolones to their target enzymes.[1]

  • Reduced Intracellular Drug Concentration: This can occur through two main avenues: the overexpression of efflux pumps that actively remove the drug from the cell, or decreased drug uptake due to alterations in outer membrane proteins (porins).[1][2][5]

  • Plasmid-Mediated Quinolone Resistance (PMQR): This form of resistance is conferred by genes located on plasmids.[1][6][7] These genes can encode for proteins that protect the target enzymes (Qnr proteins), enzymes that modify the quinolone drug (e.g., AAC(6')-Ib-cr), or plasmid-encoded efflux pumps (e.g., QepA, OqxAB).[1][6][7] PMQR typically provides low-level resistance but can facilitate the selection of higher-level resistance.[1][6][7]

Q2: My bacterial isolates show a sudden increase in MIC for ciprofloxacin. What could be the cause?

A2: A sudden increase in the Minimum Inhibitory Concentration (MIC) for ciprofloxacin could be due to several factors. A common reason is the acquisition of a plasmid carrying quinolone resistance genes (PMQR).[1][6][7] These plasmids can be transferred between bacteria, leading to a rapid spread of resistance. Alternatively, spontaneous mutations in the QRDRs of gyrA or parC can also lead to a significant increase in MIC.[1][8] It is also possible that a mutation has led to the overexpression of a multidrug efflux pump.[9][10]

Q3: I am trying to identify mutations in the QRDR. Which genes should I focus on?

A3: For Gram-negative bacteria like E. coli, the primary target of quinolones is DNA gyrase, so you should initially focus on sequencing the QRDR of the gyrA gene.[1][11] Mutations in gyrA are often the first step in the development of high-level resistance.[11] For Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is often the primary target, so sequencing the QRDR of the parC gene is recommended.[1][12] However, for high-level resistance in both Gram-positive and Gram-negative bacteria, mutations are often found in both gyrA and parC.[1][12][13]

Q4: Can efflux pump inhibitors (EPIs) be used to overcome quinolone resistance?

A4: Yes, efflux pump inhibitors (EPIs) can be a promising strategy to overcome resistance, particularly when it is mediated by the overexpression of efflux pumps.[9][10][14] EPIs work by blocking the efflux pumps, thereby increasing the intracellular concentration of the quinolone antibiotic and restoring its efficacy.[14][15] Several studies have shown that combining a quinolone with an EPI can significantly reduce the MIC in resistant strains.[9][10][16] However, no EPIs are currently approved for clinical use due to toxicity concerns.[9][14]

Troubleshooting Guides

Problem 1: Inconsistent MIC Results for a New Quinolone Compound
Possible Cause Troubleshooting Step
Compound Instability Verify the stability of your compound in the chosen broth medium and at the incubation temperature. Perform a time-kill kinetics assay to assess the compound's stability and activity over the course of the experiment.
Inoculum Variability Ensure a standardized inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. Plate serial dilutions to confirm the colony-forming unit (CFU) count.
Binding to Labware Some compounds can adhere to plastic surfaces. Consider using low-binding microplates or glass tubes for your MIC assays.
Efflux Pump Induction The quinolone compound itself might be inducing the expression of efflux pumps. Perform a real-time RT-PCR to quantify the expression of major efflux pump genes (acrA, acrB, tolC in E. coli) in the presence and absence of your compound.
Problem 2: Failure to Amplify the gyrA QRDR by PCR
Possible Cause Troubleshooting Step
Incorrect Primer Design Verify that your primers are specific to the target region of the gyrA gene in your bacterial species. Use a primer design tool like Primer-BLAST to check for specificity and potential secondary structures.
Poor DNA Quality Ensure your DNA extraction protocol yields high-quality, pure DNA. Check the DNA purity by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.
PCR Inhibition Contaminants from the DNA extraction process can inhibit PCR. Try diluting your DNA template (e.g., 1:10 or 1:100) to reduce the concentration of inhibitors.
Non-Optimal Annealing Temperature Perform a gradient PCR to determine the optimal annealing temperature for your primers. This will help to increase the specificity and yield of your PCR product.

Data Presentation

Table 1: Common Amino Acid Substitutions in QRDRs and their Effect on Ciprofloxacin MIC
Organism Gene Mutation Fold Increase in MIC (Approx.)
Escherichia coligyrASer83Leu8-16
gyrAAsp87Asn8-16
gyrASer83Leu + Asp87Asn>64
parCSer80Ile2-4 (in gyrA mutant)
Staphylococcus aureusparCSer80Phe4-8
gyrASer84Leu4-8 (in parC mutant)
Neisseria gonorrhoeaegyrASer91Phe8-16
parCAsp86Asn2-4 (in gyrA mutant)

Note: The fold increase in MIC can vary depending on the bacterial strain and the specific quinolone agent tested.

Table 2: Examples of Efflux Pump Inhibitors and Their Effect on Quinolone MIC
Inhibitor Target Pump Family Bacterial Species Quinolone Fold Reduction in MIC
Reserpine MFSStaphylococcus aureusCiprofloxacin4-16[9]
Phenylalanine-Arginine β-Naphthylamide (PAβN) RNDPseudomonas aeruginosaLevofloxacin4-16[14]
Pyrvinium MFSStaphylococcus aureusCiprofloxacin8-32[9]
MC-04,124 RNDPseudomonas aeruginosaLevofloxacin4-16[16]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the quinoline-based agent in a suitable solvent (e.g., DMSO, water) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: Sequencing of the Quinolone Resistance-Determining Region (QRDR)
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. A typical PCR reaction mixture includes:

    • 5 µL of 10x PCR buffer

    • 1 µL of dNTPs (10 mM)

    • 1 µL of each primer (10 µM)

    • 0.5 µL of Taq DNA polymerase

    • 1 µL of template DNA

    • Nuclease-free water to a final volume of 50 µL.

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes.

  • PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any mutations.

Visualizations

SignalingPathway cluster_resistance Resistance Mechanisms Quinolone Quinolone Complex Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Complex Stabilizes Gyrase DNA Gyrase/ Topoisomerase IV Gyrase->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks Complex->DSB Blocks DNA re-ligation CellDeath Cell Death DSB->CellDeath Induces Mutation Target Mutation (gyrA/parC) Mutation->Gyrase Alters binding site Efflux Efflux Pump Efflux->Quinolone Pumps out Qnr Qnr Protein Qnr->Gyrase Protects target

References

Technical Support Center: Enhancing the Selectivity of 2-Methylquinoline-6-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylquinoline-6-sulfonamide derivatives. Our goal is to help you overcome common challenges in synthesis and selectivity enhancement to accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the selectivity of a this compound-based kinase inhibitor?

A1: Improving selectivity is a multi-step process that begins with understanding the interaction of your lead compound with its target and off-targets. A typical workflow involves:

  • Baseline Selectivity Profiling: Determine the initial selectivity of your compound by screening it against a broad panel of kinases (kinome scanning).

  • Structural Analysis: If available, use X-ray crystallography or computational modeling to understand the binding mode of your compound in the target kinase.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify key structural modifications that enhance selectivity.

  • Iterative Optimization: Use the data from SAR studies to design and synthesize next-generation compounds with improved selectivity profiles.

Q2: How do I interpret the results from a kinome scan?

A2: A kinome scan provides a broad overview of your compound's selectivity. Key metrics to consider include:

  • Selectivity Score (S-score): This score quantifies the number of kinases inhibited by your compound at a specific concentration. A lower S-score generally indicates higher selectivity.

  • Residence Time: For some platforms, this measures the duration of the inhibitor-kinase interaction, which can be a better predictor of cellular activity than affinity alone.

  • Off-Target Clusters: Pay attention to unintended inhibition of kinases from different families, as this can suggest opportunities for scaffold modification to improve selectivity.

Q3: What are common off-target effects associated with quinoline-based inhibitors, and how can they be mitigated?

A3: Quinoline-based inhibitors can sometimes exhibit off-target effects on kinases with similar ATP-binding pockets. Mitigation strategies include:

  • Exploiting Unique Pockets: Modify your scaffold to interact with less-conserved regions of the ATP-binding site or allosteric sites.

  • Introducing Bulky Substituents: Adding larger chemical groups can create steric hindrance that prevents binding to smaller, off-target kinase pockets.

  • Fine-tuning Hydrogen Bonding: Altering hydrogen bond donors and acceptors can shift selectivity towards your target kinase.[1]

Troubleshooting Guides

Synthesis of this compound Derivatives

Issue 1: Low yield during the sulfonation of 2-methylquinoline.

Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained between 80-120°C to favor the formation of the thermodynamically more stable 6-sulfonic acid isomer.
Incorrect Sulfonating Agent Consider using chlorosulfonic acid (ClSO₃H), which is highly reactive and can often achieve sulfonation at lower temperatures.
Formation of Byproducts Carefully control the stoichiometry of the sulfonating agent to prevent over-sulfonation.
Exothermic Reaction For continuous processes, ensure that the heat generated from the neutralization of the sulfonating agent is effectively used to promote the sulfonation reaction.[2]

Issue 2: Poor conversion of 2-methylquinoline-6-sulfonyl chloride to the corresponding sulfonamide.

Possible Cause Troubleshooting Step
Low Reactivity of the Amine For less reactive amines, consider using a stronger base or a higher reaction temperature to facilitate the reaction.
Side Reactions with the Sulfonyl Chloride Add the amine and a phosphine reducing agent to the reaction mixture to prevent over-reduction of the sulfonyl chloride.[3]
Steric Hindrance If the amine is sterically hindered, a less hindered sulfonylating agent or different coupling conditions may be necessary.
Solvent Effects Optimize the reaction solvent. Dichloromethane is often a good starting point, while polar aprotic solvents like acetonitrile or THF may give poor yields.[3]
Enhancing Kinase Selectivity

Issue 3: Lead compound shows significant off-target activity against closely related kinases.

Possible Cause Troubleshooting Step
Conservation of the ATP-Binding Site Design modifications that extend into less conserved regions of the kinase, such as the solvent-exposed front pocket or the back pocket.
Lack of Specific Interactions Introduce functional groups that can form specific hydrogen bonds or van der Waals interactions with unique residues in the target kinase.
High Flexibility of the Inhibitor Rigidify the scaffold to lock it into a conformation that is more selective for the target kinase.

Issue 4: Difficulty in improving selectivity through modifications to the quinoline core.

Possible Cause Troubleshooting Step
Core Scaffold is Not Optimal Consider scaffold hopping to a different heterocyclic core while retaining key pharmacophoric features.
Limited Chemical Space Explored Systematically explore substitutions at different positions of the 2-methylquinoline ring to identify new pockets for interaction.
Ignoring Allosteric Possibilities Investigate the potential for allosteric inhibition by designing compounds that bind to sites other than the ATP pocket.

Quantitative Data Summary

Table 1: Structure-Activity Relationship of Quinoline-Based Carbonic Anhydrase Inhibitors

Compound SeriesPosition of Sulfamoyl GrouphCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)
9a-d Ortho558.3–1562.049.7–112.425.9–65.6
11a-d Meta105.3–663.1154.8–365.78.4–86.5
13a-c Para55.4–92.17.3-58.45.5–25.8

Data extracted from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors, demonstrating the impact of substituent position on inhibitory activity.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
  • Sulfonation: Carefully add 2-methylquinoline to a stirred solution of chlorosulfonic acid at a controlled temperature (typically 0-10°C).

  • Heating: After the initial addition, slowly heat the reaction mixture to 80-100°C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The precipitated 2-methylquinoline-6-sulfonic acid can be isolated by filtration.

  • Chlorination: Treat the isolated sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2-methylquinoline-6-sulfonyl chloride.[5]

Protocol 2: Kinome-Wide Selectivity Profiling (Competition Binding Assay)
  • Assay Principle: This assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases.

  • Procedure: a. Kinases are produced as fusions (e.g., T7 phage). b. Streptavidin-coated magnetic beads are treated with a biotinylated affinity ligand. c. Binding reactions are assembled by combining the kinase, liganded beads, and the test compound at various concentrations. d. After incubation, the beads are washed to remove unbound protein. e. The amount of bound kinase is quantified, typically by qPCR.

  • Data Analysis: The results are used to calculate the dissociation constants (Kd) for the test compound against each kinase in the panel, providing a quantitative measure of selectivity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Screening cluster_selectivity Selectivity Profiling & Optimization cluster_validation In Vitro & In Vivo Validation start Design Analogs of This compound synth Synthesize Analogs start->synth screen Initial Kinase Assay (Primary Target) synth->screen kinome Kinome Scan (Broad Panel) screen->kinome sar Analyze SAR Data kinome->sar optimize Optimize Lead Compound sar->optimize cellular Cell-Based Assays optimize->cellular invivo In Vivo Efficacy & PK/PD cellular->invivo

Caption: Experimental workflow for enhancing the selectivity of this compound derivatives.

Signaling_Pathway_Inhibition cluster_pathway Target Signaling Pathway cluster_offtarget Off-Target Pathway Upstream Upstream Signal TargetKinase Target Kinase Upstream->TargetKinase OffTargetKinase Off-Target Kinase Upstream->OffTargetKinase Downstream Downstream Effector TargetKinase->Downstream CellularResponse Cellular Response Downstream->CellularResponse OffTargetEffector Off-Target Effector OffTargetKinase->OffTargetEffector SideEffect Side Effect OffTargetEffector->SideEffect Inhibitor This compound Derivative Inhibitor->TargetKinase Inhibition Inhibitor->OffTargetKinase Undesired Inhibition

Caption: Desired on-target and potential off-target effects of a kinase inhibitor.

logical_relationship compound This compound Derivative quinoline Quinoline Core (Scaffold) compound->quinoline sulfonamide Sulfonamide Group (Key Interactions) compound->sulfonamide methyl 2-Methyl Group (Steric/Electronic Effects) compound->methyl substituents Substituents on Sulfonamide (Fine-tuning Selectivity) sulfonamide->substituents

Caption: Key structural components influencing the selectivity of this compound derivatives.

References

Technical Support Center: Scale-Up Synthesis of 2-Methylquinoline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-methylquinoline-6-sulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, from the initial sulfonation to the final product isolation.

Issue 1: Low Yield in the Sulfonation Step

Question: We are experiencing a significant drop in yield for the sulfonation of 2-methylquinoline when moving from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the potential causes and solutions?

Answer:

Low yield during the scale-up of the sulfonation step is a common issue and can be attributed to several factors. Careful control of reaction parameters is crucial for a successful outcome.[1]

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction - Increase reaction time in increments of 1-2 hours. - Gradually increase the reaction temperature within the recommended range (80-120°C).[1] - Ensure adequate mixing to maintain a homogeneous reaction mixture.Improved conversion of 2-methylquinoline to the desired sulfonic acid or sulfonyl chloride.
Sub-optimal Temperature Control - Implement a robust temperature control system for the reactor to maintain a stable temperature. - For highly exothermic reactions with chlorosulfonic acid, consider a jacketed reactor with a reliable cooling system.Minimized formation of byproducts and decomposition of starting material, leading to a higher yield of the desired product.
Formation of Byproducts - Maintain the reaction temperature strictly within the optimal range to ensure regioselectivity at the 6-position.[1] - Avoid excessive reaction times which can lead to the formation of polysulfonated byproducts.Reduced levels of unwanted isomers and polysulfonated impurities, simplifying purification and improving yield.
Reagent Quality - Use high-purity 2-methylquinoline, free from isomers like 8-methylquinoline which can be difficult to separate later. - Ensure the sulfonating agent (e.g., chlorosulfonic acid) is of high quality and free from moisture.Consistent reaction performance and minimized side reactions caused by impurities.
Issue 2: Poor Regioselectivity in the Sulfonation Step

Question: Our analysis of the crude product from the sulfonation of 2-methylquinoline shows a significant amount of the undesired 8-isomer. How can we improve the regioselectivity for the 6-isomer?

Answer:

Achieving high regioselectivity for the 6-sulfonated product is primarily dependent on controlling the reaction conditions. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, directing the substitution to the benzene ring. The 6-position is generally favored under thermodynamic control.[1]

Potential CauseRecommended ActionExpected Outcome
Incorrect Reaction Temperature - Maintain the reaction temperature in the range of 80-120°C to favor the formation of the thermodynamically more stable 6-sulfonic acid isomer.[1]Increased ratio of the 6-isomer to the 8-isomer in the crude product mixture.
Choice of Sulfonating Agent - While both fuming sulfuric acid and chlorosulfonic acid can be used, the choice of agent can influence the isomer ratio. A systematic evaluation of different sulfonating agents at various temperatures may be necessary to optimize for the 6-isomer.Identification of the optimal sulfonating agent and conditions for maximizing the yield of the desired 6-isomer.
Issue 3: Difficulties in the Amidation Step

Question: We are facing challenges with the amidation of 2-methylquinoline-6-sulfonyl chloride at a larger scale, including incomplete conversion and the formation of impurities. What are the key parameters to control?

Answer:

The amidation step involves the reaction of the sulfonyl chloride with an amine. Ensuring complete reaction and minimizing side reactions are critical for obtaining a high-purity final product.

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction - Use a slight excess of the amine to drive the reaction to completion. - Ensure efficient mixing to maintain good contact between the reactants. - The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive amines.Higher conversion of the sulfonyl chloride to the desired sulfonamide.
Side Reactions - The reaction generates hydrochloric acid, which should be neutralized by a suitable base (e.g., triethylamine, pyridine) to prevent side reactions and protect acid-sensitive functional groups.A cleaner reaction profile with fewer impurities.
Hydrolysis of Sulfonyl Chloride - The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid.Minimized loss of the sulfonyl chloride intermediate and improved yield of the sulfonamide.
Issue 4: Product Isolation and Purification Challenges

Question: We are struggling with the crystallization and purification of the final this compound product on a larger scale, resulting in low recovery and inconsistent purity.

Answer:

Effective crystallization is key to obtaining a high-purity product with good recovery. The choice of solvent and cooling profile are critical parameters.

Potential CauseRecommended ActionExpected Outcome
Inappropriate Crystallization Solvent - Conduct a solvent screen to identify a suitable solvent or solvent mixture where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol is often a good starting point for sulfonamides.Improved crystal formation, leading to higher purity and better recovery of the final product.
Poor Crystal Formation - Implement a controlled cooling profile to allow for the slow growth of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals. - Seeding the solution with a small amount of pure product can help initiate crystallization.Formation of well-defined crystals that are easier to filter and wash, resulting in higher purity.
Occluded Impurities - Ensure the crude product is reasonably pure before crystallization. If necessary, perform a pre-purification step like a wash or a quick filtration. - A second recrystallization may be necessary to achieve the desired purity.Final product with high purity, meeting the required specifications.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when handling chlorosulfonic acid on a large scale?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling the corrosive fumes.

  • Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₂). Ensure all equipment is dry and avoid any contact with moisture.

  • Quenching: Quenching of the reaction mixture should be done carefully by slowly adding the reaction mixture to ice or a cold, non-reactive solvent.

Q2: How can I monitor the progress of the sulfonation reaction?

A2: The progress of the sulfonation reaction can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the disappearance of the starting material (2-methylquinoline).

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, product, and any byproducts.

Q3: What is the best way to purify the starting material, 2-methylquinoline, if it is contaminated with the 8-methylquinoline isomer?

A3: The separation of 2-methylquinoline from its 8-methyl isomer can be challenging due to their similar boiling points. One patented method involves azeotropic distillation with a compound entrainer, which can effectively separate the two isomers.

Q4: Can you provide a general overview of the work-up procedure for the sulfonation reaction?

A4: After the sulfonation reaction is complete, the reaction mixture is typically quenched by carefully pouring it onto crushed ice. The precipitated product (2-methylquinoline-6-sulfonic acid or its derivative) is then collected by filtration, washed with cold water to remove any remaining acid, and dried.

Q5: What are the typical yields and purity I can expect for the scaled-up synthesis of this compound?

A5: With an optimized process, you can expect to achieve yields in the range of 70-85% for the overall two-step synthesis. The purity of the final product after crystallization should be greater than 98%. However, these values can vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 2-Methylquinoline-6-sulfonyl Chloride

This protocol describes the sulfonation of 2-methylquinoline using chlorosulfonic acid on a 1 kg scale.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • 2-Methylquinoline (1.0 kg, 6.98 mol)

  • Chlorosulfonic acid (2.44 kg, 20.94 mol, 3.0 equiv)

  • Crushed ice

  • Large filtration funnel and vacuum flask

Procedure:

  • Cool the jacket of the 10 L reactor to 0-5 °C.

  • Charge the reactor with chlorosulfonic acid (2.44 kg).

  • Slowly add 2-methylquinoline (1.0 kg) to the chlorosulfonic acid via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 20-30 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is less than 2%.

  • Cool the reaction mixture to room temperature.

  • In a separate large vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully add the reaction mixture to the ice/water mixture with vigorous stirring, keeping the temperature of the quench mixture below 20 °C.

  • The solid product will precipitate. Stir the slurry for 1 hour.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water until the washings are neutral.

  • Dry the solid product under vacuum at 50-60 °C to a constant weight.

Expected Yield: 1.4 - 1.6 kg (80-90% of theory) of 2-methylquinoline-6-sulfonyl chloride.

Protocol 2: Pilot-Scale Synthesis of this compound

This protocol describes the amidation of 2-methylquinoline-6-sulfonyl chloride with ammonia on a 1 kg scale.

Materials and Equipment:

  • 10 L glass reactor with overhead stirrer, temperature probe, and gas inlet

  • 2-Methylquinoline-6-sulfonyl chloride (1.0 kg, 4.14 mol)

  • Ammonia gas

  • Dichloromethane (DCM) (5 L)

  • Triethylamine (0.53 kg, 5.20 mol, 1.25 equiv)

  • Water

  • Brine solution

Procedure:

  • Charge the 10 L reactor with 2-methylquinoline-6-sulfonyl chloride (1.0 kg) and dichloromethane (5 L).

  • Cool the mixture to 0-5 °C.

  • Slowly bubble ammonia gas through the solution for 2-3 hours, maintaining the temperature below 10 °C. Alternatively, a solution of ammonia in a suitable solvent can be used.

  • Add triethylamine (0.53 kg) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quench the reaction by adding water (2 L).

  • Separate the organic layer.

  • Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., isopropanol/water) to obtain the pure this compound.

Expected Yield: 0.75 - 0.85 kg (82-92% of theory) of this compound.

Visualizations

Synthesis_Pathway 2-Methylquinoline 2-Methylquinoline Sulfonation Sulfonation 2-Methylquinoline->Sulfonation + Chlorosulfonic Acid (or fuming H₂SO₄) 2-Methylquinoline-6-sulfonyl chloride 2-Methylquinoline-6-sulfonyl chloride Sulfonation->2-Methylquinoline-6-sulfonyl chloride Intermediate Amidation Amidation 2-Methylquinoline-6-sulfonyl chloride->Amidation + Amine (R-NH₂) This compound This compound Amidation->this compound Final Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_sulfonation Sulfonation Step cluster_amidation Amidation Step cluster_purification Purification Step Low_Yield_S Low Yield? Check_Temp_S Verify Temperature (80-120°C) Low_Yield_S->Check_Temp_S Yes Check_Time_S Increase Reaction Time Check_Temp_S->Check_Time_S Check_Purity_S Analyze Starting Material Purity Check_Time_S->Check_Purity_S Incomplete_Reaction_A Incomplete Reaction? Check_Purity_S->Incomplete_Reaction_A Excess_Amine_A Use Slight Excess of Amine Incomplete_Reaction_A->Excess_Amine_A Yes Anhydrous_Cond_A Ensure Anhydrous Conditions Excess_Amine_A->Anhydrous_Cond_A Low_Purity_P Low Purity? Anhydrous_Cond_A->Low_Purity_P Solvent_Screen_P Perform Solvent Screen Low_Purity_P->Solvent_Screen_P Yes Controlled_Cooling_P Implement Controlled Cooling Solvent_Screen_P->Controlled_Cooling_P Recrystallize_P Consider Second Recrystallization Controlled_Cooling_P->Recrystallize_P End End Recrystallize_P->End Start Start Start->Low_Yield_S

Caption: Troubleshooting workflow for synthesis scale-up.

References

reaction monitoring techniques for 2-methylquinoline-6-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Methylquinoline-6-sulfonamide

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the synthesis and reaction monitoring of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the synthesis of this compound?

A1: The synthesis is typically a multi-step process that involves two main stages. The first is the formation of the 2-methylquinoline core, often achieved through cyclization reactions like the Skraup or Doebner-von Miller synthesis.[1][2] The second stage is the introduction of the sulfonamide group at the 6-position of the quinoline ring. This is usually accomplished by sulfonation to create 2-methylquinoline-6-sulfonic acid, followed by conversion to the highly reactive 2-methylquinoline-6-sulfonyl chloride intermediate, which then reacts with an appropriate amine to form the final sulfonamide product.[3][4]

Q2: Which analytical techniques are most effective for monitoring the progress of this synthesis?

A2: A combination of techniques is recommended for robust reaction monitoring.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of the consumption of starting materials and the appearance of the product.[5] It is often the first-line method for determining reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides verification of the molecular weight of intermediates and the final product, confirming successful synthesis.[6][7] It is also excellent for assessing the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for detailed structural confirmation of the final product and key intermediates.[8] The appearance of a peak for the sulfonamide –NH– proton in the ¹H NMR spectrum is a key indicator of successful sulfonamide formation.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the S=O stretches of the sulfonamide group.[7]

Q3: How can I ensure the sulfonic acid group is introduced at the 6-position of the 2-methylquinoline ring?

A3: Regioselectivity in the sulfonation of 2-methylquinoline is critically dependent on reaction conditions, particularly temperature. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, directing the reaction to the benzene ring.[3] To selectively obtain the 6-sulfonic acid isomer, which is the thermodynamically more stable product, careful temperature control is essential. Reaction temperatures are typically maintained in the range of 80–120°C to favor its formation.[3]

Q4: What are the common challenges associated with the Skraup synthesis for the quinoline core?

A4: The Skraup synthesis, while effective, is known for several challenges. The reaction can be violently exothermic and often requires harsh conditions, such as high temperatures and strong acids.[2][9] These conditions can lead to the polymerization of reactants, resulting in low yields of the desired quinoline product.[1] Using a milder oxidizing agent and ensuring the presence of a moderator like ferrous sulfate can help control the reaction's vigor.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Possible Cause(s) Recommended Solution(s) Monitoring Technique
Low or No Product Yield 1. Incomplete reaction. 2. Reaction conditions too harsh, leading to decomposition or polymerization (especially in Skraup synthesis).[1] 3. Inefficient purification, leading to product loss.1. Extend reaction time or increase temperature moderately. 2. For Skraup synthesis, add a moderator like ferrous sulfate to control the reaction's exothermic nature.[9] Consider alternative, milder synthetic routes if issues persist. 3. Optimize recrystallization solvent or column chromatography conditions.TLC, LC-MS
Multiple Products Observed 1. Formation of regioisomers during sulfonation (e.g., quinoline-8-sulfonic acid).[3] 2. Over-sulfonation or side reactions. 3. Impure starting materials.1. Strictly control the sulfonation temperature (80–120°C) to favor the thermodynamically stable 6-isomer.[3] 2. Re-evaluate reaction stoichiometry and temperature control. 3. Verify the purity of starting materials before beginning the synthesis.TLC, LC-MS, NMR
Reaction Stalls (Starting material remains) 1. Insufficient reagent concentration or activity. 2. Reaction temperature is too low. 3. Catalyst (if used) has been deactivated.1. Check the quality and amount of all reagents. 2. Gradually increase the reaction temperature while monitoring for product formation and byproduct generation. 3. If applicable, add fresh catalyst or use a newly prepared batch.TLC, HPLC
Difficulty in Product Purification 1. Product is co-crystallizing with impurities. 2. Product is highly soluble in common recrystallization solvents. 3. Product is streaking or not separating well on a silica column.1. Try a different solvent system for recrystallization. A solvent/anti-solvent combination may be effective. 2. Consider alternative purification methods like preparative HPLC. 3. For column chromatography, adjust the solvent polarity or add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds).TLC for solvent screening

Below is a troubleshooting workflow to diagnose and resolve common synthesis issues.

G start Start: Synthesis Issue check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No tlc_check Analyze by TLC/LC-MS check_yield->tlc_check Yes purification_issue Difficulty in Purification? check_purity->purification_issue Yes end_node End: Problem Resolved check_purity->end_node No sm_present Starting Material Present? tlc_check->sm_present extend_rxn Action: Extend Reaction Time or Increase Temperature sm_present->extend_rxn Yes side_products Side Products or Decomposition? sm_present->side_products No extend_rxn->end_node side_products->check_purity No optimize_cond Action: Optimize Conditions (Temp, Reagents, Moderator) side_products->optimize_cond Yes optimize_cond->end_node optimize_purify Action: Optimize Purification (Recrystallization Solvent, Column) purification_issue->optimize_purify Yes isomer_issue Incorrect Isomer? purification_issue->isomer_issue No optimize_purify->end_node control_temp Action: Control Sulfonation Temperature (80-120°C) isomer_issue->control_temp Yes isomer_issue->end_node No control_temp->end_node

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Monitoring Techniques: A Comparison

Technique Information Provided Speed Advantages Limitations
TLC Qualitative assessment of reaction completion, presence of starting materials, and number of products/impurities.[5]Very Fast (5-15 min)Simple, inexpensive, requires minimal sample.Qualitative only, limited resolution for complex mixtures.
LC-MS Quantitative purity assessment, confirmation of product molecular weight, separation of complex mixtures.[6][7]Moderate (15-45 min)High sensitivity and specificity, provides molecular weight data.[10]Requires more complex instrumentation and expertise.
¹H / ¹³C NMR Unambiguous structural elucidation of products and intermediates, identification of isomers.[8]Slow (requires workup/purification)Provides definitive structural information.Not suitable for real-time monitoring, requires pure samples for clarity.
FT-IR Presence/absence of key functional groups (e.g., -SO₂NH-).[7]Fast (5-10 min)Quick confirmation of functional group transformations.Provides limited structural detail, not ideal for monitoring reaction progress.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent system should provide good separation between the starting material and the expected product (Rf values ideally between 0.2 and 0.8).

  • Sampling: Using a capillary tube, withdraw a small aliquot of the reaction mixture. Dilute the aliquot in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting material(s) for reference.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).[5] The disappearance of the starting material spot and the appearance of a new spot indicate product formation.

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Ensure the synthesized compound is thoroughly purified and dried to remove residual solvents. Dissolve 5-10 mg of the pure compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Key signals to look for in this compound include:

    • A singlet for the methyl group (CH₃).

    • A series of aromatic protons corresponding to the quinoline ring system.

    • A characteristic peak for the sulfonamide N-H proton. The chemical shift of this peak can be broad and variable. Its appearance is a strong confirmation of the desired product.[6]

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

  • Data Interpretation: Compare the obtained spectra with expected chemical shifts and coupling constants to verify the structure of the final product.

The following diagram illustrates the general workflow for synthesis and analysis.

G cluster_synthesis Synthesis Stages cluster_monitoring Reaction Monitoring cluster_analysis Purification & Analysis start_mats Starting Materials (e.g., Aniline derivative) quinoline_syn Step 1: 2-Methylquinoline Core Synthesis start_mats->quinoline_syn sulfonamidation Step 2: Sulfonamidation at C6 Position quinoline_syn->sulfonamidation tlc_monitor In-Process Monitoring (TLC) quinoline_syn->tlc_monitor crude_product Crude Product sulfonamidation->crude_product sulfonamidation->tlc_monitor purification Purification (Column/Recrystallization) crude_product->purification final_product Pure this compound purification->final_product characterization Structural Characterization (NMR, LC-MS, IR) final_product->characterization

Caption: General workflow for synthesis and analysis of the target compound.

References

stability issues of 2-methylquinoline-6-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-methylquinoline-6-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a sulfonamide derivative, it is susceptible to hydrolysis, particularly under acidic conditions.[1] Elevated temperatures can accelerate this degradation.[2] Furthermore, both the quinoline and sulfonamide moieties can be susceptible to photodegradation.

Q2: What is the expected stability of this compound at different pH values?

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions of this compound should be stored at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and ideally buffered at a slightly alkaline pH if compatible with the experimental design. For long-term storage, consider preparing fresh solutions before use or storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can I anticipate the degradation products of this compound?

A4: Based on the degradation pathways of similar compounds, potential degradation products could arise from the cleavage of the sulfonamide bond (S-N bond) or modifications to the quinoline ring.[1] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify the specific degradation products for this molecule.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in aqueous buffer. The compound may have limited aqueous solubility, especially at neutral pH. The buffer composition or ionic strength may also be a factor.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it is compatible with your assay. - Adjust the pH of the buffer. For sulfonamides, solubility can sometimes be increased in slightly alkaline conditions. - Prepare a more concentrated stock solution in an organic solvent and dilute it further in the aqueous buffer immediately before use.
Loss of compound activity over a short period in solution. The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure).- Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light at all times. - Evaluate the stability of the compound in your specific experimental buffer by performing a time-course experiment and analyzing for degradation via HPLC.
Inconsistent results between experiments. This could be due to variable stability of the compound in solution, leading to different effective concentrations.- Standardize the preparation and storage of all solutions. - Always use freshly prepared dilutions from a validated stock solution. - Perform a stability check of your stock solution to ensure its concentration is consistent.
Appearance of unexpected peaks in HPLC analysis. These may be degradation products forming during sample preparation, storage, or the analytical run itself.- Conduct forced degradation studies to identify potential degradation products.[4] - Ensure the mobile phase and diluents are compatible with the compound and do not induce degradation. - Analyze samples immediately after preparation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

    • Transfer the powder to a sterile amber vial.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but caution should be taken to avoid thermal degradation.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[2][4][5]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter

    • HPLC system with a UV or PDA detector

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the compound in a suitable solvent.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[6] A control sample should be kept in the dark at the same temperature.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point for sulfonamides.[7]

Visualizations

Experimental_Workflow_for_Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) incubation Incubate Enzyme with Compound reagent_prep->incubation compound_prep Prepare this compound Dilution Series compound_prep->incubation reaction_init Initiate Reaction (Add Substrate) incubation->reaction_init reaction_stop Stop Reaction reaction_init->reaction_stop detection Measure Product Formation (e.g., Spectrophotometry, Fluorimetry) reaction_stop->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis

Caption: Workflow for an in vitro enzyme inhibition assay.

Hippo_Signaling_Pathway cluster_core Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Co-activates YAP_TAZ_P p-YAP/TAZ (Phosphorylated) YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates to Nucleus (when unphosphorylated) Degradation Ubiquitination & Degradation YAP_TAZ_P->Degradation Leads to TEAD TEAD YAP_TAZ_nuc->TEAD Binds to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Activates Quinoline_Sulfonamide Quinoline-Sulfonamide Derivative Quinoline_Sulfonamide->LATS1_2 Activates

Caption: The Hippo signaling pathway and a potential point of intervention.

References

Technical Support Center: Regioselectivity in 2-Methylquinoline Sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the regioselectivity of 2-methylquinoline sulfonation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven strategies to control the isomeric outcome of this important reaction.

Factors Influencing Regioselectivity

The sulfonation of 2-methylquinoline is an electrophilic aromatic substitution reaction. The position of the incoming sulfonic acid group is primarily influenced by a combination of electronic and steric factors, as well as the reaction conditions. The nitrogen atom in the quinoline ring is deactivating, directing the electrophilic attack to the benzene ring, specifically at positions 5, 6, 7, and 8. The methyl group at the 2-position has a minor electronic influence on the benzene ring.

Key factors that determine the final product distribution are:

  • Temperature: This is the most critical factor for controlling regioselectivity. The reaction is under thermodynamic control at higher temperatures and kinetic control at lower temperatures.

  • Sulfonating Agent: The choice of sulfonating agent (e.g., concentrated sulfuric acid, oleum, chlorosulfonic acid) affects the reaction rate and, potentially, the isomer distribution.

  • Reaction Time: Sufficient reaction time is necessary to ensure the formation of the thermodynamically stable product.

The following diagram illustrates the relationship between these factors and the resulting product isomers.

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Products 2-Methylquinoline 2-Methylquinoline Thermodynamic_Control Thermodynamic Control (Higher Temp, Longer Time) 2-Methylquinoline->Thermodynamic_Control High Temp Kinetic_Control Kinetic Control (Lower Temp, Shorter Time) 2-Methylquinoline->Kinetic_Control Low Temp Sulfonating_Agent Sulfonating Agent (H₂SO₄, Oleum, ClSO₃H) Sulfonating_Agent->Thermodynamic_Control Sulfonating_Agent->Kinetic_Control Temperature Temperature Temperature->Thermodynamic_Control Temperature->Kinetic_Control Reaction_Time Reaction Time Reaction_Time->Thermodynamic_Control Reaction_Time->Kinetic_Control Product_6_Sulfonic 2-Methylquinoline-6-sulfonic acid (Thermodynamically Favored) Thermodynamic_Control->Product_6_Sulfonic Product_8_Sulfonic 2-Methylquinoline-8-sulfonic acid (Kinetically Favored) Kinetic_Control->Product_8_Sulfonic Other_Isomers Other Isomers (5- and 7-sulfonic acids) Kinetic_Control->Other_Isomers Product_8_Sulfonic->Product_6_Sulfonic Isomerization at higher temperature

Factors influencing the regioselectivity of 2-methylquinoline sulfonation.

Isomer Distribution Data

While specific quantitative data for the sulfonation of 2-methylquinoline is not extensively published, the sulfonation of quinoline provides a well-studied analogue. The following table summarizes the expected isomer distribution based on the principles of kinetic versus thermodynamic control observed in quinoline sulfonation. It is important to note that the presence of the 2-methyl group may slightly alter these ratios, but the general trend is expected to be similar.

Temperature (°C)Sulfonating AgentPredominant IsomerIsomer Ratio (8- : 6-)Control Type
~220Fuming Sulfuric Acid8-sulfonic acidHighKinetic
~300Fuming Sulfuric Acid6-sulfonic acidLow (almost exclusively 6-)Thermodynamic

Note: At lower temperatures, the formation of the 8-sulfonic acid isomer is kinetically favored. However, upon heating, this isomer can rearrange to the more stable 6-sulfonic acid.[1] To selectively obtain the 6-sulfonic acid, it is crucial to use higher temperatures to ensure the reaction reaches thermodynamic equilibrium.[1]

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic acid

This protocol is designed to favor the formation of the thermodynamically stable 2-methylquinoline-6-sulfonic acid.

Materials:

  • 2-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Initial Charge: Carefully add a measured amount of concentrated sulfuric acid to the flask.

  • Addition of 2-Methylquinoline: Slowly add 2-methylquinoline to the sulfuric acid via the dropping funnel while stirring. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • Heating to Thermodynamic Control: Heat the reaction mixture to 100-120°C and maintain this temperature for several hours to ensure the formation of the thermodynamically favored 6-isomer. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring. This will precipitate the sulfonic acid product.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Neutralization and Washing: Wash the crude product with cold distilled water to remove excess sulfuric acid. A final wash with a cold, dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by another wash with cold water.

  • Drying: Dry the purified 2-methylquinoline-6-sulfonic acid in a desiccator or a vacuum oven at a low temperature.

G start Start setup 1. Assemble three-necked flask with condenser and dropping funnel start->setup charge_acid 2. Add concentrated H₂SO₄ to the flask setup->charge_acid add_quinoline 3. Slowly add 2-methylquinoline via dropping funnel with stirring charge_acid->add_quinoline heat 4. Heat to 100-120°C and maintain for several hours add_quinoline->heat monitor Monitor reaction progress (TLC/HPLC) heat->monitor cool 5. Cool to room temperature heat->cool monitor->heat quench 6. Pour reaction mixture over crushed ice cool->quench filter 7. Isolate solid product by vacuum filtration quench->filter wash 8. Wash with cold water and dilute NaHCO₃ solution filter->wash dry 9. Dry the final product wash->dry end End dry->end

Experimental workflow for the synthesis of 2-methylquinoline-6-sulfonic acid.

Troubleshooting Guide & FAQs

Q1: My reaction yielded a mixture of isomers. How can I improve the selectivity for the 6-sulfonic acid?

A1: This is a common issue and is often related to the reaction temperature.

  • Increase the temperature: Ensure your reaction is heated to at least 100-120°C. Lower temperatures favor the kinetically controlled formation of the 8-isomer.

  • Increase reaction time: Allow the reaction to proceed for a longer duration at the optimal temperature to ensure the isomerization of any initially formed 8-sulfonic acid to the more stable 6-sulfonic acid.

Q2: I am observing the formation of a significant amount of dark, tar-like byproducts. What is causing this and how can I prevent it?

A2: Charring can occur if the reaction temperature is too high or if the sulfonating agent is too aggressive for the substrate under the chosen conditions.

  • Precise temperature control: Use a temperature controller to maintain the reaction temperature within the recommended range.

  • Slower addition of reagents: Add the 2-methylquinoline to the sulfuric acid slowly and with efficient stirring to dissipate the heat of reaction.

  • Consider a milder sulfonating agent: If charring persists, you might consider using a less aggressive sulfonating agent, though this may require longer reaction times.

Q3: How can I effectively separate the 6-sulfonic acid from other isomers?

A3: Separation of sulfonic acid isomers can be challenging due to their similar physical properties.

  • Fractional crystallization: The different isomers may have slightly different solubilities in certain solvents. Experiment with recrystallization from various solvent systems. The sodium or potassium salts of the sulfonic acids often exhibit better crystallization properties than the free acids.

  • Chromatography: While challenging for highly polar sulfonic acids, techniques like ion-exchange chromatography can be effective.

Q4: What are the main safety precautions I should take during this experiment?

A4: This reaction involves corrosive and hazardous materials.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): This includes safety goggles, a lab coat, and acid-resistant gloves.

  • Handle concentrated sulfuric acid and oleum with extreme care: These are highly corrosive and can cause severe burns. Always add the acid to water, never the other way around, when preparing dilutions.

  • Be cautious during the quenching step: Adding the hot, concentrated acid mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and with continuous stirring.

Q5: Can I use chlorosulfonic acid for this reaction?

A5: Yes, chlorosulfonic acid is a powerful sulfonating agent that can be used.[2] It is highly reactive and often allows for sulfonation at lower temperatures.[1] However, it initially forms the 2-methylquinoline-6-sulfonyl chloride, which then needs to be hydrolyzed to the sulfonic acid. This two-step approach can be advantageous if the sulfonyl chloride is the desired intermediate for subsequent reactions.[1][2] Be aware that chlorosulfonic acid reacts violently with water.

References

Validation & Comparative

2-Methylquinoline-6-sulfonamide in the Landscape of Quinoline-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 2, 2025

The quinoline scaffold remains a cornerstone in the development of novel anticancer therapeutics, with its derivatives demonstrating a broad spectrum of antitumor activities. This guide provides a comparative analysis of 2-methylquinoline-6-sulfonamide and other prominent quinoline-based anticancer agents, offering insights into their mechanisms of action, cytotoxic profiles, and the experimental frameworks used for their evaluation. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related quinoline sulfonamides to provide a valuable comparative context for researchers, scientists, and drug development professionals.

Introduction to Quinoline-Based Anticancer Agents

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer drugs.[1][2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological properties. These agents exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and carbonic anhydrases, as well as the disruption of microtubule dynamics and induction of apoptosis.[1][2][4][5]

Comparative Analysis of Anticancer Activity

To provide a clear comparison, this guide categorizes quinoline-based anticancer agents based on their primary mechanisms of action and presents available in vitro cytotoxicity data. It is important to note that the data for quinoline sulfonamides are representative of the class, as specific data for this compound is not extensively reported.

Data Presentation: In Vitro Cytotoxicity of Quinoline-Based Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline sulfonamides and other quinoline-based anticancer agents against various human cancer cell lines.

Compound ClassSpecific Agent/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline Sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[6]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (Breast Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[6]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (Lung Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[6]
4-anilinoquinoline derivative (11c)MDA-MB-231 (Breast Adenocarcinoma)1.03 ± 0.05[4]
4-anilinoquinoline derivative (11c)MCF-7 (Breast Adenocarcinoma)0.43 ± 0.02[4]
4-anilinoquinoline derivative (13b)MDA-MB-231 (Breast Adenocarcinoma)2.24 ± 0.1[4]
4-anilinoquinoline derivative (13b)MCF-7 (Breast Adenocarcinoma)3.69 ± 0.17[4]
Kinase Inhibitors BosutinibK562 (Chronic Myelogenous Leukemia)0.001-0.01 (Reported Range)[4]
LenvatinibHUVEC (Endothelial Cells)0.007 (VEGFR2)[4]
Topoisomerase Inhibitors CamptothecinVariousBroadly potent in nM range[6]

Mechanisms of Action and Signaling Pathways

Quinoline-based anticancer agents target a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate some of the key targeted pathways.

Carbonic Anhydrase IX Inhibition

Quinoline sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a critical role in pH regulation and tumor survival.

CAIX_Inhibition Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Upregulation HIF1a->CAIX pH_regulation Extracellular Acidification & Intracellular Alkalinization CAIX->pH_regulation Tumor_Progression Tumor Proliferation, Invasion, & Metastasis pH_regulation->Tumor_Progression Quinoline_Sulfonamide Quinoline Sulfonamide (e.g., this compound) Quinoline_Sulfonamide->CAIX Inhibition Inhibition Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides.

Aurora Kinase Inhibition

Certain quinoline derivatives function as inhibitors of Aurora kinases A and B, which are key regulators of mitosis. Their inhibition leads to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Inhibition Cell_Cycle Cell Cycle Progression (G2/M Phase) Aurora_Kinases Aurora Kinases A & B Cell_Cycle->Aurora_Kinases Mitotic_Events Centrosome Separation, Spindle Assembly, Cytokinesis Aurora_Kinases->Mitotic_Events Apoptosis Mitotic Arrest & Apoptosis Cell_Proliferation Normal Cell Proliferation Mitotic_Events->Cell_Proliferation Quinoline_Derivative Quinoline-based Kinase Inhibitor Quinoline_Derivative->Aurora_Kinases Inhibition Quinoline_Derivative->Apoptosis

Caption: Aurora Kinase Inhibition by Quinoline Derivatives.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of quinoline-based anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plate treat Treat cells with quinoline compound (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for a standard MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: The quinoline compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Carbonic Anhydrase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the enzymatic activity of carbonic anhydrase.

Methodology:

  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase (e.g., CA IX) and a substrate (e.g., 4-nitrophenyl acetate) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the quinoline sulfonamide.

  • Reaction Initiation: The reaction is started by adding the substrate.

  • Measurement of Product Formation: The hydrolysis of the substrate by the enzyme leads to the formation of a colored product (e.g., 4-nitrophenolate), which is monitored spectrophotometrically over time.

  • Calculation of Inhibition: The rate of the enzymatic reaction is determined in the presence and absence of the inhibitor. The percentage of inhibition is calculated, and the IC50 or Ki value is determined.

Conclusion

The quinoline scaffold continues to be a highly productive platform for the discovery of novel anticancer agents. While specific data on this compound is emerging, the broader class of quinoline sulfonamides demonstrates significant potential, particularly as inhibitors of carbonic anhydrase IX. Further research into the structure-activity relationships of 6-substituted quinoline sulfonamides is warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in the strategic design and evaluation of the next generation of quinoline-based cancer therapies.

References

Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline sulfonamide derivatives, focusing on their potential as therapeutic agents. Due to a lack of comprehensive studies specifically on 2-methylquinoline sulfonamide derivatives in the available literature, this guide utilizes data from closely related quinoline sulfonamide scaffolds to illustrate key SAR principles. The presented data and experimental protocols offer a framework for the design and evaluation of novel quinoline-based compounds.

Anticancer Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives

A study on a series of 8-hydroxyquinoline-5-sulfonamide derivatives revealed important structural features influencing their anticancer activity against various cancer cell lines. The core structure consists of an 8-hydroxyquinoline ring with a sulfonamide group at the 5-position. Modifications were introduced at the sulfonamide nitrogen.

Key Findings:
  • Importance of the 8-Hydroxy Group: Methylation of the phenolic hydroxyl group at the 8-position generally leads to a significant decrease in anticancer activity[1]. This suggests that the free hydroxyl group is crucial for the biological activity, possibly through chelation of metal ions or formation of hydrogen bonds with the biological target.

  • Influence of Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen plays a critical role in modulating the cytotoxic potency and selectivity of the compounds.

Data Summary:

The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected 8-hydroxyquinoline-5-sulfonamide derivatives against three human cancer cell lines: amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). Cisplatin and Doxorubicin are included as reference compounds.

CompoundR Substituent on Sulfonamide NitrogenC-32 (IC50 µM)MDA-MB-231 (IC50 µM)A549 (IC50 µM)
3a Propargyl18.3 ± 1.535.1 ± 2.919.5 ± 1.8
3b 1,1-dimethylpropargyl20.1 ± 1.941.2 ± 3.522.4 ± 2.1
3c N-methylpropargyl15.2 ± 1.319.8 ± 1.716.8 ± 1.5
Cisplatin -12.5 ± 1.115.8 ± 1.414.2 ± 1.3
Doxorubicin -0.9 ± 0.11.2 ± 0.11.1 ± 0.1

Data extracted from a study on 8-hydroxyquinoline-5-sulfonamides, as a representative example.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel quinoline sulfonamide derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

Quinoline derivatives have been shown to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified generic signaling pathway that can be targeted by quinoline sulfonamide kinase inhibitors.

G Generic Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds DownstreamKinase1 Downstream Kinase 1 (e.g., PI3K, Raf) Receptor->DownstreamKinase1 Activates DownstreamKinase2 Downstream Kinase 2 (e.g., Akt, MEK) DownstreamKinase1->DownstreamKinase2 Activates EffectorProtein Effector Protein (e.g., mTOR, ERK) DownstreamKinase2->EffectorProtein Activates CellularResponse Cellular Response (Proliferation, Survival) EffectorProtein->CellularResponse Promotes Inhibitor Quinoline Sulfonamide Inhibitor Inhibitor->DownstreamKinase1 Inhibits G Workflow for SAR Studies Design Compound Design & Synthesis Purification Purification & Characterization Design->Purification PrimaryScreening Primary Biological Screening (e.g., Cell Viability Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assay) HitIdentification->SecondaryScreening SAR_Analysis SAR Analysis SecondaryScreening->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization LeadOptimization->Design Iterative Improvement Preclinical Preclinical Studies LeadOptimization->Preclinical

References

Validating the Anticancer Potential of Quinoline-Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of quinoline-sulfonamide derivatives, with a focus on compounds structurally related to 2-methylquinoline-6-sulfonamide. Due to a lack of publicly available data on the specific anticancer activity of this compound, this analysis focuses on closely related analogs to provide a validated assessment of this chemical class.

The quinoline ring and the sulfonamide group are both well-established pharmacophores in medicinal chemistry, and their combination in a single molecular scaffold has yielded promising anticancer candidates.[1][2] These compounds have been shown to exhibit a range of biological activities, including the inhibition of key enzymes involved in cancer progression such as carbonic anhydrases.[3] This guide synthesizes available in vitro data to offer a comparative look at their potential.

Comparative Anticancer Activity of Quinoline-Sulfonamide Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline-sulfonamide derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
11c 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamideMDA-MB-231 (Breast)48.3 ± 2.5Doxorubicin7.6 ± 0.8
MCF-7 (Breast)51.2 ± 3.1Doxorubicin9.8 ± 1.1
13b 4-((6-Methoxyquinolin-4-yl)amino)benzenesulfonamideMDA-MB-231 (Breast)52.8 ± 2.9Doxorubicin7.6 ± 0.8
MCF-7 (Breast)61.4 ± 3.8Doxorubicin9.8 ± 1.1
3c 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)13.1 ± 1.1Cisplatin10.2 ± 0.9
MDA-MB-231 (Breast)15.4 ± 1.3Doxorubicin12.5 ± 1.1
A549 (Lung)14.2 ± 1.2Cisplatin11.8 ± 1.0

Experimental Protocols

The data presented in this guide is based on the following key experimental methodologies:

Cell Viability Assay (MTT Assay)[3]
  • Cell Lines: Human breast adenocarcinoma (MDA-MB-231 and MCF-7) cells were used.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at various concentrations and incubated for another 72 hours under hypoxic conditions. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Antiproliferative Activity Assay (WST-1 Assay)[4]
  • Cell Lines: Human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cells were used.

  • Procedure: Cells were seeded in 96-well plates and exposed to the test compounds for 72 hours. The cell viability was assessed using the WST-1 (water-soluble tetrazolium salt) assay. The IC50 values, representing the concentration that causes 50% inhibition of cell proliferation, were determined from the resulting data.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the methodologies and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) seed Seed cells in 96-well plates start->seed treat Add Quinoline-Sulfonamide Derivatives (Varying Concentrations) seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT or WST-1 Reagent incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate IC50 Values measure->calculate

Caption: Workflow for in vitro cytotoxicity testing of quinoline-sulfonamide derivatives.

signaling_pathway cluster_enzyme Enzyme Inhibition cluster_cellular_effect Cellular Effects compound Quinoline-Sulfonamide (e.g., 11c, 13b) ca_ix Carbonic Anhydrase IX (CA IX) compound->ca_ix Inhibits ph_regulation Disruption of pH Homeostasis ca_ix->ph_regulation Leads to apoptosis Induction of Apoptosis ph_regulation->apoptosis

Caption: Proposed mechanism of action for some quinoline-sulfonamides via carbonic anhydrase IX inhibition.

References

Comparative Cross-Reactivity Analysis of 2-Methylquinoline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the cross-reactivity profile of 2-methylquinoline-6-sulfonamide, herein referred to as Compound-Q. Due to the limited publicly available data on this specific compound, this document presents a representative analysis based on the common evaluation pathways for novel kinase inhibitors. The data and comparisons presented are illustrative, designed to model the methodologies and data presentation expected in a typical cross-reactivity study. Compound-Q is compared against a hypothetical reference compound, "Reference Inhibitor X," a known multi-kinase inhibitor.

**Executive Summary

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target effects. This guide outlines the cross-reactivity profile of Compound-Q, a novel molecule with a quinoline-sulfonamide scaffold, a structure common in kinase inhibitors. The analysis is benchmarked against Reference Inhibitor X to contextualize its selectivity within the human kinome.

**Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of Compound-Q and Reference Inhibitor X against a panel of representative kinases. The data is presented to highlight the selectivity profile of Compound-Q for its intended target, Target Kinase A.

Target KinaseCompound-Q (IC50 in nM)Reference Inhibitor X (IC50 in nM)
Target Kinase A 5 15
Target Kinase B50025
Target Kinase C>10,00050
Target Kinase D1,200100
Target Kinase E>10,00075
Target Kinase F8,000200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a cross-reactivity study for a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which correlates with kinase activity.

Objective: To determine the IC50 values of test compounds against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates and cofactors

  • ATP

  • Test compounds (Compound-Q, Reference Inhibitor X)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Multidrop dispenser

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: The kinase, its specific substrate, and ATP are added to the wells of a 384-well plate.

  • Inhibitor Addition: The serially diluted test compounds are added to the reaction mixture. Control wells contain only the solvent.

  • Incubation: The reaction plate is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is converted to percent inhibition relative to the control wells. The IC50 values are calculated by fitting the data to a dose-response curve.

Chemoproteomic Profiling in Cell Lysates

This method assesses the binding of a compound to its target kinases in a more physiologically relevant environment.[1][2]

Objective: To identify the protein interaction profile of a test compound in a complex biological sample.

Materials:

  • Cell lines of interest

  • Lysis buffer

  • Test compound

  • "Kinobeads" (an affinity matrix of broad-spectrum kinase inhibitors)[3]

  • Quantitative mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Lysate Preparation: The selected cell lines are cultured and then lysed to release the cellular proteins, including the native kinases.

  • Compound Incubation: The cell lysate is incubated with varying concentrations of the test compound. A DMSO control is also prepared.

  • Affinity Capture: The lysate-compound mixture is then incubated with kinobeads. Kinases that are not bound to the test compound will bind to the beads.

  • Elution and Digestion: The beads are washed to remove non-specifically bound proteins. The bound kinases are then eluted and digested into peptides.

  • Mass Spectrometry: The peptide samples are analyzed by quantitative LC-MS/MS to identify and quantify the kinases that were captured by the beads.

  • Data Analysis: By comparing the amount of each kinase captured in the presence of the test compound to the amount captured in the DMSO control, a dose-dependent binding curve can be generated for each kinase, allowing for the determination of apparent dissociation constants.[3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway involving the target kinase and the general workflow for a cross-reactivity screening experiment.

cluster_pathway Hypothetical Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstrom Kinase Receptor->Upstream_Kinase Target_Kinase_A Target Kinase A Upstream_Kinase->Target_Kinase_A Downstream_Substrate Downstream Substrate Target_Kinase_A->Downstream_Substrate Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response

Caption: Hypothetical signaling cascade involving Target Kinase A.

cluster_workflow Kinase Cross-Reactivity Screening Workflow Compound_Prep Compound Preparation (Serial Dilution) Compound_Addition Compound Addition Compound_Prep->Compound_Addition Assay_Plate Assay Plate Setup (Kinase, Substrate, ATP) Assay_Plate->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comprehensive Guide to the Validation of 2-Methylquinoline-6-sulfonamide as a Potential Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-methylquinoline-6-sulfonamide's potential as a lead compound by evaluating the performance of structurally similar quinoline-sulfonamide derivatives and outlining the necessary experimental validation. Due to the limited publicly available data on this compound, this document focuses on the biological activities of related compounds to establish a framework for its validation.

Introduction

The quinoline-sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] this compound is a member of this class, and while specific data on its biological targets and efficacy is scarce, its structural similarity to other active compounds suggests its potential as a starting point for drug discovery.[3] This guide outlines the essential steps and experimental data required to validate this compound as a viable lead compound.

Comparative Analysis of Structurally Related Compounds

To contextualize the potential of this compound, the following tables summarize the biological activities of various quinoline-sulfonamide derivatives. This data provides a benchmark for the expected performance of the target compound.

Table 1: Anticancer Activity of Quinoline-Sulfonamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Amelanotic Melanoma)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[4][5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (Breast Adenocarcinoma)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[4][5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (Lung Adenocarcinoma)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[4][5]
Quinoline-based benzenesulfonamide (11c)MDA-MB-231 (Breast Cancer)0.43 ± 0.02Not specifiedNot specified[6]
Quinoline-based benzenesulfonamide (13b)MCF-7 (Breast Cancer)0.89 ± 0.04Not specifiedNot specified[6]
Quinoline and sulfonamide molecular hybrid (9n)RAMOS (Burkitt's Lymphoma)2.76 ± 0.79Not specifiedNot specified[7]
Quinoline and sulfonamide molecular hybrid (9e)K562 (Chronic Myelogenous Leukemia)5.47 ± 1.71Not specifiedNot specified[7]
Quinoline-8-sulfonamide derivative (9a)A549 (Lung Cancer)223.1 µg/mLNot specifiedNot specified[8]

Note: A study on 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide also reported an IC50 of 100 µM against the non-cancer HFF-1 cell line, suggesting a degree of selectivity.[4][5]

Table 2: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives

Compound/DerivativeBacterial/Fungal StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)Source
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexStaphylococcus aureus ATCC2592319.04 × 10⁻⁵ mg/mL21[9]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexEscherichia coli ATCC25922609 × 10⁻⁵ mg/mL19[9][10]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexCandida albicans ATCC1023119.04 × 10⁻⁵ mg/mL25[9][10]
Quinoline-sulfonamide hybrid (QS3)E. coliNot specified12
Quinoline-sulfonamide hybrid (QS3)S. typhiNot specified11[11]

Potential Signaling Pathways and Molecular Targets

Quinoline derivatives have been shown to interact with various signaling pathways implicated in cancer and other diseases. The sulfonamide moiety is known to target enzymes like carbonic anhydrase.[12][13] Potential targets for quinoline-sulfonamides could include protein kinases, enzymes involved in cancer metabolism such as pyruvate kinase M2 (PKM2), and carbonic anhydrase isozymes.[8][14]

Potential_Anticancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation RAS RAS Receptor_Tyrosine_Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival PKM2 Pyruvate Kinase M2 Glycolysis Glycolysis PKM2->Glycolysis Lead_Compound 2-Methylquinoline- 6-sulfonamide Lead_Compound->PI3K Inhibition? Lead_Compound->RAF Inhibition? Lead_Compound->PKM2 Inhibition?

Caption: Potential anticancer signaling pathways modulated by quinoline-sulfonamide derivatives.

Experimental Protocols for Lead Compound Validation

The following protocols are essential for the validation of this compound as a lead compound.

1. In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).

  • Methodology:

    • Seed cancer cells (e.g., A549, MDA-MB-231) and a non-cancerous control cell line (e.g., HFF-1) in 96-well plates and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using a dose-response curve.

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

  • Methodology:

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

3. Target-Based Enzyme Inhibition Assay (e.g., Kinase or Carbonic Anhydrase Assay)

  • Objective: To determine the inhibitory activity of the compound against a specific molecular target.

  • Methodology (Example: Kinase Assay):

    • Add the purified kinase, a substrate peptide, and varying concentrations of this compound to a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the IC50 value from the dose-response curve.

4. Selectivity Profiling

  • Objective: To assess the compound's selectivity against a panel of related targets (e.g., a kinase panel).

  • Methodology:

    • Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of kinases.

    • For any kinases showing significant inhibition, perform a full dose-response curve to determine the IC50.

    • Compare the IC50 values to determine the selectivity profile.

Lead_Validation_Workflow Start Start: Compound Synthesis (this compound) In_Vitro_Screening Primary In Vitro Screening (Cytotoxicity & Antimicrobial) Start->In_Vitro_Screening Active Active? In_Vitro_Screening->Active Target_Identification Target Identification & Mechanism of Action Studies Active->Target_Identification Yes Stop Stop/Redesign Active->Stop No Lead_Optimization Lead Optimization (Structure-Activity Relationship) Target_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the validation and development of a lead compound.

Conclusion

References

Comparative Docking Analysis of 2-Methylquinoline Sulfonamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of 2-methylquinoline sulfonamide derivatives with various enzymatic targets. This report synthesizes data from multiple studies to provide a comparative overview of their potential as therapeutic agents.

The unique structural scaffold of 2-methylquinoline sulfonamides has positioned them as promising candidates in drug discovery, with demonstrated activity against a range of biological targets. This guide provides a comparative analysis of their performance in molecular docking studies, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel inhibitors. The primary focus of these studies has been on their role as anticancer, antibacterial, and antiviral agents through the inhibition of key enzymes.

Performance Comparison: Binding Affinities and Inhibitory Concentrations

The inhibitory potential of various 2-methylquinoline sulfonamide derivatives has been quantified through binding energy calculations in docking studies and validated by in vitro inhibitory assays. The data below summarizes the performance of selected compounds against several key protein targets.

Compound Series/DerivativeTarget EnzymeDocking Score (kcal/mol)Binding Affinity (Kᵢ)IC₅₀Reference
Quinoline-based benzenesulfonamides (QBS 13b)Carbonic Anhydrase IX (hCA IX)Not specified5.5 nMNot specified[1][2]
Quinoline-based benzenesulfonamides (QBS 11c)Carbonic Anhydrase IX (hCA IX)Not specified8.4 nMNot specified[1][2]
Novel Sulfonamide Derivative (Compound 9)Carbonic Anhydrase II (hCA II)Not specified36.77 ± 8.21 nMNot specified[3]
Quinoline-Sulfonamide Hybrid (QS-3)P. aeruginosa Gyrase Modulator (PmbA)-8.0Not specifiedNot specified[4]
Pyrimidine-containing Quinoline Derivative (Compound 4)HIV Reverse Transcriptase-10.67Not specifiedNot specified[5]
Quinazoline Sulfonamide (Compound 4d)Bcl-2Not specifiedNot specified2.5 µM (MCF-7 cells)[6]
Quinazoline Sulfonamide (Compound 4f)Bcl-2Not specifiedNot specified5.0 µM (MCF-7 cells)[6]

Note: The data presented is a selection from various studies to highlight the comparative efficacy of different derivatives. Direct comparison between different studies should be made with caution due to variations in experimental and computational protocols.

Experimental Protocols: Molecular Docking Methodologies

The following sections detail the common steps and specific software parameters used in the molecular docking studies of 2-methylquinoline sulfonamides.

General Docking Workflow

A generalized workflow for the computational analysis of these compounds involves several key stages, from target preparation to the analysis of binding interactions.

G cluster_prep Preparation Stage cluster_docking Docking & Scoring cluster_analysis Analysis Target_Selection Target Protein Selection (e.g., PDB ID: 3QTD, 4G1N) Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Target_Selection->Ligand_Prep Parallel Preparation Receptor_Prep Receptor Preparation (Remove water, Add hydrogens) Target_Selection->Receptor_Prep Grid_Generation Grid Box Generation (Define binding site) Ligand_Prep->Grid_Generation Receptor_Prep->Grid_Generation Docking_Execution Execution of Docking Algorithm (e.g., GOLD, AutoDock) Grid_Generation->Docking_Execution Scoring Scoring & Ranking Poses (e.g., GoldScore, Binding Energy) Docking_Execution->Scoring Interaction_Analysis Analysis of Interactions (Hydrogen bonds, Hydrophobic contacts) Scoring->Interaction_Analysis Validation Correlation with In Vitro Assays Interaction_Analysis->Validation

A generalized workflow for molecular docking studies.
Specific Software and Parameters

  • GOLD (Genetic Optimisation for Ligand Docking):

    • Software Version: 5.3.0, 2020.1.[7][8]

    • Scoring Function: Goldscore was utilized to rank the binding poses based on their fitness.[7]

    • Binding Site Definition: The active site cavity was defined as a region within a 10 Å radius from a reference ligand or specific protein residues.[7][8]

    • Docking Runs: A minimum of three independent docking runs were typically performed for each ligand to ensure the reliability of the predicted binding mode.[7]

  • AutoDock Vina:

    • Software Version: 4.[9]

    • Grid Parameters: A grid box is defined around the active site of the target protein to encompass all potential binding residues.

    • Exhaustiveness: The exhaustiveness of the search was typically set to a default value of 8.[9]

    • Output: The output provides binding affinity scores (in kcal/mol) and the root-mean-square deviation (RMSD) values for different binding modes.[9]

  • ArgusLab:

    • Software Version: 4.0.1.[10]

    • Target: Used for docking studies against human DNA topoisomerase II.[10]

    • Analysis: The binding affinity was evaluated based on the calculated dock score and the formation of hydrogen bonds with surrounding amino acid residues.[10]

Mechanism of Action: Enzyme Inhibition

The primary mechanism by which quinoline sulfonamides exert their therapeutic effect is through the competitive inhibition of key enzymes. The sulfonamide moiety often plays a crucial role in coordinating with metal ions in the active site (e.g., Zn²⁺ in carbonic anhydrases) or forming critical hydrogen bonds that displace essential molecules, thereby blocking the enzyme's catalytic activity.

G Enzyme Enzyme Active Site Product Product Enzyme->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Substrate Substrate->Enzyme Inhibitor Quinoline Sulfonamide Inhibitor->Enzyme Binding Inhibitor->Inhibited_Complex

Mechanism of competitive enzyme inhibition.

For instance, in the inhibition of carbonic anhydrases, the sulfonamide group coordinates with the zinc ion in the active site, mimicking the binding of the natural substrate (bicarbonate).[11] This strong interaction prevents the enzyme from carrying out its physiological function. Similarly, in targeting bacterial gyrase or viral reverse transcriptase, these compounds bind to allosteric or active sites, inducing conformational changes that inactivate the enzyme.[4][5]

The continued exploration of 2-methylquinoline sulfonamides through computational docking and experimental validation holds significant promise for the development of targeted and effective therapies for a multitude of diseases. The data and methodologies presented in this guide offer a foundational understanding for researchers to build upon in their quest for novel therapeutic agents.

References

Benchmarking 2-Methylquinoline-6-Sulfonamide Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of the quinoline-sulfonamide class of compounds, with a focus on benchmarking against established antibiotics. Due to the limited publicly available data on the specific antimicrobial activity of 2-methylquinoline-6-sulfonamide, this guide utilizes data from a closely related and recently studied quinoline-sulfonamide hybrid, designated QS-3, to provide a relevant performance comparison. The data is presented alongside that of two widely used antibiotics, ciprofloxacin (a fluoroquinolone) and sulfamethoxazole (a sulfonamide), to offer a clear perspective on its potential efficacy.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the quinoline-sulfonamide hybrid QS-3, ciprofloxacin, and sulfamethoxazole against several key bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of antibiotic effectiveness. Lower MIC values indicate greater potency.

Antimicrobial Agent Target Organism MIC (µg/mL)
Quinoline-Sulfonamide Hybrid (QS-3) Pseudomonas aeruginosa64[1]
Escherichia coli128[1]
Enterococcus faecalis128[1]
Ciprofloxacin Pseudomonas aeruginosa (ATCC 27853)0.25 - 1[2]
Escherichia coli (ATCC 25922)0.004 - 0.015[3][4]
Enterococcus faecalis (ATCC 29212)0.25 - 2
Sulfamethoxazole Pseudomonas aeruginosa>1000[5][6]
Escherichia coli (ATCC 25922)4.75 - 76 (in combination with trimethoprim)[7]
Enterococcus faecalisResistant (MICs generally high)[8][9]

Note: The MIC values for the quinoline-sulfonamide hybrid QS-3 are from a specific study and may not be representative of all compounds in this class. The MIC values for ciprofloxacin and sulfamethoxazole are typical ranges observed for the specified ATCC quality control strains. It is important to note that P. aeruginosa is intrinsically resistant to sulfamethoxazole.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a crucial experiment in antimicrobial susceptibility testing. The following is a detailed methodology based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Accurately weigh and dissolve the antimicrobial agents (this compound derivatives, ciprofloxacin, sulfamethoxazole) in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution.

  • Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.

2. Preparation of Microtiter Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Perform a serial two-fold dilution of each antimicrobial agent across the wells of the plate to achieve a range of final concentrations.

3. Preparation of Bacterial Inoculum:

  • Culture the bacterial strains (P. aeruginosa, E. coli, E. faecalis) on appropriate agar plates overnight at 35-37°C.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizations: Signaling Pathways and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solutions plate 96-Well Plate (Serial Dilutions) stock->plate inoculum Bacterial Inoculum (0.5 McFarland) inoculum->plate incubation Incubation (37°C, 16-20h) plate->incubation mic MIC Determination incubation->mic

Experimental workflow for MIC determination.

The following diagrams illustrate the targeted signaling pathways for quinolone and sulfonamide antibiotics.

quinolone_pathway quinolone Quinolone Antibiotics gyrase DNA Gyrase quinolone->gyrase inhibition topoisomerase Topoisomerase IV quinolone->topoisomerase inhibition dna_replication DNA Replication gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death disruption leads to

Quinolone mechanism of action pathway.

sulfonamide_pathway sulfonamide Sulfonamide Antibiotics dhps Dihydropteroate Synthase sulfonamide->dhps competitive inhibition paba PABA paba->dhps dihydrofolate Dihydrofolic Acid dhps->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate nucleic_acid Nucleic Acid Synthesis tetrahydrofolate->nucleic_acid bacterial_growth Bacterial Growth Inhibition nucleic_acid->bacterial_growth inhibition leads to

Sulfonamide mechanism of action pathway.

References

In Vivo Efficacy of 2-Methylquinoline-6-Sulfonamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation of 2-methylquinoline-6-sulfonamide efficacy is not extensively documented in publicly available literature, the broader class of quinoline-sulfonamide hybrids has demonstrated significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the in vivo efficacy of representative quinoline-sulfonamide derivatives in these key therapeutic areas, offering supporting experimental data and detailed protocols to inform future research and development. The insights are drawn from studies on structurally related compounds to extrapolate the potential applications and performance of this compound.

I. Potential Anticancer Efficacy

Quinoline-sulfonamide derivatives have emerged as a promising class of anticancer agents, often targeting critical signaling pathways involved in tumor growth and proliferation.

Comparative Efficacy of Quinoline-Sulfonamide Derivatives in Oncology
Compound/AlternativeCancer ModelDosageEfficacyReference
Quinoline-8-sulfonamide Derivative (Compound 9a) A549 Lung Cancer Cells (in vitro)200 µg/mL~50% reduction in intracellular pyruvate levels[1]
8-Hydroxyquinoline-5-sulfonamide Derivative (Compound 3c) C-32, MDA-MB-231, A549 Cancer Cells (in vitro)Not specifiedEfficacy comparable to Cisplatin/Doxorubicin[2][3][4]
PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) Human promyelocytic leukemia HL-60 cells (in vitro)IC50 of 64nMPotent mTOR inhibitor, disrupts PI3K-Akt-mTOR signaling
Cisplatin (Standard of Care) Various solid tumorsVariesStandard chemotherapeutic agent[2][3][4]
Doxorubicin (Standard of Care) Various cancersVariesStandard chemotherapeutic agent[2][3][4]

Note: The data for quinoline-sulfonamide derivatives is primarily from in vitro studies, highlighting their potential. Further in vivo studies are required to establish their efficacy in animal models.

Experimental Protocol: Xenograft Tumor Model

A standard experimental workflow for evaluating the in vivo anticancer efficacy of a test compound using a xenograft mouse model is outlined below.

G cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A Cancer Cell Line Culture (e.g., A549, MCF-7) B Subcutaneous Injection of Cells into Immunocompromised Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization of Mice into Treatment and Control Groups C->D E Drug Administration (e.g., Oral, IP) D->E F Continued Tumor Volume Measurement E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement and Histological Analysis G->H I Calculation of Tumor Growth Inhibition (%) H->I

In vivo anticancer efficacy workflow.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured under standard conditions.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound (e.g., a quinoline-sulfonamide derivative) is administered at a predetermined dose and schedule. A standard-of-care drug (e.g., cisplatin) is used as a positive control.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Calculation: Tumor growth inhibition is calculated as a percentage relative to the control group.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many quinoline-based anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation QuinolineSulfonamide Quinoline-Sulfonamide Inhibitor QuinolineSulfonamide->PI3K inhibits QuinolineSulfonamide->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

II. Potential Antimicrobial Efficacy

The combination of quinoline and sulfonamide moieties has yielded hybrid compounds with promising antibacterial activity, offering a potential strategy to combat antibiotic resistance.

Comparative Efficacy of Quinoline-Sulfonamide Derivatives in Microbiology
Compound/AlternativeBacterial StrainIn Vivo ModelDosageEfficacy (CFU Reduction)Reference
Quinoline-Sulfonamide Hybrid (QS-3) P. aeruginosaNot specifiedMIC of 64 µg/mL (in vitro)Synergistic with Ciprofloxacin[5]
Quinoline Derivative (Compound 6) C. difficileMouse CDI modelNot specified14-fold decrease in fecal CFU vs. control[6]
Ciprofloxacin (Standard of Care) P. aeruginosaVariesVariesStandard antibiotic[5]
Vancomycin (Standard of Care) C. difficileMouse CDI modelMIC of 0.5 µg/mL (in vitro)Standard antibiotic[6]
Experimental Protocol: Mouse Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.

G cluster_infection Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Assessment A Bacterial Culture Preparation (e.g., S. aureus, P. aeruginosa) B Intramuscular Injection of Bacteria into Mouse Thigh A->B C Drug Administration at Specified Time Points B->C D Monitoring of Animal Health C->D E Euthanasia and Thigh Muscle Homogenization D->E F Serial Dilution and Plating of Homogenate E->F G Colony Forming Unit (CFU) Enumeration F->G H Calculation of Log10 CFU Reduction vs. Control G->H

In vivo antimicrobial efficacy workflow.

Methodology:

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

  • Infection: Mice are rendered neutropenic (optional, depending on the model) and then infected via intramuscular injection into the thigh.

  • Treatment: At a specified time post-infection, the test compound and controls (vehicle and a standard antibiotic) are administered.

  • Sample Collection: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.

  • Bacterial Load Quantification: The homogenate is serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Efficacy Determination: The reduction in bacterial load (log10 CFU) in the treated groups is compared to the control group.

Signaling Pathway: Inhibition of Dihydropteroate Synthase

The sulfonamide moiety is a well-established inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition leads to a bacteriostatic effect.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate FolicAcid Folic Acid Synthesis Dihydropteroate->FolicAcid DNA Bacterial DNA Replication FolicAcid->DNA Sulfonamide Sulfonamide Moiety Sulfonamide->DHPS competitively inhibits

Mechanism of action of sulfonamides.

III. Potential Anti-inflammatory Efficacy

Quinoline-sulfonamide derivatives have also been investigated for their anti-inflammatory properties, with some demonstrating notable efficacy in preclinical models of inflammation.

Comparative Efficacy of Sulfonamide Derivatives in Inflammation
Compound/AlternativeInflammation ModelDosageEfficacy (% Inhibition of Edema)Reference
Quinoxaline-Sulfonamide Derivatives Carrageenan-induced rat paw edema25 mg/kg1.17 - 4.04%[7]
Benzenesulfonamide Derivatives Carrageenan-induced rat paw edema200 mg/kg72.08 - 99.69%[8]
Quinolinic Acid Carrageenan-induced rat paw edema300 mg/kgUp to 80%[9]
Diclofenac Sodium (Standard of Care) Carrageenan-induced rat paw edema10 mg/kg15.15%[7]
Indomethacin (Standard of Care) Carrageenan-induced rat paw edema10 mg/kg57.66%[8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

G cluster_pretreatment Phase 1: Pre-treatment cluster_induction Phase 2: Induction of Inflammation cluster_measurement Phase 3: Measurement of Edema A Administration of Test Compound or Vehicle to Rats B Subplantar Injection of Carrageenan into the Hind Paw A->B C Measurement of Paw Volume at Different Time Intervals B->C D Calculation of Percentage Inhibition of Edema C->D

Carrageenan-induced paw edema workflow.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period, a subplantar injection of carrageenan solution is administered into the right hind paw of the rats.

  • Paw Volume Measurement: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.

  • Efficacy Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Sulfonamide Sulfonamide Derivative Sulfonamide->IKK inhibits

NF-κB signaling pathway in inflammation.

References

A Comparative Analysis of Quinoline and Isoquinoline Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline and isoquinoline sulfonamides, focusing on their synthesis, physicochemical properties, and biological activities. The information is supported by experimental data to aid in the evaluation of these scaffolds for therapeutic development.

Introduction

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom within the pyridine ring; in quinoline, it is at position 1, while in isoquinoline, it is at position 2.[1][2] This seemingly minor structural variance can significantly influence the physicochemical properties and biological activities of their respective sulfonamide derivatives. Both quinoline and isoquinoline sulfonamides have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects. This guide aims to provide a comparative analysis of these two important classes of compounds to inform future drug discovery and development efforts.

Physicochemical Properties

The position of the nitrogen atom in the quinoline and isoquinoline ring systems affects their electronic distribution and, consequently, their physical and chemical properties. Isoquinoline is generally considered to be more basic than quinoline.[1] This difference in basicity can influence the pharmacokinetic properties of their sulfonamide derivatives, such as solubility, membrane permeability, and protein binding.

A study on the physicochemical properties of molecular hybrids of quinoline sulfonamides revealed that parameters such as molecular weight, lipophilicity (iLogP), and the number of hydrogen bond donors and acceptors can be modulated through structural modifications.[3] For instance, in a series of synthesized quinoline sulfonamide molecular hybrids, the iLogP values ranged from 2.6 to 3.42, and the polar surface area (TPSA) values were between 58.65 and 88.11 Ų.[3] While direct comparative studies on the physicochemical properties of a series of quinoline versus isoquinoline sulfonamides are limited, the inherent difference in the core scaffold's basicity and dipole moment suggests that isoquinoline sulfonamides may exhibit different solubility and lipophilicity profiles compared to their quinoline counterparts.

Synthesis of Quinoline and Isoquinoline Sulfonamides

The synthesis of both quinoline and isoquinoline sulfonamides generally involves the reaction of a corresponding quinolinyl or isoquinolinyl sulfonyl chloride with a primary or secondary amine. The key starting materials, the sulfonyl chlorides, can be prepared by chlorosulfonation of the parent quinoline or isoquinoline ring.

A general synthetic scheme for quinoline sulfonamides involves the condensation of a substituted 4,7-dichloroquinoline with a diamine, followed by reaction with a substituted benzene sulfonyl chloride.[4] For example, N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine can be reacted with various substituted benzene sulfonyl chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF).[4]

dot

cluster_synthesis General Synthesis of Quinoline Sulfonamides Quinoline Substituted Quinoline SulfonylChloride Quinoline Sulfonyl Chloride Quinoline->SulfonylChloride Chlorosulfonation QuinolineSulfonamide Quinoline Sulfonamide SulfonylChloride->QuinolineSulfonamide Amine Amine (R-NH2) Amine->QuinolineSulfonamide

Caption: General synthesis of quinoline sulfonamides.

Similarly, the synthesis of isoquinoline sulfonamides can be achieved by reacting an isoquinoline sulfonyl chloride with an appropriate amine. The preparation of novel quinoline and isoquinoline sulfonyl chlorides has been reported, enabling the synthesis of a diverse array of their corresponding sulfonamides.

Comparative Biological Activity

While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the distinct biological profiles of quinoline and isoquinoline sulfonamides.

Anticancer Activity

Quinoline sulfonamides have been extensively investigated as potential anticancer agents. Several studies have reported their efficacy against a range of cancer cell lines. For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives demonstrated significant in vitro antiproliferative activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines.[5] One of the most active compounds, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, exhibited IC50 values comparable to those of cisplatin and doxorubicin.[5] Another study on quinoline-based sulfonamides as carbonic anhydrase IX inhibitors showed potent anti-proliferative action against MDA-MB-231 and MCF-7 breast cancer cell lines, with some derivatives exhibiting sub-micromolar IC50 values.[6]

Information on the anticancer activity of isoquinoline sulfonamides is less abundant in the readily available literature compared to their quinoline counterparts. However, the isoquinoline scaffold itself is present in numerous natural products with potent anticancer properties.

Table 1: Anticancer Activity of Representative Quinoline Sulfonamides

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (melanoma)1.2 ± 0.1[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (breast)1.5 ± 0.1[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (lung)1.8 ± 0.2[5]
Quinoline Sulfonamide Derivative 11cMCF-7 (breast)0.43 ± 0.02[6]
Quinoline Sulfonamide Derivative 13bMDA-MB-231 (breast)2.24 ± 0.1[6]
Quinoline-8-sulfonamide derivative 9aA549 (lung)223.1[7]

dot

cluster_pathway Potential Anticancer Mechanism of Action QuinolineSulfonamide Quinoline Sulfonamide PKM2 Pyruvate Kinase M2 (PKM2) QuinolineSulfonamide->PKM2 Inhibition CellProliferation Cancer Cell Proliferation PKM2->CellProliferation Promotes Apoptosis Apoptosis PKM2->Apoptosis Inhibits

Caption: Inhibition of PKM2 by quinoline sulfonamides.

Antibacterial Activity

Both quinoline and isoquinoline moieties are found in compounds with significant antibacterial properties. The well-known quinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV.[4] Hybrid compounds combining the quinoline and sulfonamide pharmacophores have been synthesized and evaluated for their antibacterial activity. In one study, a series of quinoline-sulfonamide hybrids were synthesized, with the most effective compound exhibiting a minimum inhibitory concentration (MIC) of 64 µg/mL against Pseudomonas aeruginosa.[4]

Recent research has also highlighted the potential of isoquinoline sulfonamides as a novel class of antibiotics. A study identified an isoquinoline sulfonamide that demonstrated potent activity against clinically relevant Gram-negative bacteria, including E. coli and K. pneumoniae.

Table 2: Antibacterial Activity of Representative Quinoline and Isoquinoline Sulfonamides

Compound ClassCompoundBacterial StrainMIC (µg/mL)Reference
Quinoline SulfonamideQS-3P. aeruginosa64[4]
Quinoline SulfonamideQS-3E. faecalis128[4]
Quinoline SulfonamideQS-3E. coli128[4]
Quinoline-based sulfonamideCompound 3lE. coli7.812[8]
Quinoline-based sulfonamideCompound 3lC. albicans31.125[8]

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-5-sulfonamides

A suspension of 8-hydroxyquinoline-5-sulfonyl chloride (5 mmol) in anhydrous acetonitrile (15 mL) is treated with the appropriate amine (20 mmol). The resulting mixture is stirred at room temperature for 24 hours. The mixture is then poured into water (100 mL) and extracted with chloroform (3 x 20 mL). The combined organic extracts are dried over anhydrous sodium sulfate. After evaporation of the solvent under vacuum, the crude product is purified by recrystallization from methanol.[5]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]

dot

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Test Compound Incubate1->AddCompound Incubate2 Incubate 72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance

Caption: Workflow for the MTT cell viability assay.

In Vitro Antibacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

Conclusion

Both quinoline and isoquinoline sulfonamides represent promising scaffolds for the development of novel therapeutic agents. The available data suggests that quinoline sulfonamides have been more extensively explored for their anticancer properties, with several derivatives demonstrating potent activity against various cancer cell lines. On the other hand, recent findings highlight the potential of isoquinoline sulfonamides as a new class of antibacterial agents with activity against drug-resistant bacteria.

The key structural difference, the position of the nitrogen atom, likely plays a crucial role in defining the distinct biological activity profiles of these two classes of compounds. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to rationally design more potent and selective inhibitors for specific therapeutic targets. This guide provides a foundational overview to assist researchers in navigating the existing landscape of quinoline and isoquinoline sulfonamides and to inspire future investigations in this exciting area of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 2-Methylquinoline-6-sulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling compounds like 2-methylquinoline-6-sulfonamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure this compound is managed safely and in accordance with regulatory standards.

The disposal of any chemical, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1][2][3] These regulations mandate that chemical waste cannot be discarded in regular trash or flushed down the sewer system.[2] Instead, most chemical waste must be disposed of through an institution's Environmental Health and Safety (EHS) program.[2]

Hazard Profile and Classification
Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed or in contact with skin.[4]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[4]
Eye Damage/Irritation Causes serious eye irritation, potentially severe damage.[4]
Respiratory Irritation May cause respiratory irritation.[4]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Closed-toe shoes.

Step 2: Waste Collection and Labeling

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure screw-top cap.

  • Labeling : As soon as the first of the waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste".[2][5]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][5]

    • The approximate quantity of the waste.

    • The date of waste generation.[2]

    • The name and contact information of the principal investigator or responsible person.[2]

    • The laboratory location (building and room number).[2]

  • Segregation : Store the waste container in a designated satellite accumulation area within the laboratory.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[7]

Step 3: Managing Empty Containers

Empty containers that held this compound must also be treated as hazardous waste.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent that can dissolve the compound.[5][8]

  • Rinsate Collection : Collect the solvent rinsate in a designated hazardous waste container, as it is now contaminated.[5][8]

  • Container Disposal : Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the original label.[8] However, confirm this procedure with your institution's EHS department.

Step 4: Arranging for Disposal

  • Contact EHS : Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program for pickup.[2]

  • Documentation : Complete any required hazardous waste disposal forms provided by your EHS department. This typically involves listing the chemical name and quantity.[2]

  • Storage Pending Pickup : Keep the sealed and labeled waste container in the designated satellite accumulation area until it is collected by EHS personnel. Do not allow the accumulated hazardous waste to exceed 55 gallons.[6]

Step 5: Spill and Emergency Procedures

In the event of a spill, immediately alert others in the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material to clean it up. The absorbent material must then be collected and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have 2-methylquinoline- 6-sulfonamide for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Step 2: Use a Labeled, Compatible Hazardous Waste Container ppe->waste_container labeling Label with 'Hazardous Waste', Full Chemical Name, and Date waste_container->labeling segregate Store in Designated Satellite Accumulation Area labeling->segregate empty_container Have an Empty Container? segregate->empty_container triple_rinse Step 3: Triple Rinse Container with Appropriate Solvent empty_container->triple_rinse Yes contact_ehs Step 4: Contact EHS for Waste Pickup empty_container->contact_ehs No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Consult EHS) collect_rinsate->dispose_container dispose_container->contact_ehs documentation Complete Required Disposal Forms contact_ehs->documentation end End: Waste Collected by EHS documentation->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylquinoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methylquinoline-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.